molecular formula C14H8N2O4 B1241987 1,10-phenanthroline-2,9-dicarboxylic Acid CAS No. 57709-61-2

1,10-phenanthroline-2,9-dicarboxylic Acid

Cat. No.: B1241987
CAS No.: 57709-61-2
M. Wt: 268.22 g/mol
InChI Key: FXSVCROWUPWXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-phenanthroline-2,9-dicarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,10-phenanthroline-2,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSVCROWUPWXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428797
Record name 1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-61-2
Record name 1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides detailed protocols for the synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid, a crucial ligand in coordination chemistry and a building block for functional materials. The document is intended for researchers, scientists, and professionals in drug development and materials science. It outlines two primary, well-documented synthetic routes, presenting quantitative data in structured tables and detailed experimental procedures.

Introduction

This compound is a heterocyclic compound featuring a rigid planar structure with two carboxylic acid functional groups positioned at the 2 and 9 positions. This arrangement makes it a versatile chelating agent, capable of forming stable complexes with a variety of metal ions. Its derivatives are explored for applications in catalysis, sensing, and as therapeutic agents. This guide details two effective methods for its synthesis: a one-step hydrolysis and a two-step oxidation pathway.

Synthetic Pathways Overview

Two principal methods for the synthesis of this compound are presented:

  • Method 1: Hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline. This is a direct, one-step process that offers a high yield of the final product.

  • Method 2: Two-Step Oxidation of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine). This method involves the initial oxidation of neocuproine to the intermediate dialdehyde, followed by further oxidation to the desired dicarboxylic acid.

The following sections provide detailed experimental protocols and quantitative data for each method.

Method 1: Synthesis via Hydrolysis

This method proceeds through the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid. It is a robust and high-yielding protocol.[1][2]

Quantitative Data
ParameterValueReference
Starting Material2,9-bis(trichloromethyl)-1,10-phenanthroline[1][2]
ReagentConcentrated Sulfuric Acid (95-98%)[1][2]
Reaction Temperature85 °C[1][2]
Reaction Time7 hours[1][2]
Product YieldQuantitative (approx. 100%)[1][2]
Melting Point215-216 °C (decomposition)[1][2]
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 540 mg (1.3 mmol) of 2,9-bis(trichloromethyl)-1,10-phenanthroline in 17 mL of concentrated sulfuric acid (95-98%).[1][2]

  • Reaction: Stir the solution at 85 °C for 7 hours. The solution will turn brown.[1][2]

  • Work-up: After the reaction is complete, cool the solution to room temperature.[1][2]

  • Precipitation: Slowly pour the cooled reaction mixture onto crushed ice.[1][2]

  • Isolation: Allow the ice to melt completely. A white suspension will form. Filter the white precipitate under vacuum.[1][2]

  • Purification: Wash the filtered solid thoroughly with water and air-dry to obtain pure this compound (360 mg, quantitative yield).[1][2]

Experimental Workflow

G A Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated H₂SO₄ B Stir at 85 °C for 7 hours A->B Reaction C Cool to room temperature B->C Completion D Pour onto crushed ice C->D Work-up E Filter the white precipitate D->E Isolation F Wash with water and air-dry E->F Purification G This compound F->G Final Product

Workflow for the synthesis of this compound via hydrolysis.

Method 2: Synthesis via Two-Step Oxidation

This synthetic route begins with the more readily available 2,9-dimethyl-1,10-phenanthroline (neocuproine) and proceeds through a dialdehyde intermediate.[3]

Step 1: Oxidation of Neocuproine to 1,10-Phenanthroline-2,9-dicarboxaldehyde
ParameterValueReference
Starting Material2,9-Dimethyl-1,10-phenanthroline hemihydrate[3]
Oxidizing AgentSelenium dioxide (SeO₂)[3]
Solvent4% DI H₂O in p-dioxane[3]
Reaction Temperature101 °C (reflux)[3]
Reaction Time3 hours[3]
Product Yield62.60% (impure)[3]
  • Reaction Setup: In a 500 mL round-bottom flask, combine 4.1232 g (18.98 mmol) of 2,9-dimethyl-1,10-phenanthroline hemihydrate and 11.0027 g (99.16 mmol) of selenium dioxide in 200 mL of 4% deionized water in p-dioxane.[3]

  • Reaction: Stir the mixture and reflux at 101 °C in a wax bath for 3 hours.[3]

  • Isolation: Immediately filter the hot solution. A yellow-orange product will precipitate from the cold filtrate.[3]

  • Purification: Separate the impure 1,10-phenanthroline-2,9-dicarboxaldehyde (2.8091 g, 62.60% yield) from the filtrate by vacuum filtration and allow it to dry. The product is used in the next step without further purification.[3]

Step 2: Oxidation of 1,10-Phenanthroline-2,9-dicarboxaldehyde to Dicarboxylic Acid
ParameterValueReference
Starting Material1,10-Phenanthroline-2,9-dicarboxaldehyde[3]
Oxidizing Agent4:1 Nitric Acid (15.8 N)/H₂O[3]
Reaction Temperature122 °C (reflux)[3]
Reaction Time10 hours[3]
Product Yield66.19%[3]
  • Reaction Setup: Place 2.8091 g (11.89 mmol) of the non-purified 1,10-phenanthroline-2,9-dicarboxaldehyde and 80 mL of a 4:1 mixture of nitric acid (15.8 N) and water in a 200 mL round-bottom flask.[3]

  • Reaction: Stir the mixture while refluxing at 122 °C for 10 hours.[3]

  • Work-up: Cool the solution to room temperature and then further cool in a refrigerator.[3]

  • Isolation: Filter the precipitated this compound by vacuum filtration and allow it to dry. This yields 2.2357 g (66.19%) of the crystalline monohydrate.[3]

Experimental Workflow

G cluster_0 Step 1: Dialdehyde Synthesis cluster_1 Step 2: Dicarboxylic Acid Synthesis A Combine Neocuproine and SeO₂ in 4% H₂O/p-dioxane B Reflux at 101 °C for 3 hours A->B Reaction C Hot filtration and cooling B->C Work-up D Vacuum filter to isolate dialdehyde C->D Isolation E Dissolve dialdehyde in 4:1 HNO₃/H₂O D->E Proceeds to next step F Reflux at 122 °C for 10 hours E->F Reaction G Cool to room temperature, then refrigerate F->G Work-up H Vacuum filter to isolate dicarboxylic acid G->H Isolation

Workflow for the two-step synthesis of this compound via oxidation.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline-2,9-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry, analytical sciences, and materials science. Its rigid, preorganized structure, featuring two carboxylic acid moieties flanking the nitrogen atoms of the 1,10-phenanthroline core, makes it a highly effective chelating agent for a variety of metal ions. This technical guide provides a comprehensive overview of the core physicochemical properties of PDA, detailed experimental protocols for its synthesis and analysis, and insights into its applications.

Physicochemical Properties

This compound is a light-yellow solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₈N₂O₄[1]
Molecular Weight 268.22 g/mol [1]
Melting Point 215-216 °C (decomposes)
Solubility Good solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] Limited solubility in most other organic solvents.[2] Sparingly soluble in water.
pKa Values Not experimentally determined in the provided search results.
UV-Vis Absorption (λmax) Not available for the free acid in the provided search results. Data for the parent 1,10-phenanthroline shows λmax at 226, 230, and 264 nm.[2]
¹H NMR (300 MHz, DMSO-d₆) δ = 8.22 (s, 2H), 8.42 (d, J = 8.4 Hz, 2H), 8.74 (d, J = 8.4 Hz, 2H)

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).

Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline

A general procedure involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid.

Experimental Protocol:

  • Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline (1.0 eq.) in concentrated (95-98%) sulfuric acid.

  • Stir the reaction mixture at 85 °C for 7 hours.

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.

  • Allow the ice to melt completely, resulting in a white suspension.

  • Filter the suspension under vacuum.

  • Wash the collected solid thoroughly with water.

  • Dry the solid in the air to obtain pure this compound.

Diagram of Synthetic Workflow:

G Synthesis of this compound start Start with 2,9-bis(trichloromethyl)-1,10-phenanthroline step1 Dissolve in conc. H₂SO₄ start->step1 step2 Heat at 85°C for 7h step1->step2 step3 Cool and pour onto ice step2->step3 step4 Filter the white suspension step3->step4 step5 Wash with water step4->step5 end_product Pure 1,10-Phenanthroline- 2,9-dicarboxylic Acid step5->end_product

Caption: Workflow for the synthesis of PDA from a trichloromethyl precursor.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool for the structural elucidation of this compound.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to study the electronic transitions of the molecule and for quantitative analysis.

Experimental Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or DMSO).

  • Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the chosen solvent. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Blank Measurement: Record the absorbance of the pure solvent as a blank.

  • Sample Measurement: Record the absorbance of the sample solutions across the desired wavelength range (typically 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.

Applications in Research and Development

The unique structural features of this compound make it a valuable ligand in various chemical applications.

Coordination Chemistry

The two nitrogen atoms and the two carboxylate groups of PDA can coordinate to a metal center, acting as a tetradentate ligand. This preorganized binding pocket leads to the formation of highly stable metal complexes. This property is particularly exploited in the separation and extraction of f-block elements, such as lanthanides and actinides.

Diagram of Chelation:

G Chelation of a Metal Ion by PDA M Metal Ion (M) N1 N M->N1 Coordination N2 N M->N2 Coordination O1 O M->O1 Coordination O2 O M->O2 Coordination Phen Phenanthroline Backbone Phen->N1 Phen->N2 Phen->O1 Phen->O2

Caption: Schematic of PDA acting as a tetradentate ligand.

Analytical Chemistry

The ability of PDA to form stable and often colored complexes with metal ions makes it a useful reagent in analytical chemistry for the detection and quantification of metals.

Precursor for Advanced Ligands

The carboxylic acid groups of PDA can be readily modified to synthesize a variety of diamides and other derivatives.[3] These modifications allow for the fine-tuning of the ligand's electronic and steric properties, leading to new extractants with enhanced selectivity for specific metal ions.[4]

Signaling Pathways and Biological Activity

Currently, there is limited information available in the scientific literature directly implicating this compound in specific biological signaling pathways. Its derivatives, particularly those designed as G-quadruplex DNA binders, have shown potential as antitumor agents by inducing apoptosis.[5] However, the direct biological activity of the parent dicarboxylic acid is an area that requires further investigation.

Conclusion

This compound is a versatile and highly functionalized molecule with significant potential in coordination chemistry, analytical sciences, and as a scaffold for the development of novel ligands. This guide provides a foundational understanding of its core physicochemical properties and methodologies for its synthesis and characterization. Further research into its biological activities and the precise determination of its acid dissociation constants and molar absorptivity will undoubtedly expand its applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 1,10-Phenanthroline-2,9-dicarboxylic Acid (CAS: 57709-61-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA), with the Chemical Abstracts Service (CAS) number 57709-61-2, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid, planar structure, featuring a pre-organized arrangement of nitrogen and oxygen donor atoms, makes it an exceptional chelating agent. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of PDA, with a focus on its utility in coordination chemistry, materials science, and analytical chemistry. While the broader class of phenanthroline derivatives has been investigated for biological activity, specific data on the direct interaction of this compound with cellular signaling pathways is not extensively documented in current literature.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its application in experimental settings.

PropertyValue
Molecular Formula C₁₄H₈N₂O₄
Molecular Weight 268.22 g/mol
CAS Number 57709-61-2
Appearance White to off-white or light-yellow powder
Melting Point 215-216 °C (with decomposition)[1]
Solubility Sparingly soluble in water. Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] Insoluble in many common organic solvents due to its high polarity.[2]
¹H NMR (300 MHz, DMSO-d₆) δ = 8.22 (s, 2H), 8.42 (d, J = 8.4 Hz, 2H), 8.74 (d, J = 8.4 Hz, 2H)[1]
UV-vis Absorption The parent 1,10-phenanthroline exhibits an absorbance peak at 232 nm.[3] Specific molar absorptivity data for the dicarboxylic acid derivative is not readily available.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the oxidation of a suitable precursor. Two common methods are detailed below.

Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline

This method provides a quantitative yield of the desired product.

Experimental Protocol:

  • Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline (1.0 eq.) in concentrated sulfuric acid (95-98%).

  • Stir the reaction mixture at 85 °C for 7 hours.

  • After cooling to room temperature, slowly pour the brown solution onto crushed ice.

  • Allow the ice to melt completely, resulting in a white suspension.

  • Filter the suspension under vacuum.

  • Thoroughly wash the collected white solid with water.

  • Dry the product in the air to obtain pure this compound.[1]

Workflow for Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline:

G start Start step1 Dissolve 2,9-bis(trichloromethyl)- 1,10-phenanthroline in conc. H₂SO₄ start->step1 step2 Stir at 85°C for 7h step1->step2 step3 Cool and pour onto crushed ice step2->step3 step4 Filter the white suspension step3->step4 step5 Wash with water step4->step5 step6 Dry the product step5->step6 end End step6->end

Synthesis of PDA from a trichloromethyl precursor.
Synthesis from 2,9-dimethyl-1,10-phenanthroline (Neocuproine)

This two-step process involves an initial oxidation to the dialdehyde, followed by further oxidation to the dicarboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde

  • Reflux a mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate and selenium dioxide in a 4% DI H₂O/p-dioxane solution at 101 °C for 3 hours.

  • Filter the hot solution immediately. A yellow-orange product will precipitate from the cold filtrate.

  • Separate the impure 1,10-phenanthroline-2,9-dicarboxaldehyde by vacuum filtration and allow it to dry.

Step 2: Synthesis of this compound

  • Stir the impure 1,10-phenanthroline-2,9-dicarboxaldehyde in a 4:1 mixture of concentrated nitric acid and water.

  • Reflux the mixture at 122 °C for 10 hours.

  • Cool the solution to room temperature and then further cool in a refrigerator.

  • Filter the precipitated crystalline this compound monohydrate and allow it to dry.[4]

Workflow for Synthesis from Neocuproine:

G cluster_0 Step 1: Dialdehyde Synthesis cluster_1 Step 2: Dicarboxylic Acid Synthesis start_step1 Start step1_1 Reflux Neocuproine with SeO₂ in H₂O/dioxane start_step1->step1_1 step1_2 Hot filtration step1_1->step1_2 step1_3 Collect precipitate step1_2->step1_3 end_step1 1,10-phenanthroline-2,9-dicarboxaldehyde step1_3->end_step1 start_step2 Start with Dialdehyde step2_1 Reflux with HNO₃/H₂O start_step2->step2_1 step2_2 Cool and precipitate step2_1->step2_2 step2_3 Filter and dry step2_2->step2_3 end_step2 1,10-Phenanthroline-2,9- dicarboxylic acid step2_3->end_step2

Two-step synthesis of PDA from neocuproine.

Key Applications and Associated Methodologies

Coordination Chemistry: Ligand for f-Element Separation

This compound and its diamide derivatives are highly effective ligands for the separation of lanthanides and actinides. The pre-organized nature of the phenanthroline backbone leads to high stability constants with these metal ions.

Experimental Protocol: Solvent Extraction of Americium(III) and Europium(III)

While specific protocols for the dicarboxylic acid are less common, a general procedure using a diamide derivative illustrates the methodology:

  • Organic Phase Preparation: Prepare a 0.01 M solution of the 1,10-phenanthroline-2,9-dicarboxamide ligand in a suitable organic solvent (e.g., F-3, a fluorinated solvent).

  • Aqueous Phase Preparation: Prepare a 3 M nitric acid solution containing the trivalent americium and europium isotopes.

  • Extraction: Mix equal volumes of the organic and aqueous phases and shake vigorously to facilitate the transfer of the metal-ligand complex into the organic phase.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Analysis: Determine the concentration of the metal ions in both phases using appropriate analytical techniques, such as radiometric counting or inductively coupled plasma mass spectrometry (ICP-MS), to calculate the distribution ratios and separation factors.[5]

Materials Science: Linker for Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality makes PDA an excellent linker for the synthesis of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, catalysis, and sensing.

Experimental Protocol: General Solvothermal Synthesis of a MOF

  • Precursor Solution: In a vial, dissolve the metal salt (e.g., a zinc or copper salt) and this compound in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Reaction Setup: Transfer the solution to a Teflon-lined autoclave.

  • Solvothermal Reaction: Heat the sealed autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

  • Isolation and Purification: After cooling, collect the crystalline MOF product by filtration. Wash the crystals with fresh DMF to remove unreacted starting materials.

  • Activation: To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol, refreshing the solvent periodically over several days. Dry the activated MOF under vacuum.[6]

General Workflow for MOF Synthesis:

G start Start step1 Dissolve metal salt and PDA linker in DMF start->step1 step2 Solvothermal reaction in autoclave step1->step2 step3 Isolate and wash MOF crystals step2->step3 step4 Activate MOF by solvent exchange step3->step4 end Porous MOF Material step4->end

General solvothermal synthesis of a MOF using PDA.
Analytical Chemistry: Chelating Agent for Metal Ion Determination

The strong and specific colorimetric reactions of phenanthroline derivatives with certain metal ions, particularly iron(II), form the basis of well-established analytical methods.

Experimental Protocol: Spectrophotometric Determination of Iron(II)

  • Sample Preparation: Prepare a series of standard solutions of known iron(II) concentrations and the unknown sample solution.

  • Reduction of Iron(III): If iron(III) is present, add a reducing agent like hydroxylamine hydrochloride to convert it to iron(II).

  • Complex Formation: To each standard and the unknown solution, add a solution of this compound (or a more soluble derivative) and a buffer to maintain an appropriate pH. A colored complex will form.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

  • Calibration and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the absorbance of the unknown sample to determine its iron concentration from the calibration curve.[7]

Biological Activity and Relevance to Drug Development

While 1,10-phenanthroline and its metal complexes have demonstrated a range of biological activities, including anticancer and antimicrobial properties, there is a lack of specific research on the biological effects of this compound itself, particularly concerning its interaction with specific cellular signaling pathways.

Studies on other phenanthroline derivatives have shown that they can induce apoptosis in cancer cells, and in some cases, this has been linked to the inhibition of pathways such as the PI3K/AKT/mTOR pathway.[2] For instance, a novel 1H-imidazole [4,5-f][8][9] phenanthroline derivative was found to arrest the cell cycle in the S phase and induce apoptosis in colorectal cancer cells, with evidence suggesting the suppression of the PI3K/AKT/mTOR signaling pathway.[2]

The general mechanism for the cytotoxicity of some phenanthroline-metal complexes is thought to involve the production of reactive oxygen species (ROS) and the inhibition of proteasome activity.[10] However, it is important to note that these findings are not directly transferable to the dicarboxylic acid derivative without specific experimental validation.

Logical Relationship of Phenanthroline Derivatives in Cancer Cell Apoptosis:

G phen_derivative Phenanthroline Derivative pi3k_pathway PI3K/AKT/mTOR Pathway phen_derivative->pi3k_pathway inhibits cell_cycle_arrest Cell Cycle Arrest (S Phase) pi3k_pathway->cell_cycle_arrest regulates apoptosis Apoptosis pi3k_pathway->apoptosis regulates cell_cycle_arrest->apoptosis

Proposed mechanism of action for some phenanthroline derivatives.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound and its derivatives in drug development.

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry and materials science. Its well-defined coordination properties make it a ligand of choice for applications ranging from the separation of f-block elements to the construction of advanced porous materials like MOFs. While its direct role in biological signaling pathways remains an area for future investigation, the broader family of phenanthroline derivatives shows promise in the development of new therapeutic agents. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and professionals working with this important molecule.

References

The Coordination Chemistry of 1,10-Phenanthroline-2,9-Dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structural characteristics, and diverse applications of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its metal complexes, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (PDA), a heterocyclic organic compound, has emerged as a ligand of significant interest in the field of coordination chemistry. Its rigid, pre-organized structure, featuring two nitrogen atoms and two carboxylic acid moieties, allows for the formation of highly stable and structurally diverse metal complexes. This unique architecture has led to a wide range of applications, from the separation of actinides and lanthanides in nuclear waste remediation to the development of novel catalytic systems and potential therapeutic agents. This technical guide provides a comprehensive overview of the coordination chemistry of PDA, focusing on its synthesis, the structural features of its metal complexes, and its burgeoning applications in various scientific domains.

Synthesis of this compound and its Metal Complexes

The synthesis of PDA can be achieved through various routes, with the oxidation of 2,9-dimethyl-1,10-phenanthroline being a common and effective method. The subsequent formation of metal complexes typically involves the reaction of PDA with a corresponding metal salt in a suitable solvent system.

Experimental Protocols

Synthesis of this compound from 2,9-Dimethyl-1,10-phenanthroline

This two-step procedure involves the initial oxidation of the methyl groups to aldehydes, followed by further oxidation to carboxylic acids.

  • Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde.

    • A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (e.g., 4.12 g, 18.98 mmol) and selenium dioxide (e.g., 11.00 g, 99.16 mmol) is refluxed in a solvent mixture of p-dioxane and water (e.g., 200 mL of 4% DI H₂O/p-dioxane) for approximately 3 hours at 101 °C.[1]

    • The hot solution is filtered to remove selenium byproducts, and upon cooling, the yellow-orange precipitate of 1,10-phenanthroline-2,9-dicarboxaldehyde is collected by vacuum filtration and dried.[1]

  • Step 2: Oxidation to this compound.

    • The crude 1,10-phenanthroline-2,9-dicarboxaldehyde (e.g., 2.81 g, 11.89 mmol) is added to a mixture of nitric acid and water (e.g., 80 mL of a 4:1 solution of 15.8 N HNO₃/H₂O).[1]

    • The mixture is refluxed at 122 °C for 10 hours.[1]

    • Upon cooling to room temperature and then further in a refrigerator, the crystalline this compound monohydrate precipitates and is collected by vacuum filtration.[1]

Synthesis of this compound from 2,9-bis(trichloromethyl)-1,10-phenanthroline

An alternative synthetic route involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline.

  • 2,9-bis(trichloromethyl)-1,10-phenanthroline (e.g., 540 mg, 1.3 mmol) is dissolved in concentrated sulfuric acid (95-98%, e.g., 17 mL).[2]

  • The reaction mixture is stirred at 85 °C for 7 hours.[2]

  • After cooling to room temperature, the solution is slowly poured onto crushed ice.[2]

  • The resulting white suspension is filtered under vacuum, washed with water, and dried to yield pure this compound.[2]

General Procedure for the Synthesis of Metal-PDA Complexes

The synthesis of metal-PDA complexes is often achieved through solvothermal methods or by direct reaction in a suitable solvent.

  • A mixture of this compound and a metal salt (e.g., metal chloride, nitrate, or acetate) in a molar ratio appropriate for the desired complex is dissolved in a solvent or a mixture of solvents (e.g., water, ethanol, acetonitrile, or dimethylformamide).

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures for solvothermal synthesis) for a period of several hours to days.

  • The resulting crystalline product is collected by filtration, washed with the solvent, and dried. For example, a cobalt(II) complex was prepared by reacting a proton-transfer compound of PDA and 2,6-pyridinediamine with a cobalt(II) salt in an aqueous solution.[3]

Coordination Chemistry and Structural Analysis

The pre-organized nature of the PDA ligand, with its rigid phenanthroline backbone, leads to the formation of thermodynamically stable metal complexes with high stability constants. The coordination of metal ions typically involves the two nitrogen atoms of the phenanthroline ring and the oxygen atoms of the two carboxylate groups, making PDA a tetradentate ligand.

Coordination Modes of PDA

The coordination of PDA with metal ions can be visualized as a pincer-like grip, where the metal ion is held in a well-defined pocket. This chelation results in the formation of multiple stable five-membered rings.

Caption: General coordination mode of a metal ion with PDA.

Structural Data of Metal-PDA Complexes

The structural parameters of metal-PDA complexes, such as bond lengths and angles, provide valuable insights into the nature of the metal-ligand interactions. X-ray crystallography has been instrumental in elucidating the precise geometries of these complexes.

ComplexMetal IonCoordination GeometrySelected Bond Lengths (Å)Selected Bond Angles (°)Reference
[pyda·H]₂[Co(phendc)₂]·10H₂OCo(II)Distorted DodecahedralCo-N: ~2.1-2.2, Co-O: ~2.2-2.3N-Co-N: ~70-72, O-Co-O: ~135-140[3]
[FeCl(phen)(PDA)]·H₂OFe(III)Distorted OctahedralFe-N(phen): ~2.1, Fe-N(PDA): ~2.2, Fe-O: ~2.0, Fe-Cl: ~2.3N-Fe-N (PDA): ~70, O-Fe-O: ~90[4]
Triaqua(PDA)manganese(II) dihydrateMn(II)Distorted Pentagonal BipyramidalMn-N: ~2.3, Mn-O(PDA): ~2.4, Mn-O(H₂O): ~2.2N-Mn-N: ~65[4]
[DyNa(PDA)₃(H₂O)₉(SiW₁₂O₄₀)]·12H₂ODy(III)---[4]

Physicochemical Properties

The coordination of PDA to a metal center significantly influences its electronic and spectroscopic properties.

Stability Constants

The stability constants of metal-PDA complexes are a measure of their thermodynamic stability in solution. The pre-organized nature of PDA generally leads to high stability constants, particularly with metal ions that have a suitable ionic radius to fit within the ligand's coordination pocket.

Metal Ionlog K₁Experimental ConditionsReference
Al(III)-Aqueous solution[5]
Fe(III)-Aqueous solution[5]
Th(IV)-Aqueous solution[5]
Lu(III)-Aqueous solution[5]
UO₂²⁺-Aqueous solution[5]
Spectroscopic Properties
  • Infrared (IR) Spectroscopy: The IR spectrum of free PDA shows characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations. Upon complexation, the O-H band disappears or diminishes, and the C=O stretching frequency shifts, indicating coordination of the carboxylate groups to the metal ion. New bands corresponding to metal-nitrogen and metal-oxygen vibrations may also appear at lower frequencies.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of PDA displays distinct signals for the aromatic protons of the phenanthroline ring. Upon complexation, these signals can shift due to changes in the electronic environment of the ligand.[2]

  • UV-Visible (UV-Vis) Spectroscopy: PDA exhibits strong absorption bands in the UV region corresponding to π-π* transitions within the phenanthroline system. Coordination to a metal ion can cause a shift in the position and intensity of these bands. The formation of metal-to-ligand charge transfer (MLCT) bands in the visible region is also possible, particularly with transition metal ions, leading to colored complexes.

Applications

The unique properties of PDA and its metal complexes have led to their exploration in a variety of applications, ranging from analytical chemistry and materials science to catalysis and drug development.

Separation of f-Elements

The high affinity and selectivity of PDA for certain metal ions, particularly actinides and lanthanides, make it a promising ligand for the separation of these elements from nuclear waste streams. The ability of PDA-based ligands to selectively extract trivalent actinides over lanthanides is of particular importance in advanced fuel cycles.[6]

Catalysis

Transition metal complexes of phenanthroline derivatives are known to be effective catalysts for a range of organic transformations. While specific catalytic applications of PDA complexes are still an emerging area of research, their structural similarity to other catalytically active phenanthroline-based systems suggests potential in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Drug Development

The intersection of coordination chemistry and medicine has opened new avenues for drug design. Metal complexes offer a modular approach to developing therapeutic agents with novel mechanisms of action.

Anticancer and Antibacterial Activity

1,10-phenanthroline and its metal complexes have demonstrated significant in vitro antimicrobial activity against a broad spectrum of bacteria.[7] The coordination of metal ions to the phenanthroline scaffold can enhance this activity.[7][8] Similarly, certain metal-phenanthroline complexes have shown promising anticancer activity, with some exhibiting greater cytotoxicity than established drugs like cisplatin.[9][10] The proposed mechanisms of action often involve the inhibition of DNA synthesis or other critical cellular processes.[9] While research on the specific biological activities of PDA-metal complexes is ongoing, the inherent bioactivity of the phenanthroline core makes this a promising area for future drug development.

Drug_Development_Workflow cluster_0 Ligand Design & Synthesis cluster_1 Complexation cluster_2 Preclinical Evaluation cluster_3 Mechanism of Action Ligand PDA Synthesis Complex Metal-PDA Complex Formation Ligand->Complex InVitro In Vitro Screening (Anticancer/Antibacterial) Complex->InVitro InVivo In Vivo Studies InVitro->InVivo MoA Signaling Pathway Analysis InVitro->MoA

Caption: Workflow for the development of PDA-based therapeutics.

Conclusion

This compound is a versatile and highly pre-organized ligand that forms stable and structurally diverse complexes with a wide range of metal ions. The well-defined coordination sphere and tunable electronic properties of these complexes have led to their application in critical areas such as nuclear waste separation and catalysis. Furthermore, the emerging biological activities of metal-phenanthroline complexes suggest that PDA-based compounds hold significant promise for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current state of knowledge on the coordination chemistry of PDA, offering a valuable resource for researchers and professionals working at the interface of chemistry, materials science, and medicine. Further exploration of the rich coordination chemistry of this remarkable ligand is certain to unveil new and exciting scientific advancements.

References

1,10-Phenanthroline-2,9-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chelation properties, and diverse applications of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), a highly preorganized chelating agent. This document provides a comprehensive overview of its coordination chemistry, detailed experimental protocols, and its emerging roles in analytical chemistry, drug development, and materials science.

Core Properties and Synthesis

This compound (CAS 57709-61-2) is a heterocyclic organic compound featuring a rigid 1,10-phenanthroline backbone with carboxylic acid groups at the 2 and 9 positions. This structure imparts a high degree of preorganization, leading to enhanced stability and selectivity in metal ion complexation compared to more flexible ligands.[1]

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₄H₈N₂O₄
Molecular Weight268.22 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point215-216 °C (decomposition)[2]
SolubilitySparingly soluble in water
Synthesis Protocols

Two primary synthetic routes for this compound are detailed below.

Method 1: Oxidation of 2,9-dimethyl-1,10-phenanthroline

This two-step method involves the oxidation of the methyl groups of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to aldehydes, followed by further oxidation to carboxylic acids.[3]

  • Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde

    • A mixture of 4.12 g of 2,9-dimethyl-1,10-phenanthroline hemihydrate and 11.00 g of selenium dioxide is placed in 200 mL of 4% DI H₂O/p-dioxane in a 500 mL round-bottom flask.[3]

    • The mixture is stirred and refluxed at 101 °C in a wax bath for 3 hours.[3]

    • The hot solution is immediately filtered to remove elemental selenium.

    • A yellow-orange product, 1,10-phenanthroline-2,9-dicarboxaldehyde, precipitates from the cold filtrate.[3]

    • The precipitate is separated by vacuum filtration and allowed to dry. This intermediate product can be used in the next step without further purification.[3]

  • Step 2: Oxidation to this compound

    • A solution of 2.81 g of the non-purified 1,10-phenanthroline-2,9-dicarboxaldehyde and 80 mL of 4:1 nitric acid (15.8 N)/H₂O is placed in a 200 mL round-bottom flask.[3]

    • The mixture is stirred while refluxing at 122 °C for 10 hours.[3]

    • The solution is cooled to room temperature and then further cooled in a refrigerator.

    • The precipitated this compound is collected by vacuum filtration and allowed to dry.[3]

Method 2: Hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline

This method provides a high-yield, one-step synthesis from a trichloromethyl-substituted precursor.[2]

  • 2,9-bis(trichloromethyl)-1,10-phenanthroline (540 mg, 1.3 mmol) is dissolved in 17 mL of concentrated (95-98%) sulfuric acid.[2]

  • The reaction mixture is stirred for 7 hours at 85 °C.[2]

  • Upon completion, the brown solution is cooled to room temperature and slowly poured onto crushed ice.[2]

  • After the ice has completely melted, the resulting white suspension is filtered under vacuum.[2]

  • The solid is washed thoroughly with water and air-dried to yield pure this compound.[2]

Chelation and Coordination Chemistry

The arrangement of the nitrogen and carboxylic acid donor groups in PDA makes it a powerful tetradentate ligand for a wide range of metal ions. Its rigid structure leads to the formation of highly stable complexes.

Stability Constants of Metal-PDA Complexes

The stability of metal-PDA complexes is quantified by their formation constants (log K₁). These values are crucial for understanding the ligand's selectivity and for designing applications such as metal ion separation and sensing.

Metal Ionlog K₁Experimental Conditions
Am³⁺10.1 ± 0.20.5 M NaNO₃, 21 °C
Nd³⁺9.7 ± 0.20.5 M NaNO₃, 21 °C

Note: Data for a wider range of metal ions with the parent this compound is limited in the readily available literature. The provided data highlights its potential for actinide/lanthanide separation.

Experimental Protocols for Characterization

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

  • Solution Preparation: Prepare standard solutions of the metal salt (e.g., metal nitrate), PDA, a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Titration Setup: A calibrated pH electrode is immersed in a thermostated vessel containing a solution of the metal ion, PDA, and the strong acid.

  • Titration: The solution is titrated with the standard strong base solution. The pH is recorded after each addition of the titrant.

  • Data Analysis: The titration data (pH versus volume of base added) is analyzed using a suitable computer program (e.g., LETAGROP) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

UV-Vis Spectrophotometric Titration

This method is used to study the formation of colored metal complexes.

  • Solution Preparation: Prepare stock solutions of the metal ion and PDA.

  • Spectral Scans: Record the UV-Vis spectrum of the free ligand. Then, incrementally add the metal ion solution to the ligand solution and record the spectrum after each addition.

  • Data Analysis: The changes in absorbance at specific wavelengths are monitored. The data can be used to determine the stoichiometry and stability constants of the formed complexes.

Applications in Research and Development

The unique properties of PDA and its metal complexes have led to their application in various fields, from analytical chemistry to drug development.

Lanthanide and Actinide Separation

The subtle differences in the stability of PDA complexes with lanthanides and actinides can be exploited for their separation, a critical process in nuclear waste management.[4][5][6][7][8] Diamide derivatives of PDA have been extensively studied as extractants in solvent extraction processes.[4][5][6][7][8]

Experimental Workflow: Solvent Extraction of Lanthanides

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Lanthanide Nitrate Solution in Nitric Acid C Mixing and Phase Separation A->C B PDA Derivative in Organic Solvent B->C D Aqueous Phase (Depleted in some Lanthanides) C->D E Organic Phase (Enriched with Lanthanide-PDA Complexes) C->E F Stripping Solution (e.g., dilute acid) E->F Stripping G Separated Lanthanides in Aqueous Phase F->G H Regenerated Organic Phase F->H

Caption: Workflow for lanthanide separation using a PDA derivative.

Anticancer and Antimicrobial Activity

Metal complexes of 1,10-phenanthroline and its derivatives have shown significant potential as anticancer and antimicrobial agents.[1][9][10][11][12][13][14][15][16][17][18][19][20][21] Their mechanisms of action are often multifaceted, involving DNA interaction, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes.[1][9][10][11][12][13][14][15][16][17][18][19][20][21]

Signaling Pathway: Apoptosis Induction by Phenanthroline-Copper Complexes

Copper complexes of phenanthroline derivatives can induce apoptosis in cancer cells through the inhibition of the proteasome and subsequent activation of caspase cascades.[10][14]

G A Phenanthroline-Cu(II) Complex B Cellular Uptake A->B C Proteasome Inhibition B->C D Accumulation of Ubiquitinated Proteins C->D E Endoplasmic Reticulum Stress D->E F Activation of Caspase Cascade E->F G Apoptosis F->G

Caption: Apoptosis induction by a phenanthroline-copper complex.

Mechanism of Action: Antimicrobial Effects of Phenanthroline Metal Complexes

The antimicrobial activity of phenanthroline-metal complexes is often attributed to their ability to disrupt cellular membranes, interact with DNA, and generate ROS, leading to bacterial cell death.[11][12][13][15][16]

G A Phenanthroline-Metal Complex B Bacterial Cell A->B C Membrane Disruption B->C D DNA Interaction (Intercalation/Cleavage) B->D E Reactive Oxygen Species (ROS) Generation B->E F Cell Death C->F D->F E->F

Caption: Antimicrobial mechanisms of phenanthroline metal complexes.

References

Navigating the Solubility Landscape of 1,10-Phenanthroline-2,9-Dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarboxylic acid is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry and analytical sciences. Its rigid, planar structure, combined with the presence of two carboxylic acid functional groups, makes it an excellent chelating agent for a variety of metal ions. This property is pivotal in the development of novel catalysts, sensors, and metallodrugs. However, the practical application of this compound is often hampered by its limited solubility in common solvents. This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in organic solvents, offers a detailed experimental protocol for its determination, and presents a visual workflow to aid researchers in their experimental design.

Solubility Profile of this compound

A thorough review of existing scientific literature reveals a consensus on the generally poor solubility of this compound in most common organic solvents. This low solubility is attributed to the molecule's high polarity and strong intermolecular hydrogen bonding interactions facilitated by the carboxylic acid groups.

While precise quantitative solubility data (e.g., in g/L or mol/L) remains elusive in readily accessible literature, qualitative descriptions consistently indicate that the compound is challenging to dissolve. However, some polar aprotic solvents have been identified as more effective. Specifically, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently cited as "good solvents" for this compound[1]. This suggests a higher degree of solubility in these media compared to other organic solvents.

It is important to distinguish the solubility of the parent dicarboxylic acid from its derivatives. For instance, macrocyclic diamide derivatives of this compound have been reported to be slightly soluble in chloroform and methylene chloride, and markedly soluble in DMSO and DMF. Furthermore, the solubility of various diamide derivatives has been quantitatively evaluated in 3-nitrobenzotrifluoride[2]. This highlights that chemical modification of the carboxylic acid groups can significantly alter the solubility profile.

For the parent compound, 1,10-phenanthroline (which lacks the dicarboxylic acid groups), quantitative solubility data is available. For example, its solubility in ethanol is approximately 1 mg/mL, while in DMSO and DMF, it is around 30 mg/mL[3]. This information, while not directly applicable to the dicarboxylic acid derivative, underscores the significant impact of the carboxylic acid moieties on reducing solubility in less polar organic solvents.

Due to the absence of specific quantitative data in the literature, researchers are encouraged to determine the solubility of this compound in their specific solvent systems of interest. The following section provides a detailed experimental protocol for this purpose.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound in a range of organic solvents could be compiled. The table below is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Dimethylformamide (DMF)Shake-Flask Method
Dimethyl Sulfoxide (DMSO)Shake-Flask Method
MethanolShake-Flask Method
EthanolShake-Flask Method
AcetoneShake-Flask Method
AcetonitrileShake-Flask Method
DichloromethaneShake-Flask Method
ChloroformShake-Flask Method

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent. This protocol is adapted for sparingly soluble compounds like this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For sparingly soluble compounds, this may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

      • Inject the filtered sample solution into the HPLC system and determine its concentration by interpolating its peak area on the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions and generate a calibration curve by measuring the absorbance at a specific wavelength (λmax) where the compound exhibits maximum absorbance.

      • Dilute the filtered sample solution with the solvent as necessary to ensure the absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve, remembering to account for the dilution factor.

  • Data Analysis:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

G start Start prepare_samples Prepare Samples: Add excess this compound to a known volume of organic solvent. start->prepare_samples equilibration Equilibration: Agitate samples in a temperature-controlled shaker (24-72 hours). prepare_samples->equilibration settling Settling: Allow excess solid to settle. equilibration->settling sampling Sample Collection: Withdraw supernatant. settling->sampling filtration Filtration: Filter supernatant through a 0.22 µm filter. sampling->filtration quantification_choice Quantification Method? filtration->quantification_choice hplc HPLC Analysis quantification_choice->hplc HPLC uv_vis UV-Vis Spectrophotometry quantification_choice->uv_vis UV-Vis analysis Data Analysis: Calculate solubility (g/L, mol/L). hplc->analysis uv_vis->analysis end End analysis->end

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to 1,10-Phenanthroline-2,9-dicarboxylic Acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is a heterocyclic organic compound that has garnered significant interest in the fields of coordination chemistry and medicinal chemistry.[1] Its rigid, planar 1,10-phenanthroline core, functionalized with two carboxylic acid groups at the 2 and 9 positions, makes it an exceptional chelating agent for various metal ions.[1] This property is central to its diverse applications, ranging from analytical chemistry to the development of novel therapeutic agents.[1] The unique structure of PDA allows it to form stable complexes with metal ions, which can exhibit interesting photophysical and electrochemical properties. Furthermore, PDA and its derivatives have demonstrated potential biological activities, including antimicrobial and anticancer properties, making them promising candidates for drug development.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of phenanthroline, characterized by a tricyclic heteroaromatic system containing two nitrogen atoms. The addition of carboxylic acid groups at the 2 and 9 positions significantly influences its chemical behavior, particularly its ability to coordinate with metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₈N₂O₄[3]
Molecular Weight 268.22 g/mol [3]
CAS Number 57709-61-2[3]
Appearance White to off-white solid[1]
Melting Point 215-216 °C (decomposition)[4]
Solubility Sparingly soluble in water[1]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 100 Ų[5]
Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR (300 MHz, DMSO-d₆): [4]

  • δ = 8.74 (d, J = 8.4 Hz, 2H)

  • δ = 8.42 (d, J = 8.4 Hz, 2H)

  • δ = 8.22 (s, 2H)

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, providing further confirmation of the carbon framework of the molecule.[5]

Infrared (IR) Spectroscopy: While a specific spectrum for the free acid is not readily available, the IR spectra of phenanthroline derivatives typically show characteristic bands for C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[6] The presence of the carboxylic acid groups would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

Mass Spectrometry: The molecular weight of 268.22 g/mol can be confirmed by mass spectrometry.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline.

Experimental Protocol: Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline[4]
  • Dissolution: Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline (1.0 eq.) in concentrated sulfuric acid (95-98%).

  • Reaction: Stir the solution at 85 °C for 7 hours.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

  • Precipitation and Filtration: Allow the ice to melt completely, resulting in a white suspension. Filter the precipitate under vacuum.

  • Washing and Drying: Thoroughly wash the collected solid with water and air-dry to obtain the pure this compound. This method typically yields a quantitative amount of the product.[4]

G cluster_synthesis Synthesis Workflow 2,9-bis(trichloromethyl)-1,10-phenanthroline 2,9-bis(trichloromethyl)-1,10-phenanthroline Reaction_Mixture Reaction at 85°C 2,9-bis(trichloromethyl)-1,10-phenanthroline->Reaction_Mixture H2SO4 (conc.) H2SO4 (conc.) H2SO4 (conc.)->Reaction_Mixture Ice_Quench Quenching on Ice Reaction_Mixture->Ice_Quench Filtration Filtration & Washing Ice_Quench->Filtration PDA This compound Filtration->PDA

Synthesis of this compound.

Applications in Drug Development

The unique structural features of 1,10-phenanthroline and its derivatives have made them attractive scaffolds for the design of therapeutic agents. Their planar nature allows for intercalation into DNA, while the nitrogen atoms provide strong chelation sites for metal ions, which can lead to the generation of reactive oxygen species (ROS) and inhibition of metalloenzymes.[2]

Anticancer Activity

Metal complexes of 1,10-phenanthroline have shown significant cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve multiple pathways.

Potential Mechanisms of Anticancer Action:

  • DNA Intercalation and Cleavage: The planar phenanthroline ring can insert between the base pairs of DNA, disrupting its replication and transcription.[2] Metal complexes, particularly with copper, can catalyze the generation of ROS, leading to oxidative cleavage of the DNA backbone.[2]

  • Enzyme Inhibition: As a potent chelating agent, 1,10-phenanthroline can sequester essential metal cofactors from enzymes like metalloproteases, which are crucial for cancer progression.[2]

  • Induction of Apoptosis: Copper complexes of phenanthroline derivatives have been shown to induce apoptosis in cancer cells by inhibiting proteasome activity.[8]

G cluster_cancer Potential Anticancer Signaling Pathways PDA_Complex PDA-Metal Complex DNA DNA Intercalation & ROS Generation PDA_Complex->DNA Metalloenzymes Metalloenzyme Inhibition PDA_Complex->Metalloenzymes Proteasome Proteasome Inhibition PDA_Complex->Proteasome DNA_Damage DNA Damage DNA->DNA_Damage Enzyme_Inactivation Enzyme Inactivation Metalloenzymes->Enzyme_Inactivation Apoptosis Apoptosis Proteasome->Apoptosis DNA_Damage->Apoptosis Enzyme_Inactivation->Apoptosis

Potential anticancer mechanisms of PDA derivatives.
Antimicrobial Activity

1,10-Phenanthroline and its metal complexes have demonstrated broad-spectrum antimicrobial activity.[9] The antimicrobial action is often attributed to the chelation of essential metal ions required for bacterial metabolism and the disruption of cellular processes.[10] Metal-phenanthroline complexes have shown efficacy against both planktonic cells and biofilms of pathogenic bacteria.[11]

Experimental Protocols for Characterization

Detailed experimental protocols are crucial for the accurate characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI), to generate charged molecules.

  • Analysis: Analyze the mass-to-charge ratio of the ions to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This compound is a versatile molecule with significant potential in various scientific disciplines, particularly in the development of new therapeutic agents. Its well-defined structure and strong metal-chelating properties provide a solid foundation for the design of compounds with targeted biological activities. The information presented in this technical guide, including its physicochemical properties, synthesis, and mechanisms of action, offers valuable insights for researchers and professionals working towards the discovery and development of novel drugs. Further research into the specific signaling pathways modulated by PDA and its derivatives will be crucial in fully realizing their therapeutic potential.

References

An In-depth Technical Guide to the Derivatives of 1,10-Phenanthroline-2,9-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid constitute a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The rigid, planar structure of the 1,10-phenanthroline core, combined with the versatile coordination sites offered by the nitrogen atoms and the carboxylic acid groups at the 2 and 9 positions, makes these molecules exceptional ligands for metal ions and scaffolds for drug design. Their ability to form stable complexes and interact with biological macromolecules has led to the development of derivatives with potent anticancer, antiprotozoal, and enzyme-inhibiting activities. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these promising compounds.

Synthesis of this compound and its Derivatives

The foundational compound, this compound, can be synthesized through various oxidative routes. A common precursor is 2,9-dimethyl-1,10-phenanthroline, which undergoes oxidation to form the dicarboxylic acid. Further derivatization, particularly at the carboxylic acid positions to form amides and other functional groups, has yielded a wide array of molecules with diverse biological properties.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound from 2,9-Dimethyl-1,10-phenanthroline [1]

  • A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (4.12 g, 18.98 mmol) and selenium dioxide (11.00 g, 99.16 mmol) is placed in 200 mL of 4% H₂O/p-dioxane in a 500 mL round-bottom flask.

  • The mixture is stirred and refluxed at 101 °C for 3 hours.

  • The hot solution is immediately filtered to yield a yellow-orange precipitate of 1,10-phenanthroline-2,9-dicarboxaldehyde upon cooling.

  • The impure dialdehyde (2.81 g, 11.89 mmol) is collected via vacuum filtration.

  • The dialdehyde is then added to 80 mL of a 4:1 solution of nitric acid (15.8 N) and water in a 200 mL round-bottom flask.

  • The mixture is stirred while refluxing at 122 °C for 10 hours.

  • The solution is cooled to room temperature and then further cooled in a refrigerator.

  • The precipitated this compound is collected by vacuum filtration and allowed to dry.

Protocol 2: General Procedure for the Synthesis of 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives [2]

  • 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline (150 mg, 0.386 mmol) is dissolved in 6 mL of toluene.

  • Activated molecular sieves (4 Å, 800 mg) are added, followed by the desired dialkylamine (0.812 mmol).

  • The reaction mixture is stirred in a stoppered flask for 24 hours.

  • The resulting suspension is filtered and washed with dichloromethane. The solvent is removed under reduced pressure to afford the diimine product.

  • To a solution of the diimine (0.4 mmol) in methanol (10 mL), sodium borohydride (2.4 mmol, 6 eq.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours and then evaporated to dryness.

  • The residue is triturated in water and extracted with dichloromethane (40 mL).

  • The organic layer is separated, dried over sodium sulfate, and evaporated to yield the final diamine product.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Start Start Precursor 2,9-disubstituted 1,10-phenanthroline Start->Precursor Intermediate Diimine Formation Precursor->Intermediate Add Toluene, Molecular Sieves, Dialkylamine Reduction Reduction with NaBH4 Intermediate->Reduction Add Methanol Final_Product Final Diamine Derivative Reduction->Final_Product Antiprotozoal Antiprotozoal Assay (P. falciparum, L. donovani, T. brucei) Final_Product->Antiprotozoal Cytotoxicity Cytotoxicity Assay (HepG2 cells) Final_Product->Cytotoxicity Data_Analysis Calculate IC50 & Selectivity Index Antiprotozoal->Data_Analysis Cytotoxicity->Data_Analysis

General workflow for synthesis and biological evaluation.

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antiprotozoal Activity

A notable application of these derivatives is in the treatment of parasitic diseases. Specifically, 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have shown significant in vitro activity against Plasmodium falciparum (the parasite responsible for malaria), Leishmania donovani, and Trypanosoma brucei brucei. The mechanism of action is believed to involve the binding and stabilization of parasitic telomeric G-quadruplexes.

CompoundTarget OrganismStrainIC₅₀ (µM)Cytotoxicity (CC₅₀) on HepG2 (µM)Selectivity Index (SI)Reference
1h P. falciparum3D7 (CQ-sens)0.28 ± 0.04>30>107[3]
1h P. falciparumW2 (CQ-res)0.76 ± 0.05>30>39[3]
1l P. falciparumW2 (CQ-res)0.14 ± 0.0170.8 ± 1.1505.7[2]
1h L. donovaniPromastigotes2.52 ± 0.07>30>11.9[2]
1j L. donovaniPromastigotes3.50 ± 0.10>30>8.5[2]
1o T. brucei brucei0.33 ± 0.0130.1 ± 1.191.2[2]
Anticancer Activity and Enzyme Inhibition

Certain derivatives have been investigated as anticancer agents, with activity linked to the inhibition of key enzymes like histone deacetylases (HDACs) and the mammalian target of rapamycin (mTOR). The dual inhibition of these pathways can induce catastrophic oxidative stress in tumor cells, leading to apoptosis.

CompoundCell LineActivityIC₅₀ (µM)Reference
PA SiHa (Cervical Cancer)Antiproliferative16.43[4]
PA Cal27 (Tongue Cancer)Antiproliferative50.98[4]
PA -HDAC Inhibition10.80[4]
PA -Ribonucleotide Reductase (RR) Inhibition9.34[4]
Compound 1 PC-3 (Prostate Cancer)Cytotoxic18[5]

PA: N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide

cluster_pathway mTOR and HDAC Inhibition Pathway Phen_Derivative 1,10-Phenanthroline Derivative mTOR mTOR Phen_Derivative->mTOR HDAC HDAC Phen_Derivative->HDAC Glutathione_Pathway Glutathione Pathway mTOR->Glutathione_Pathway Thioredoxin_Pathway Thioredoxin Pathway HDAC->Thioredoxin_Pathway Oxidative_Stress Catastrophic Oxidative Stress Glutathione_Pathway->Oxidative_Stress Suppression leads to ASK1 ASK1 Activation Thioredoxin_Pathway->ASK1 ASK1->Oxidative_Stress Apoptosis Tumor Cell Apoptosis Oxidative_Stress->Apoptosis

Combined mTOR and HDAC inhibition signaling.
Experimental Protocol: Cytotoxicity (MTT Assay)[4]

  • Cell Seeding : Human cancer cells (e.g., SiHa, HepG2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., 1,10-phenanthroline-based hydroxamate derivative) for a specified period (e.g., 48 hours).

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Application in Metal Ion Extraction

The strong chelating ability of 1,10-phenanthroline-2,9-dicarboxamides makes them highly effective in the liquid-liquid extraction and separation of metal ions, particularly f-elements like actinides (Am, Cm) and lanthanides (Eu). This has significant implications for nuclear fuel reprocessing and radioactive waste management.

Experimental Protocol: Metal Ion Extraction[6][7]
  • Phase Preparation : Prepare an aqueous phase containing the metal ion(s) of interest (e.g., Am(III), Eu(III)) in an acidic solution (e.g., HNO₃). Prepare an organic phase by dissolving the phenanthroline diamide extractant in an immiscible organic solvent (e.g., nitrobenzene).

  • Liquid-Liquid Extraction : Mix equal volumes of the aqueous and organic phases in a vial. Shake vigorously for a sufficient time to reach extraction equilibrium.

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis : Carefully separate the aqueous and organic phases. Determine the concentration of the metal ion in each phase using appropriate analytical techniques (e.g., ICP-MS, spectrophotometry).

  • Calculate Distribution Ratio (D) : The efficiency of the extraction is determined by the distribution ratio, D = [Metal]organic / [Metal]aqueous.

Start Start Prep_Aq Prepare Aqueous Phase (Metal Ions in Acid) Start->Prep_Aq Prep_Org Prepare Organic Phase (Ligand in Solvent) Start->Prep_Org Mixing Mix & Shake Aqueous and Organic Phases Prep_Aq->Mixing Prep_Org->Mixing Centrifuge Centrifuge for Phase Separation Mixing->Centrifuge Separation Separate Aqueous and Organic Layers Centrifuge->Separation Analysis Analyze Metal Ion Concentration in Each Phase Separation->Analysis Calculation Calculate Distribution Ratio (D) Analysis->Calculation End End Calculation->End

Workflow for metal ion extraction experiments.

Conclusion

The derivatives of this compound represent a versatile and powerful class of compounds. Their synthetic tractability allows for fine-tuning of steric and electronic properties, leading to the development of molecules with high efficacy and selectivity for various biological targets and metal ions. The potent antiprotozoal and anticancer activities, coupled with their utility in selective metal extraction, underscore the immense potential of this scaffold in drug discovery and advanced materials science. Further research into structure-activity relationships and mechanisms of action will continue to unlock new applications for these remarkable molecules.

References

An In-depth Technical Guide to 1,10-Phenanthroline-2,9-dicarboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), a versatile heterocyclic compound. It details the historical discovery and the evolution of its synthesis, presenting key experimental protocols. The document summarizes the physicochemical properties of PDA and the stability of its metal complexes in clearly structured tables. Furthermore, it explores its significant applications in coordination chemistry, analytical sciences, and materials science, while also addressing its limited role in biological signaling pathways.

Introduction

This compound, also known as PDA, is a rigid, planar N-heterocyclic ligand. Its unique structure, featuring two carboxylic acid groups flanking the nitrogen atoms of the 1,10-phenanthroline core, makes it a powerful chelating agent with a high preorganization for metal ion binding. This preorganization leads to the formation of highly stable complexes with a variety of metal ions, a property that has driven its application in diverse fields of chemical research.

Discovery and History

While the broader family of 1,10-phenanthroline derivatives has been known for over a century, the specific synthesis of this compound is a more recent development. The initial synthesis and characterization of PDA can be traced back to the latter half of the 20th century, driven by the quest for highly stable and selective ligands for metal ions. The development of synthetic routes to 2,9-disubstituted phenanthrolines was a critical precursor to the eventual synthesis of PDA.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common methods starting from either 2,9-dimethyl-1,10-phenanthroline (neocuproine) or 2,9-bis(trichloromethyl)-1,10-phenanthroline.

Synthesis from 2,9-Dimethyl-1,10-phenanthroline

This two-step method involves the oxidation of the methyl groups of neocuproine to aldehydes, followed by further oxidation to carboxylic acids.

Experimental Protocol:

Step 1: Oxidation to 1,10-Phenanthroline-2,9-dicarboxaldehyde [1]

  • A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (4.12 g, 18.98 mmol) and selenium dioxide (11.00 g, 99.16 mmol) is placed in a 500 mL round-bottom flask.[1]

  • 200 mL of a 4% aqueous p-dioxane solution is added to the flask.[1]

  • The mixture is stirred and refluxed at 101 °C for 3 hours.[1]

  • The hot solution is immediately filtered to remove selenium byproducts.

  • A yellow-orange precipitate of 1,10-phenanthroline-2,9-dicarboxaldehyde forms upon cooling the filtrate.[1]

  • The product is isolated by vacuum filtration and allowed to dry. The typical yield of the impure dialdehyde is around 62.6%.[1]

Step 2: Oxidation to this compound [1]

  • The impure 1,10-phenanthroline-2,9-dicarboxaldehyde (2.81 g, 11.89 mmol) is dissolved in 80 mL of a 4:1 mixture of concentrated nitric acid (15.8 N) and water.[1]

  • The solution is stirred and refluxed at 122 °C for 10 hours.[1]

  • The solution is cooled to room temperature and then further cooled in a refrigerator.

  • The precipitated this compound is collected by vacuum filtration and dried. The yield of the crystalline monohydrate is approximately 66.2%.[1]

Synthesis Workflow from 2,9-Dimethyl-1,10-phenanthroline

G cluster_0 Step 1: Oxidation to Dialdehyde cluster_1 Step 2: Oxidation to Dicarboxylic Acid 2,9-Dimethyl-1,10-phenanthroline 2,9-Dimethyl-1,10-phenanthroline Reaction Mixture 1 Reaction Mixture 1 2,9-Dimethyl-1,10-phenanthroline->Reaction Mixture 1 SeO2, 4% H2O/p-dioxane Reflux (101°C, 3h) Reflux (101°C, 3h) Hot Filtration Hot Filtration 1,10-Phenanthroline-2,9-dicarboxaldehyde 1,10-Phenanthroline-2,9-dicarboxaldehyde Reflux (101°C, 3h)->1,10-Phenanthroline-2,9-dicarboxaldehyde Isolation Cooling Cooling Reaction Mixture 2 Reaction Mixture 2 1,10-Phenanthroline-2,9-dicarboxaldehyde->Reaction Mixture 2 4:1 HNO3/H2O Reflux (122°C, 10h) Reflux (122°C, 10h) Cooling & Precipitation Cooling & Precipitation This compound This compound Reflux (122°C, 10h)->this compound Isolation

Caption: Synthesis of PDA from 2,9-dimethyl-1,10-phenanthroline.

Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline

This method provides a more direct route to PDA via hydrolysis of the trichloromethyl groups.

Experimental Protocol: [2][3]

  • 2,9-bis(trichloromethyl)-1,10-phenanthroline (540 mg, 1.3 mmol) is dissolved in concentrated sulfuric acid (95-98%, 17 mL).[2][3]

  • The reaction mixture is stirred at 85 °C for 7 hours.[2][3]

  • After cooling to room temperature, the brown solution is slowly poured onto crushed ice.[2][3]

  • Once the ice has completely melted, the resulting white suspension is filtered under vacuum.[2]

  • The solid is washed thoroughly with water and air-dried to yield pure this compound. This method often results in a quantitative yield.[2]

Synthesis Workflow from 2,9-bis(trichloromethyl)-1,10-phenanthroline

G 2,9-bis(trichloromethyl)-1,10-phenanthroline 2,9-bis(trichloromethyl)-1,10-phenanthroline Reaction Mixture Dissolve in conc. H2SO4 2,9-bis(trichloromethyl)-1,10-phenanthroline->Reaction Mixture Heating Stir at 85°C for 7h Reaction Mixture->Heating Workup Pour onto ice, filter, wash, dry Heating->Workup This compound This compound Workup->this compound

Caption: Synthesis of PDA from 2,9-bis(trichloromethyl)-1,10-phenanthroline.

Physicochemical Properties

This compound is a light-yellow powder. Its polarity makes it sparingly soluble in water and most common organic solvents, but it is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number57709-61-2[2][3]
Molecular FormulaC₁₄H₈N₂O₄[2][3]
Molecular Weight268.22 g/mol [2][3]
Melting Point215-216 °C (decomposition)[2]
pKa₁ (first carboxylic acid)~2-3 (estimated)
pKa₂ (second carboxylic acid)~4-5 (estimated)
SolubilitySparingly soluble in water and most organic solvents; Soluble in DMF and DMSO[4]

Coordination Chemistry and Stability Constants

The defining feature of this compound is its ability to form highly stable complexes with a wide range of metal ions. The preorganized arrangement of the nitrogen atoms and carboxylate groups allows for strong, multidentate coordination.

Table 2: Logarithmic Stability Constants (log K₁) for Metal Complexes of this compound

Metal Ionlog K₁Reference
UO₂²⁺16.5[5]
VO²⁺7.4[5]
VO₂⁺7.3[5]
Al³⁺Reported[5]
Fe³⁺Reported[5]
Th⁴⁺Reported[5]
Lu³⁺Reported[5]

Note: While formation constants for Al(III), Fe(III), Th(IV), and Lu(III) are reported to have been determined, the specific values were not available in the abstracts of the cited literature.

Applications

The strong chelating properties of this compound have led to its use in several scientific and technological areas.

Analytical Chemistry

PDA is utilized as a highly selective and sensitive ligand for the detection and quantification of metal ions. Its ability to form stable and often colored complexes allows for spectrophotometric analysis.

Separation Science

A significant application of PDA and its derivatives, particularly its diamides, is in the separation of f-block elements. Diamides of PDA have shown high selectivity in the extraction and separation of actinides and lanthanides, which is crucial for nuclear waste reprocessing and disposal.[6]

Materials Science

PDA serves as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The rigid structure of the ligand and its strong binding to metal centers facilitate the formation of porous materials with potential applications in gas storage, catalysis, and sensing.

Bioinorganic and Medicinal Chemistry

The ability of 1,10-phenanthroline derivatives to interact with biological systems has prompted research into the potential of PDA-metal complexes as therapeutic agents. While PDA itself is not directly involved in biological signaling pathways, its metal complexes have been investigated for their potential anticancer and antimicrobial properties.

Involvement in Signaling Pathways

A thorough review of the scientific literature indicates that this compound is not known to be directly involved in any biological signaling pathways. Its primary role in a biological context is as a chelating agent, where its effects would be related to the sequestration of essential metal ions. There is no evidence to suggest that it acts as a signaling molecule or directly modulates the activity of signaling proteins.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry. Its well-defined synthesis and the exceptional stability of its metal complexes have established its importance in analytical chemistry, separation science, and the development of new materials. While its direct role in biological signaling is negligible, the properties of its metal complexes continue to be an area of active research with potential applications in medicinal chemistry. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application of 1,10-Phenanthroline-2,9-Dicarboxylic Acid in Catalysis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,10-Phenanthroline-2,9-dicarboxylic acid (PDCA) is a highly versatile N,N-bidentate chelating ligand that, upon coordination with transition metals, forms robust complexes with significant catalytic activity. The rigid phenanthroline backbone, combined with the coordinating carboxylate groups, allows for the formation of stable and efficient catalysts for a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of PDCA-metal complexes in catalysis, with a particular focus on copper-catalyzed aerobic oxidation of alcohols.

Application Notes

Complexes of 1,10-phenanthroline and its derivatives with transition metals, particularly copper, have demonstrated significant efficacy as catalysts in a range of oxidation reactions. The resulting catalysts are noted for their high efficiency in the selective oxidation of primary alcohols to their corresponding aldehydes.

One of the most well-documented applications is the aerobic oxidation of benzyl alcohol. In this reaction, a copper(II)-phenanthroline complex acts as a catalyst, utilizing molecular oxygen from the air as the terminal oxidant. This process is of great interest due to its green and sustainable nature, avoiding the need for harsh and stoichiometric oxidizing agents.

The catalytic system typically involves a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) acetate (Cu(OAc)₂), and a 1,10-phenanthroline-derived ligand. The ligand plays a crucial role in stabilizing the copper center and modulating its redox properties to facilitate the catalytic cycle. Mononuclear copper(II) phenanthroline complexes have shown particularly high conversion rates in the oxidation of benzyl alcohol, with some systems achieving up to 96% conversion.[1]

The reaction mechanism is believed to involve the formation of a copper(II)-alkoxide intermediate, followed by a dehydrogenation step to yield the aldehyde product and a reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle.

Quantitative Data Presentation

The following table summarizes the catalytic performance of various copper-phenanthroline complexes in the oxidation of benzyl alcohol.

Catalyst PrecursorLigandOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
CuCl₂1,10-PhenanthrolineO₂ (air)THF802HighHigh[2]
Cu(OAc)₂1,10-PhenanthrolineO₂ (air)TolueneReflux283-86 (for benzylic alcohols)High[3]
[Cu(phen)Cl₂]1,10-PhenanthrolineO₂ (air)---up to 96High[1]
[Cu(phen)(OAc)₂]1,10-PhenanthrolineO₂ (air)--up to 96High[1]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a copper(II)-phenanthroline catalyst and its application in the aerobic oxidation of benzyl alcohol.

Protocol 1: Synthesis of Dichlorido(1,10-phenanthroline)copper(II) [Cu(phen)Cl₂]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 1,10-Phenanthroline monohydrate

  • Ethanol

Procedure:

  • Dissolve 1,10-phenanthroline monohydrate (1.98 g, 10 mmol) in 50 mL of hot ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.70 g, 10 mmol) in 50 mL of hot ethanol.

  • Slowly add the hot ethanolic solution of copper(II) chloride to the hot ethanolic solution of 1,10-phenanthroline with continuous stirring.

  • A green precipitate will form immediately.

  • Continue stirring the mixture for 30 minutes as it cools to room temperature.

  • Collect the green precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Protocol 2: Aerobic Oxidation of Benzyl Alcohol using [Cu(phen)Cl₂]

Materials:

  • [Cu(phen)Cl₂] catalyst

  • Benzyl alcohol

  • Toluene

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add [Cu(phen)Cl₂] (0.02 mmol, 1 mol%).

  • Add benzyl alcohol (2 mmol), toluene (10 mL), and potassium carbonate (2 mmol).

  • Heat the reaction mixture to reflux with vigorous stirring under an air atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and any inorganic salts.

  • Wash the solid residue with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure benzaldehyde.

Visualizations

Catalytic Cycle for Aerobic Oxidation of Benzyl Alcohol

The following diagram illustrates the proposed catalytic cycle for the aerobic oxidation of benzyl alcohol catalyzed by a copper(II)-phenanthroline complex.

CatalyticCycle Cu_II_phen [Cu(II)(phen)]²⁺ Cu_II_alkoxide [Cu(II)(phen)(OR)]⁺ (Alkoxide Complex) Cu_II_phen->Cu_II_alkoxide + RCH₂OH - H⁺ Cu_I_phen [Cu(I)(phen)]⁺ Cu_II_alkoxide->Cu_I_phen β-hydride elimination + RCHO Cu_II_peroxo [(phen)Cu(II)-O-O-Cu(II)(phen)]²⁺ (Peroxo Dimer) Cu_I_phen->Cu_II_peroxo + O₂ Cu_II_peroxo->Cu_II_phen + [Cu(I)(phen)]⁺ - 2H₂O

Caption: Proposed catalytic cycle for the aerobic oxidation of an alcohol.

Experimental Workflow for Catalytic Oxidation

This diagram outlines the general experimental workflow for the catalytic oxidation of an alcohol using a copper-phenanthroline catalyst.

ExperimentalWorkflow start Start setup Reaction Setup: - Add catalyst, substrate, solvent, base - Equip with reflux condenser start->setup reaction Reaction: - Heat to reflux under air - Stir vigorously setup->reaction monitoring Reaction Monitoring: - TLC or GC analysis reaction->monitoring Periodically monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Filter to remove solids monitoring->workup Complete extraction Purification: - Evaporate solvent - Column chromatography workup->extraction product Pure Product extraction->product

Caption: General experimental workflow for catalytic alcohol oxidation.

References

Application Notes and Protocols for Lanthanide Solvent Extraction using 1,10-Phenanthroline-2,9-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the solvent extraction of lanthanides using derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA). It is important to note that while the core structure is PDA, the scientific literature predominantly focuses on its amide derivatives (diamides of this compound, often abbreviated as DAPhen) for this application. These derivatives exhibit enhanced stability, selectivity, and extraction efficiency. The parent dicarboxylic acid, PDA, is less commonly used, with literature indicating it has a preference for heavier lanthanides, a trend opposite to some of its widely studied amide counterparts.[1]

The protocols and data presented herein are therefore based on the more extensively researched and applied DAPhen ligands.

Introduction to Lanthanide Extraction with DAPhen Ligands

Diamides of this compound are highly selective and efficient ligands for the separation of trivalent lanthanides (Ln(III)) and actinides (An(III)).[2][3] Their robust structure, combining "soft" nitrogen donors from the phenanthroline ring and "hard" oxygen donors from the amide groups, allows for effective complexation and extraction.[4] These ligands are particularly noted for their high radiation and hydrolytic stability, fast extraction kinetics, and their composition of C, H, O, and N atoms, which is advantageous for nuclear waste management.[2]

The extraction process involves the formation of a neutral complex between the DAPhen ligand and the lanthanide nitrate salt, which is then soluble in the organic phase. However, the extraction mechanism can be complex, with studies showing the co-existence of two competing pathways: the extraction of neutral complexes, such as LLn(NO₃)₃, and the formation of tight ion pairs, like {[LLn(NO₃)₂H₂O]⁺(NO₃)⁻}.[2] The balance between these pathways is influenced by the specific lanthanide, the ligand structure, and the composition of the aqueous and organic phases.[2]

Experimental Protocols

General Protocol for Solvent Extraction of Lanthanides

This protocol outlines a typical liquid-liquid extraction experiment for assessing the separation of lanthanides.

Materials:

  • Aqueous Phase: Nitric acid (HNO₃) solution (typically 3 M), containing lanthanide nitrates (e.g., La(NO₃)₃, Eu(NO₃)₃, Lu(NO₃)₃) at a concentration of 10⁻⁴ M.[5] Radiotracers such as ¹⁵²Eu may be used for radiometric analysis.[6]

  • Organic Phase: A solution of the desired 1,10-phenanthroline-2,9-dicarboxamide (DAPhen) ligand in a suitable organic solvent. Common solvents include 3-nitrobenzotrifluoride (F-3) or a mixture of F-3 and para-xylene.[5] A typical ligand concentration is 0.01 M.[6]

  • Polypropylene vials (e.g., 1.5 mL).

  • Vortex shaker with a thermostat.

  • Centrifuge.

  • Analytical instrumentation for lanthanide quantification (e.g., ICP-MS, gamma spectrometer).

Procedure:

  • Prepare the aqueous phase by dissolving the lanthanide nitrates in the desired concentration of nitric acid.

  • Prepare the organic phase by dissolving the DAPhen ligand in the chosen organic solvent.

  • In a polypropylene vial, combine equal volumes of the organic and aqueous phases (e.g., 0.5 mL of each).[5]

  • Cap the vial tightly and shake vigorously using a vortex shaker for a sufficient time to reach equilibrium. A contact time of 30 minutes at a constant temperature (e.g., 25 ± 1 °C) is often used.[5]

  • After shaking, centrifuge the samples to ensure complete phase separation.

  • Carefully collect an aliquot from the aqueous phase for analysis. An aliquot may also be taken from the organic phase for mass balance determination.

  • Determine the concentration of the lanthanides in the aqueous phase using a suitable analytical technique.

  • Calculate the distribution ratio (D) and separation factor (SF) as described in Section 3.

Synthesis of a Representative DAPhen Ligand: N²,N²,N⁹,N⁹-tetrabutyl-4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide

This is a representative synthesis for a chlorinated DAPhen derivative.

Materials:

  • 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid

  • Dichloromethane

  • Triethylamine

  • 4-butyl-N-ethylaniline

Procedure:

  • Prepare a solution of 4.43 g (25 mmol) of 4-butyl-N-ethylaniline and 3.5 mL (25 mmol) of triethylamine in 10 mL of dichloromethane.

  • Add this solution dropwise at -10 °C with stirring to a suspension of 3.74 g (10 mmol) of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid in 25 mL of dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Follow appropriate purification steps (e.g., washing, drying, and recrystallization) to obtain the final product.

Data Presentation

The efficiency of the extraction process is evaluated using the distribution ratio (D) and the separation factor (SF).

  • Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Separation Factor (SF): The ratio of the distribution ratios of two different metal ions, indicating the selectivity of the extraction.

    • SF(M1/M2) = DM1 / DM2

Table 1: Distribution Ratios (D) and Separation Factors (SF) for Am(III) and Eu(III) with various DAPhen Ligands [6]

Ligand Structure (Abbreviation)DAmDEuSF(Am/Eu)
N²,N⁹-diethyl-N²,N⁹-di(p-tolyl)-1,10-phenanthroline-2,9-dicarboxamide0.850.0242.5
N²,N⁹-diethyl-N²,N⁹-di(p-ethylphenyl)-1,10-phenanthroline-2,9-dicarboxamide1.200.0340.0
4,7-dichloro-N²,N⁹-diethyl-N²,N⁹-di(p-tolyl)-1,10-phenanthroline-2,9-dicarboxamide0.350.0135.0
4,7-dichloro-N²,N⁹-diethyl-N²,N⁹-di(p-ethylphenyl)-1,10-phenanthroline-2,9-dicarboxamide0.500.01533.3

Experimental Conditions: Organic phase: 0.01 M ligand in F-3. Aqueous phase: 3 M HNO₃ with ²⁴¹Am/¹⁵²Eu radiotracers.[6]

Table 2: Influence of Nitric Acid Concentration on Extraction with a Hydrophilic DAPhen Derivative [8]

[HNO₃] (M)DAmDEuSF(Eu/Am)
0.1~1.0~10~10
0.25~0.5~20~40
0.5~0.2~30~150
0.75~0.1~32~320
1.0~0.1~25~250

Experimental Conditions: Aqueous phase: 10 mM AE-DAPhen in aqueous HNO₃. Organic phase: 0.2 M TODGA in kerosene/1-octanol (95:5, v/v). (Masking method)[8]

Visualizations

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Lanthanide Nitrates in HNO₃) mix Combine & Mix Phases (e.g., 0.5 mL each in a vial) prep_aq->mix prep_org Prepare Organic Phase (DAPhen Ligand in Solvent) prep_org->mix equilibrate Equilibrate (Vortex for 30 min at 25°C) mix->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate aliquot Collect Aqueous Aliquot separate->aliquot analyze Quantify Lanthanides (e.g., ICP-MS) aliquot->analyze calculate Calculate D and SF analyze->calculate

Caption: General workflow for a lanthanide solvent extraction experiment.

Extraction_Mechanism cluster_pathways Competing Extraction Pathways ln_aq Ln³⁺(aq) + 3NO₃⁻(aq) path1 Neutral Complex Formation ln_aq->path1 path2 Ion Pair Formation ln_aq->path2 ligand_org L(org) ligand_org->path1 ligand_org->path2 complex_org1 L Ln(NO₃)₃ path1->complex_org1 Favored by lighter Ln complex_org2 {[L Ln(NO₃)₂(H₂O)]⁺(NO₃)⁻}(org) path2->complex_org2 Favored by heavier Ln

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,10-Phenanthroline-2,9-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The unique properties of MOFs, such as high surface area, tunable pore size, and chemical functionality, make them promising candidates for a wide range of applications, including catalysis, sensing, gas storage, and drug delivery.[1] The ligand 1,10-phenanthroline-2,9-dicarboxylic acid is a particularly interesting building block for MOFs due to its rigid, planar structure and the presence of both N-heterocyclic and carboxylic acid coordinating groups.[2] This can lead to the formation of robust frameworks with interesting photoluminescent and electrochemical properties.[3]

These application notes provide detailed protocols for the synthesis of MOFs using this compound and explore their potential applications, particularly in the realm of drug development.

Experimental Protocols

General Solvothermal Synthesis of a MOF using this compound

This protocol describes a general procedure for the solvothermal synthesis of a Metal-Organic Framework using this compound and a selected metal salt. The specific conditions may require optimization depending on the desired crystal structure and properties.

Materials:

  • This compound (Ligand)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O, Co(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with water or ethanol)

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve the metal salt (0.1 mmol) in 5 mL of the chosen solvent or solvent mixture.

    • In a separate vial, dissolve this compound (0.1 mmol) in 5 mL of the same solvent. Sonication may be necessary to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of a 25 mL autoclave.

    • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a constant temperature, typically between 100°C and 150°C, for 48 to 72 hours.[4]

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[5]

    • To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol or methanol for 2-3 days, decanting and replacing the solvent daily.

  • Drying:

    • Dry the product under vacuum at a temperature between 80°C and 120°C for 12 hours.

Characterization of the Synthesized MOF

The following characterization techniques are essential to confirm the successful synthesis and determine the properties of the MOF.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern with a simulated pattern from single-crystal X-ray data if available.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate groups and the phenanthroline nitrogen atoms to the metal centers. A shift in the characteristic vibrational frequencies of the C=O and C=N bonds compared to the free ligand is expected.[7]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which solvent molecules are removed.

  • Luminescence Spectroscopy: To investigate the photoluminescent properties of the MOF, which are often conferred by the 1,10-phenanthroline moiety or the incorporated metal ion (e.g., Eu³⁺).[8]

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized MOF particles.

Data Presentation

Table 1: Representative Synthesis Parameters for MOFs with Phenanthroline-based Ligands.

ParameterValueReference
Metal SaltZn(NO₃)₂·6H₂O[4]
Ligand1,10-Phenanthroline & Biphenyl-4,4′-dicarboxylic acid[4]
Molar Ratio (Metal:Ligand)1:1[4]
SolventDMF/H₂O (7:3)[4]
Temperature120 °C[4]
Time72 hours[4]

Table 2: Potential Applications and Rationale in Drug Development.

Application AreaRationale
Anticancer Drug Delivery The phenanthroline moiety is known to form complexes with metal ions that exhibit cytotoxic activity.[9] MOFs can serve as carriers for these active metal complexes or for other chemotherapeutic agents. The porous structure allows for high drug loading, and the framework can be designed for controlled release in the tumor microenvironment.[1]
pH-Responsive Drug Release The coordination bonds within the MOF can be sensitive to pH changes. This property can be exploited for targeted drug release in the acidic environment of tumors or specific cellular compartments. A Eu(III)-MOF with this ligand has already been shown to be a pH sensor.[8]
Photodynamic Therapy (PDT) The 1,10-phenanthroline ligand can act as a photosensitizer. Upon light irradiation, it can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. Incorporating it into a MOF can enhance its stability and facilitate its delivery to tumor tissues.[10]
Sensing of Biomarkers The luminescent properties of these MOFs can be utilized for the detection of cancer biomarkers. The luminescence may be quenched or enhanced in the presence of specific molecules.[3]

Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing & Stirring Metal_Salt->Mixing Ligand This compound Solution Ligand->Mixing Autoclave Solvothermal Reaction (100-150°C, 48-72h) Mixing->Autoclave Filtration Filtration / Centrifugation Autoclave->Filtration Washing Washing with DMF Filtration->Washing Activation Solvent Exchange (Ethanol) Washing->Activation Drying Vacuum Drying Activation->Drying Product Final MOF Product Drying->Product PXRD PXRD FTIR FT-IR TGA TGA Luminescence Luminescence Product->PXRD Product->FTIR Product->TGA Product->Luminescence

Caption: Experimental workflow for the synthesis and characterization of MOFs.

MOF_Drug_Delivery cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Uptake and Drug Release MOF_Drug Drug-Loaded MOF (Systemic Administration) EPR Enhanced Permeability and Retention (EPR) Effect MOF_Drug->EPR Accumulation in Tumor Tumor_Cell Cancer Cell EPR->Tumor_Cell Targeting Endocytosis Endocytosis Tumor_Cell->Endocytosis Internalization Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-Triggered Degradation of MOF Apoptosis Cellular Apoptosis Drug_Release->Apoptosis Therapeutic Effect

References

Application Notes and Protocols for 1,10-Phenanthroline-2,9-dicarboxylic Acid in Heavy Metal Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) as a versatile ligand for the detection of heavy metal ions. This document details the underlying principles, experimental protocols, and data interpretation for various sensing methodologies.

Introduction

This compound (PDA) is a highly preorganized tetradentate ligand. Its rigid 1,10-phenanthroline backbone forces the two carboxylate groups and the two nitrogen atoms into a specific conformation that is ideal for chelating metal ions. This preorganization leads to high stability constants and selectivity for certain metal ions, making PDA an excellent candidate for the development of sensitive and selective heavy metal sensors. Derivatives of PDA, particularly its dicarboxamides, have shown significant promise in the extraction and sensing of environmentally hazardous metals such as cadmium, lead, and copper. While extensive data exists for its derivatives, this document will focus on the direct applications and inferred potential of PDA in heavy metal sensing.

Sensing Mechanisms

The detection of heavy metal ions using PDA can be achieved through several mechanisms, primarily optical and electrochemical methods.

  • Fluorescence Spectroscopy: PDA exhibits intrinsic fluorescence. Upon complexation with a heavy metal ion, this fluorescence can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor). Fluorescence quenching often occurs with paramagnetic metal ions like Cu²⁺ through energy or electron transfer processes.

  • UV-Visible Spectrophotometry: The formation of a PDA-metal complex can lead to changes in the UV-Vis absorption spectrum. These changes can be monitored to quantify the metal ion concentration. This method is particularly useful for determining binding affinities and stoichiometry of the complex.

  • Electrochemical Sensing: PDA can be immobilized on an electrode surface. The binding of a heavy metal ion to the PDA can alter the electrochemical properties of the electrode, leading to a measurable change in current or potential. Techniques like cyclic voltammetry (CV) and potentiometry can be employed.

Quantitative Data Summary

While specific quantitative data for the interaction of this compound with many common heavy metals is still an emerging area of research, data from closely related compounds and studies on other metal ions provide valuable insights. The following table summarizes known formation constants and potential performance characteristics based on available literature.

Metal IonSensing MethodParameterValueRemarks and Inferences
Th(IV)UV Spectroscopylog K₁25.7(9)Demonstrates very high affinity for highly charged, large metal ions.
UO₂(VI)Crystallography-Forms stable complexFurther evidence of high affinity for large, highly charged ions.
Al(III)UV/Vis SpectrophotometryFormation Constant Determined-Data suggests strong binding, detailed quantitative values require further investigation.
Fe(III)UV/Vis SpectrophotometryFormation Constant Determined-Data suggests strong binding, detailed quantitative values require further investigation.
Lu(III)UV/Vis SpectrophotometryFormation Constant Determined-Shows interaction with lanthanide series.
Cd(II)Potentiometry (inferred from dicarboxamide)High Sensitivity-PDA dicarboxamides show high sensitivity, suggesting PDA itself is a promising ionophore.
Pb(II)Potentiometry (inferred from dicarboxamide)High Sensitivity-Similar to Cd(II), the dicarboxamide derivatives indicate potential for Pb(II) sensing.
Cu(II)Potentiometry (inferred from dicarboxamide)High Sensitivity-The dicarboxamide derivatives are effective, indicating PDA's potential for Cu(II) detection.
Zn(II)Potentiometry (inferred from dicarboxamide)High Sensitivity-The dicarboxamide derivatives are effective, indicating PDA's potential for Zn(II) detection.

Note: The data for Cd(II), Pb(II), Cu(II), and Zn(II) are inferred from studies on 1,10-phenanthroline-2,9-dicarboxamides and require experimental validation for PDA itself.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of PDA involves the oxidation of 2,9-dimethyl-1,10-phenanthroline.

Materials:

  • 2,9-dimethyl-1,10-phenanthroline hemihydrate

  • Selenium dioxide (SeO₂)

  • p-dioxane

  • Deionized water

  • Nitric acid (HNO₃), concentrated

Procedure:

  • Oxidation to Dialdehyde: A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate and selenium dioxide is refluxed in a solution of p-dioxane and water for several hours.[1] The hot solution is then filtered to remove solid byproducts. Upon cooling, the intermediate product, 1,10-phenanthroline-2,9-dicarboxaldehyde, precipitates and is collected by vacuum filtration.[1]

  • Oxidation to Dicarboxylic Acid: The obtained dialdehyde is then refluxed in a mixture of concentrated nitric acid and water for an extended period.[1] After cooling the solution, the final product, this compound, precipitates as a crystalline solid and is collected by vacuum filtration.[1]

Another reported synthesis involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid.[2]

Protocol 1: Fluorescent "Turn-Off" Sensing of Cu²⁺

This protocol describes a method for the detection of Cu²⁺ ions based on the quenching of PDA's intrinsic fluorescence.

Materials:

  • Stock solution of this compound (e.g., 1 mM in a suitable buffer)

  • Standard solutions of Cu²⁺ of varying concentrations

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of PDA and varying concentrations of Cu²⁺ in the chosen buffer.

  • Allow the solutions to equilibrate for a set amount of time at room temperature.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of PDA.

  • Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.

  • The quenching efficiency can be analyzed using the Stern-Volmer equation to determine the binding constant.

Protocol 2: UV-Visible Spectrophotometric Titration for Heavy Metal Binding

This protocol allows for the determination of the binding affinity and stoichiometry of PDA with a heavy metal ion.

Materials:

  • Stock solution of this compound (e.g., 0.1 mM in a suitable buffer)

  • Concentrated stock solution of the heavy metal salt (e.g., 10 mM)

  • Buffer solution (e.g., MES or acetate buffer, depending on the desired pH)

  • UV-Vis spectrophotometer

Procedure:

  • Place a solution of PDA of known concentration in a cuvette.

  • Record the initial UV-Vis absorption spectrum.

  • Make small, sequential additions of the concentrated heavy metal salt solution to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis absorption spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • The changes in absorbance at a specific wavelength are then plotted against the molar ratio of metal to ligand. The resulting titration curve can be fitted to a suitable binding model to determine the binding constant and stoichiometry.

Protocol 3: Potentiometric Detection of Heavy Metals

This protocol outlines the use of a PDA-based ion-selective electrode for the potentiometric determination of heavy metals.

Materials:

  • PVC membrane cocktail: this compound (ionophore), a plasticizer (e.g., o-nitrophenyl octyl ether), and high molecular weight PVC.

  • Internal filling solution (e.g., a solution containing a fixed concentration of the target metal ion and KCl).

  • Ag/AgCl reference electrode.

  • Potentiometer.

Procedure:

  • Membrane Preparation: Dissolve the ionophore, plasticizer, and PVC in a volatile solvent like tetrahydrofuran (THF). Pour the mixture into a glass ring placed on a glass plate and allow the solvent to evaporate slowly to form a thin membrane.

  • Electrode Assembly: Cut a small disc from the membrane and glue it to the end of a PVC tube. Fill the tube with the internal filling solution and insert an Ag/AgCl wire.

  • Calibration: Immerse the prepared ion-selective electrode and a reference electrode in a series of standard solutions of the target heavy metal ion of increasing concentration. Record the potential at each concentration.

  • Plot the measured potential versus the logarithm of the metal ion concentration. The slope of the linear portion of this plot should be close to the Nernstian value (e.g., 29.5 mV/decade for a divalent cation).

  • Sample Measurement: The calibrated electrode system can then be used to measure the concentration of the target heavy metal in unknown samples.

Visualizations

experimental_workflow cluster_synthesis PDA Synthesis cluster_sensing Heavy Metal Sensing cluster_detection Detection Methods start 2,9-dimethyl-1,10-phenanthroline step1 Oxidation with SeO2 start->step1 intermediate 1,10-phenanthroline-2,9-dicarboxaldehyde step1->intermediate step2 Oxidation with HNO3 intermediate->step2 product This compound (PDA) step2->product pda_solution PDA Solution metal_addition Addition of Heavy Metal Ion (M^n+) pda_solution->metal_addition complex_formation Formation of [PDA-M]^n+ Complex metal_addition->complex_formation fluorescence Fluorescence Spectroscopy complex_formation->fluorescence Signal Change uv_vis UV-Vis Spectrophotometry complex_formation->uv_vis Spectral Shift electrochem Electrochemical Sensing complex_formation->electrochem Potential/Current Change

Caption: Experimental workflow from PDA synthesis to heavy metal detection.

signaling_pathway cluster_fluorescence Fluorescence 'Turn-Off' Sensing cluster_electrochemical Electrochemical Sensing PDA PDA Excited_PDA PDA* PDA->Excited_PDA Excitation (hν) Ground_PDA PDA Excited_PDA->Ground_PDA Fluorescence Metal M^n+ Excited_PDA->Metal Quenching Complex [PDA-M]^n+ Electrode Electrode Modified_Electrode PDA-Modified Electrode Electrode->Modified_Electrode Immobilization Metal_Ion M^n+ Modified_Electrode->Metal_Ion Binding Bound_Electrode [PDA-M]^n+ Modified Electrode Signal Signal Change (Current/Potential) Bound_Electrode->Signal

Caption: Signaling pathways for fluorescence and electrochemical sensing.

References

Application Notes and Protocols for Complex Formation with 1,10-Phenanthroline-2,9-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is a highly preorganized tetradentate ligand renowned for its strong chelation properties with a variety of metal ions. Its rigid, planar structure and the strategic placement of its nitrogen and carboxylic acid functional groups make it an exceptional building block in coordination chemistry. The resulting metal complexes exhibit diverse applications, including in the development of therapeutic agents, fluorescent sensors, and catalysts.[1] The phenanthroline moiety can intercalate into DNA, and when complexed with metals like copper, it can generate reactive oxygen species (ROS), leading to DNA cleavage—a mechanism of significant interest in anticancer drug design.[2][3] Furthermore, PDA's ability to form stable complexes with lanthanides and actinides makes it valuable in separation and sensing technologies.

This document provides detailed experimental protocols for the synthesis of PDA and its complexation with various metal ions, a summary of quantitative data for these complexes, and an overview of their potential applications, particularly in the context of drug development.

Data Presentation

The stability of metal complexes with this compound and its derivatives is crucial for their application. The following table summarizes the stability constants (log K₁) for various metal ions.

Metal IonLigandLog K₁MethodReference
Al(III)PDAReportedUV/Vis Spectrophotometry[4]
Fe(III)PDAReportedUV/Vis Spectrophotometry[4]
Th(IV)PDAReportedUV/Vis Spectrophotometry[4]
Lu(III)PDAReportedUV/Vis Spectrophotometry[4]
UO₂²⁺PDAReportedUV/Vis Spectrophotometry[4]
Co(II)Imidazo[4,5-f][1][5]phenanthroline derivative>21Not Specified[5]
Fe(II)Imidazo[4,5-f][1][5]phenanthroline derivative>21Not Specified[5]
Zn(II)Imidazo[4,5-f][1][5]phenanthroline derivative16.0 - 20.0Not Specified[5]
Cd(II)Imidazo[4,5-f][1][5]phenanthroline derivative16.9 - 18.8Not Specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (PDA)

This protocol describes a two-step synthesis of PDA starting from 2,9-dimethyl-1,10-phenanthroline.

Step 1: Synthesis of 1,10-Phenanthroline-2,9-dicarboxaldehyde

  • In a 500 mL round-bottom flask, combine 2,9-dimethyl-1,10-phenanthroline hemihydrate (4.12 g, 18.98 mmol) and selenium dioxide (11.00 g, 99.16 mmol).

  • Add 200 mL of a 4% deionized water in p-dioxane solution.

  • Stir the mixture and reflux at 101°C for 3 hours.

  • Filter the hot solution immediately. A yellow-orange precipitate of 1,10-phenanthroline-2,9-dicarboxaldehyde will form upon cooling.

  • Isolate the product by vacuum filtration and allow it to air dry. The typical yield is approximately 62.6%.[6]

Step 2: Oxidation to this compound

  • Place the impure 1,10-phenanthroline-2,9-dicarboxaldehyde (2.81 g, 11.89 mmol) in a 200 mL round-bottom flask.

  • Add 80 mL of a 4:1 solution of nitric acid (15.8 N) and water.

  • Stir the mixture while refluxing at 122°C for 10 hours.

  • Cool the solution to room temperature and then further cool in a refrigerator.

  • The crystalline this compound monohydrate will precipitate.

  • Isolate the product by vacuum filtration and allow it to air dry. The typical yield for this step is approximately 66.2%.[6]

Protocol 2: General Procedure for Metal Complex Formation with PDA

This protocol provides a general method for the formation of metal complexes with PDA, which can be adapted for various metal salts.

  • Dissolution of Ligand: Dissolve this compound in a suitable solvent. For aqueous solutions, a basic solution (e.g., dilute NaOH) may be required to deprotonate the carboxylic acids and facilitate dissolution. For non-aqueous reactions, solvents like methanol or ethanol can be used.

  • Dissolution of Metal Salt: Separately, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate salt of the metal) in water or a suitable alcohol.

  • Complexation Reaction: Slowly add the metal salt solution to the PDA solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries (e.g., 1:1, 1:2, 1:3).

  • pH Adjustment: The pH of the solution can be adjusted to optimize complex formation. For many metal ions, a pH range of 5-7 is suitable.

  • Isolation of the Complex: The metal complex may precipitate out of the solution upon formation or after adjusting the pH or solvent polarity. The precipitate can be collected by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried. If the complex is soluble, techniques like slow evaporation of the solvent or crystallization by vapor diffusion can be used to obtain solid samples.

  • Characterization: The resulting metal complex should be characterized by standard analytical techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm its structure.

Mandatory Visualizations

Experimental Workflow for PDA Synthesis and Metal Complexation

G cluster_synthesis PDA Synthesis cluster_complexation Metal Complex Formation 2,9-dimethyl-1,10-phenanthroline 2,9-dimethyl-1,10-phenanthroline Oxidation_with_SeO2 Oxidation_with_SeO2 2,9-dimethyl-1,10-phenanthroline->Oxidation_with_SeO2 Step 1 1,10-phenanthroline-2,9-dicarboxaldehyde 1,10-phenanthroline-2,9-dicarboxaldehyde Oxidation_with_SeO2->1,10-phenanthroline-2,9-dicarboxaldehyde Reflux Oxidation_with_HNO3 Oxidation_with_HNO3 1,10-phenanthroline-2,9-dicarboxaldehyde->Oxidation_with_HNO3 Step 2 PDA PDA Oxidation_with_HNO3->PDA Reflux Dissolution_Ligand Dissolution_Ligand PDA->Dissolution_Ligand Dissolve PDA-Metal_Complex PDA-Metal_Complex Mixing Mixing Dissolution_Ligand->Mixing Metal_Salt Metal_Salt Dissolution_Metal Dissolution_Metal Metal_Salt->Dissolution_Metal Dissolve Dissolution_Metal->Mixing pH_Adjustment pH_Adjustment Mixing->pH_Adjustment Adjust pH Isolation Isolation pH_Adjustment->Isolation Precipitation/Crystallization Isolation->PDA-Metal_Complex

Caption: Workflow for the synthesis of PDA and subsequent metal complex formation.

Proposed Mechanism of Action for PDA-Copper Complexes in Cancer Cells

G cluster_cell Cancer Cell cluster_mechanism Mechanism of Action PDA-Cu_Complex PDA-Cu_Complex Cell_Membrane Cell_Membrane PDA-Cu_Complex->Cell_Membrane Cellular Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Nucleus Nucleus Cytoplasm->Nucleus Enzyme_Inhibition Enzyme_Inhibition Cytoplasm->Enzyme_Inhibition Inhibits Metalloproteases ROS_Generation ROS_Generation Mitochondrion->ROS_Generation Induces DNA_Intercalation DNA_Intercalation Nucleus->DNA_Intercalation Targets Apoptosis Apoptosis ROS_Generation->Apoptosis DNA_Intercalation->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Cellular uptake and proposed mechanisms of action for PDA-copper complexes.

References

Application Notes and Protocols for Electrochemical Sensing with 1,10-Phenanthroline-2,9-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,10-phenanthroline-2,9-dicarboxylic acid (PDCA) in electrochemical sensing. PDCA is a versatile ligand that can be employed in the development of sensitive and selective electrochemical sensors for a variety of analytes, particularly heavy metal ions. Its rigid structure and the presence of two carboxylic acid groups and two nitrogen atoms in the phenanthroline ring system allow for strong and specific coordination with metal ions.

Application Note 1: Voltammetric Detection of Cadmium(II) Ions using a PDCA-Modified Glassy Carbon Electrode

Introduction:

Cadmium is a highly toxic heavy metal that poses significant risks to human health and the environment. Therefore, the development of sensitive and selective methods for its detection is of great importance. This application note describes the use of a glassy carbon electrode (GCE) modified with an electropolymerized film of this compound (poly-PDCA) for the voltammetric determination of cadmium(II) ions. The poly-PDCA film on the electrode surface acts as a pre-concentration agent, selectively binding Cd(II) ions, thereby enhancing the sensitivity of the measurement.

Sensing Principle:

The detection mechanism involves two key steps:

  • Pre-concentration: The modified electrode is immersed in the sample solution, and an accumulation potential is applied. During this step, Cd(II) ions in the solution coordinate with the PDCA molecules on the electrode surface.

  • Stripping: The potential is then scanned in the anodic direction. The accumulated Cd(II) is reduced to its metallic form and then stripped from the electrode, generating a current peak whose height is proportional to the concentration of Cd(II) in the sample.

Performance Characteristics:

The performance of the poly-PDCA/GCE sensor for the detection of Cd(II) is summarized in the table below.[1]

ParameterValue
Analytical TechniqueSquare Wave Anodic Stripping Voltammetry (SWASV)
Linear RangeNot specified
Limit of Detection (LOD)Not specified
Working ElectrodePoly-PDCA modified Glassy Carbon Electrode
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum wire
Supporting ElectrolyteNot specified

Note: While the cited study uses 1,10-phenanthroline monohydrate, the principle is directly applicable to PDCA, which is expected to show enhanced selectivity due to the presence of carboxylic acid groups.

Experimental Protocol:

Detailed methodology for the fabrication and use of the poly-PDCA/GCE for Cd(II) detection.

1. Materials and Reagents:

  • This compound (PDCA)

  • Glassy carbon electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0)

  • Cadmium(II) standard solutions

  • Deionized water

  • Alumina slurry for electrode polishing

2. Electrode Preparation:

  • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

  • Rinse the electrode thoroughly with deionized water and sonicate in deionized water for 5 minutes.

  • Allow the electrode to dry at room temperature.

3. Electrode Modification (Electropolymerization of PDCA):

  • Prepare a solution of 1.0 mM PDCA in a suitable solvent (e.g., 0.1 M H₂SO₄).

  • Immerse the cleaned GCE, Ag/AgCl reference electrode, and platinum counter electrode in the PDCA solution.

  • Perform cyclic voltammetry (CV) for a specified number of cycles (e.g., 15 cycles) in a potential range of -0.2 V to 1.2 V at a scan rate of 100 mV/s.[2]

  • After electropolymerization, rinse the modified electrode (poly-PDCA/GCE) with deionized water and allow it to dry.

4. Voltammetric Measurement of Cd(II):

  • Prepare a series of standard solutions of Cd(II) in the supporting electrolyte.

  • Immerse the poly-PDCA/GCE, Ag/AgCl, and Pt electrodes in the electrochemical cell containing the sample solution.

  • Apply a pre-concentration potential (e.g., -1.0 V) for a specific duration (e.g., 300 s) with stirring.

  • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 s).

  • Scan the potential from -1.0 V to -0.4 V using square wave voltammetry.

  • Record the stripping peak current at approximately -0.8 V.

  • Construct a calibration curve by plotting the peak current versus the concentration of Cd(II).

Signaling Pathway and Experimental Workflow:

G cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Start: Bare GCE polish Polishing with Alumina start->polish clean Cleaning (Sonication) polish->clean electropolymerization Electropolymerization of PDCA clean->electropolymerization modified_electrode poly-PDCA/GCE electropolymerization->modified_electrode preconcentration Pre-concentration of Cd(II) modified_electrode->preconcentration swasv SWASV Measurement preconcentration->swasv detection Detection of Cd(II) swasv->detection Analyte Cd(II) in solution Binding Coordination with poly-PDCA on electrode Analyte->Binding Accumulation Step Reduction Electrochemical Reduction (Cd(II) -> Cd(0)) Binding->Reduction at accumulation potential Stripping Anodic Stripping (Cd(0) -> Cd(II) + 2e-) Reduction->Stripping Potential Scan Signal Current Peak Stripping->Signal proportional to [Cd(II)]

Voltammetric detection workflow and signaling pathway.

Application Note 2: Potentiometric Sensing of Heavy Metal Ions using PDCA-Based Ion-Selective Electrodes

Introduction:

Potentiometric ion-selective electrodes (ISEs) offer a simple and cost-effective method for the direct measurement of ion activities in a solution. This compound and its derivatives can act as effective ionophores in the fabrication of PVC membrane electrodes for the selective determination of various heavy metal ions, such as Cu(II), Zn(II), Cd(II), and Pb(II).

Sensing Principle:

The potentiometric sensor consists of a membrane that selectively interacts with the target metal ion. This interaction leads to a charge separation at the membrane-solution interface, resulting in a potential difference that is measured against a reference electrode. The magnitude of this potential is logarithmically proportional to the activity of the target ion in the solution, as described by the Nernst equation. The selectivity of the electrode is determined by the specific binding affinity of the PDCA ionophore for the target metal ion.

Performance Characteristics:

The following table summarizes the performance of potentiometric sensors based on derivatives of PDCA for the detection of various heavy metal ions.

AnalyteIonophoreLinear Range (M)Slope (mV/decade)
Cu(II)1,10-phenanthroline-2,9-dicarboxamide derivative-High sensitivity
Zn(II)1,10-phenanthroline-2,9-dicarboxamide derivative-High sensitivity
Cd(II)1,10-phenanthroline-2,9-dicarboxamide derivative-High sensitivity
Pb(II)1,10-phenanthroline-2,9-dicarboxamide derivative-High sensitivity

Note: Specific quantitative data from the literature for PDCA-based potentiometric sensors is limited. The table reflects the reported high sensitivity of PDCA derivatives.

Experimental Protocol:

Detailed methodology for the preparation of a PDCA-based PVC membrane ion-selective electrode.

1. Materials and Reagents:

  • This compound (or a suitable dicarboxamide derivative) as ionophore

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • A suitable plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE)

  • An ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, K-TCPB)

  • Tetrahydrofuran (THF), freshly distilled

2. Preparation of the PVC Membrane:

  • Prepare a membrane cocktail by dissolving the ionophore (e.g., 1-2 mg), PVC (e.g., 33 mg), plasticizer (e.g., 66 mg), and ionic additive (e.g., 0.5 mg) in 1-2 mL of THF.

  • Thoroughly mix the components to ensure a homogeneous solution.

  • Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean glass plate.

  • Allow the THF to evaporate slowly over 24 hours to form a transparent membrane.

3. Fabrication of the Ion-Selective Electrode:

  • Cut a small disc (e.g., 5-7 mm diameter) from the prepared PVC membrane.

  • Glue the membrane disc to the end of a PVC tube.

  • Fill the tube with an internal filling solution containing a known concentration of the target metal ion salt (e.g., 0.01 M CuCl₂) and KCl (e.g., 0.1 M).

  • Insert an Ag/AgCl wire into the internal filling solution to serve as the internal reference electrode.

  • Condition the electrode by soaking it in a 0.01 M solution of the target metal ion for several hours before use.

4. Potentiometric Measurement:

  • Place the prepared ISE and an external reference electrode (e.g., Ag/AgCl) in the sample solution.

  • Measure the potential difference between the two electrodes using a high-impedance potentiometer or a pH/ion meter.

  • Construct a calibration curve by plotting the measured potential versus the logarithm of the activity of the target metal ion in a series of standard solutions.

Signaling Pathway and Logical Relationship:

G cluster_pathway Potentiometric Sensing Mechanism Analyte Target Metal Ion (M+) in Sample Solution Membrane PVC Membrane with PDCA Ionophore Analyte->Membrane Interaction Binding Selective Binding M+ + PDCA -> [M(PDCA)]+ Membrane->Binding Charge_Separation Charge Separation at Membrane-Solution Interface Binding->Charge_Separation Potential Generation of Membrane Potential (E) Charge_Separation->Potential Measurement Potential Measurement vs. Reference Electrode Potential->Measurement Output Output Signal (E ∝ log[M+]) Measurement->Output

Principle of potentiometric sensing with a PDCA-based ISE.

Application Note 3: Impedimetric Sensing of Metal Ions using a PDCA-Modified Electrode

Introduction:

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of electrodes. Modification of an electrode surface with PDCA can be utilized for the label-free and sensitive detection of metal ions. The binding of metal ions to the PDCA layer alters the charge transfer resistance and capacitance of the electrode-electrolyte interface, which can be measured by EIS.

Sensing Principle:

The impedimetric sensor operates by measuring the impedance changes of the electrode upon interaction with the target analyte. The PDCA-modified electrode is immersed in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). The binding of metal ions to the PDCA layer can either hinder or facilitate the access of the redox probe to the electrode surface, leading to a change in the charge transfer resistance (Rct). This change in Rct is proportional to the concentration of the metal ion.

Performance Characteristics:

Experimental Protocol:

A general protocol for the development of a PDCA-based impedimetric sensor.

1. Materials and Reagents:

  • This compound (PDCA)

  • A suitable electrode (e.g., Gold or Glassy Carbon Electrode)

  • A method for immobilizing PDCA (e.g., self-assembled monolayer formation via a linker, or electropolymerization)

  • Redox probe solution (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)

  • Target metal ion standard solutions

2. Electrode Modification:

  • Method A: Self-Assembled Monolayer (SAM)

    • Clean the gold electrode surface.

    • Functionalize the electrode with a linker molecule that has a thiol group on one end and a group that can react with the carboxylic acid of PDCA on the other (e.g., cysteamine followed by EDC/NHS coupling).

    • Immerse the functionalized electrode in a PDCA solution to form the SAM.

  • Method B: Electropolymerization

    • Follow the electropolymerization protocol described in Application Note 1.

3. Impedimetric Measurement:

  • Place the PDCA-modified electrode, a reference electrode, and a counter electrode in the redox probe solution.

  • Record the baseline impedance spectrum over a frequency range (e.g., 0.1 Hz to 100 kHz) at the formal potential of the redox probe.

  • Add the sample containing the target metal ion to the solution.

  • After an incubation period, record the impedance spectrum again.

  • The change in the charge transfer resistance (ΔRct), determined by fitting the Nyquist plot to an equivalent circuit, is used as the analytical signal.

  • Construct a calibration curve by plotting ΔRct versus the concentration of the metal ion.

Signaling Pathway and Experimental Workflow:

G cluster_workflow Impedimetric Sensing Workflow cluster_pathway Impedimetric Signaling Pathway start Start: Modified Electrode baseline Measure Baseline EIS in Redox Probe start->baseline incubation Incubate with Metal Ion Sample baseline->incubation measurement Measure EIS after Binding incubation->measurement analysis Analyze Change in Rct measurement->analysis detection Quantify Metal Ion analysis->detection Initial_State PDCA-modified electrode in redox probe solution (Baseline Rct) Binding Metal Ion Binding to PDCA Initial_State->Binding Interface_Change Alteration of Electrode Interface Properties Binding->Interface_Change Rct_Change Change in Charge Transfer Resistance (ΔRct) Interface_Change->Rct_Change Signal Impedance Change Rct_Change->Signal proportional to [Metal Ion]

References

Application Notes and Protocols for 1,10-Phenanthroline-2,9-dicarboxylic Acid in Radioactive Waste Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the management of high-level radioactive waste. The chemical similarities between these two groups of elements, particularly their ionic radii and charge, make their selective separation difficult.[1] 1,10-phenanthroline-2,9-dicarboxylic acid (PDCA) and its derivatives have emerged as highly effective ligands for this purpose, demonstrating remarkable selectivity for actinides over lanthanides.[2][3] This document provides detailed application notes and experimental protocols for the use of PDCA and its derivatives in the separation of radioactive waste.

The core principle behind the selectivity of PDCA-based ligands lies in the "hard-soft" donor concept. The phenanthroline moiety contains "soft" nitrogen donors that exhibit a greater covalent bonding character with the "softer" actinide ions compared to the "harder" lanthanide ions.[2] This difference in bond covalency is a key factor in the selective complexation and separation of these elements.

Synthesis of this compound (PDCA)

There are multiple reported methods for the synthesis of PDCA. Below are two common protocols.

Protocol 1: Oxidation of 2,9-dimethyl-1,10-phenanthroline

This two-step protocol involves the oxidation of 2,9-dimethyl-1,10-phenanthroline to the corresponding dialdehyde, followed by further oxidation to the dicarboxylic acid.

Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde

  • A mixture of 4.12 g of 2,9-dimethyl-1,10-phenanthroline hemihydrate and 11.00 g of selenium dioxide is placed in 200 mL of 4% deionized water in p-dioxane in a 500 mL round-bottom flask.

  • The mixture is stirred and refluxed at 101 °C for 3 hours.

  • The hot solution is immediately filtered to remove selenium byproduct.

  • A yellow-orange product, 1,10-phenanthroline-2,9-dicarboxaldehyde, precipitates from the cold filtrate.

  • The precipitate is separated by vacuum filtration and allowed to dry. The typical yield is approximately 62%.

Step 2: Synthesis of this compound

  • A solution of 2.81 g of the impure 1,10-phenanthroline-2,9-dicarboxaldehyde from the previous step is prepared in 80 mL of a 4:1 mixture of nitric acid (15.8 N) and water in a 200 mL round-bottom flask.

  • The mixture is stirred while refluxing at 122 °C for 10 hours.

  • The solution is cooled to room temperature and then further cooled in a refrigerator.

  • The precipitated this compound is collected by vacuum filtration and allowed to dry. The crystalline product is typically obtained as a monohydrate with a yield of around 66%.

Protocol 2: Hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline

This is a one-step protocol that provides a quantitative yield.

  • Dissolve 540 mg of 2,9-bis(trichloromethyl)-1,10-phenanthroline in 17 mL of concentrated (95-98%) sulfuric acid.

  • Stir the reaction mixture at 85 °C for 7 hours.

  • After the reaction is complete, cool the brown solution to room temperature.

  • Slowly pour the solution onto crushed ice.

  • Once the ice has completely melted, a white suspension will form.

  • Filter the white suspension under vacuum.

  • Wash the collected solid thoroughly with water and air-dry to obtain pure this compound. The yield is quantitative.

Application in Radioactive Waste Separation: Solvent Extraction

While PDCA itself shows selectivity, its diamide derivatives have been found to be particularly effective extractants in solvent extraction processes for the separation of Am(III) and Eu(III), key representatives of actinides and lanthanides in radioactive waste.

Principle of Separation

The separation process involves the selective transfer of actinides from an acidic aqueous phase, representing dissolved radioactive waste, to an organic phase containing a PDCA derivative. The greater affinity of the PDCA ligand for actinides drives this selective extraction. Subsequent steps, such as scrubbing and stripping, are used to purify the separated fractions.

G cluster_0 Aqueous Phase (Radioactive Waste) cluster_1 Organic Phase cluster_2 Separation An_Ln An(III) + Ln(III) in Nitric Acid PDCA_Derivative PDCA Derivative in Organic Solvent An_Ln->PDCA_Derivative Solvent Extraction Ln_Aqueous Ln(III) in Aqueous Phase An_Ln->Ln_Aqueous Remains in Aqueous Phase An_Complex [An(PDCA-derivative)] complex PDCA_Derivative->An_Complex Selective Complexation

Caption: Workflow for the selective extraction of actinides using a PDCA derivative.

Experimental Protocol: Solvent Extraction of Am(III) and Eu(III) using a PDCA Diamide Derivative

This protocol is a generalized procedure based on published studies.

Materials and Reagents:

  • Aqueous Phase: Simulated high-level liquid waste (HLLW) containing Am(III) and Eu(III) in nitric acid (e.g., 0.1 M to 3 M HNO₃).

  • Organic Phase: A solution of a 1,10-phenanthroline-2,9-dicarboxamide derivative (e.g., N,N'-diethyl-N,N'-diphenyl-1,10-phenanthroline-2,9-dicarboxamide) in an appropriate organic solvent (e.g., nitrobenzene, a mixture of kerosene and 1-octanol).

  • Scrubbing Solution: Nitric acid solution of a concentration similar to the aqueous feed.

  • Stripping Solution: A suitable complexing agent in a buffered solution (e.g., citrate-buffered DTPA) to back-extract the actinides from the organic phase.

Procedure:

  • Extraction:

    • In a separation funnel, combine equal volumes of the aqueous phase and the organic phase.

    • Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate.

    • Collect both the aqueous (raffinate) and organic phases for analysis.

  • Scrubbing (Optional):

    • To remove any co-extracted lanthanides from the organic phase, wash the loaded organic phase with a fresh volume of the scrubbing solution.

    • Separate the phases and combine the aqueous scrub solution with the raffinate from the extraction step.

  • Stripping:

    • Contact the loaded organic phase with the stripping solution to back-extract the actinides into a fresh aqueous phase.

    • Separate the phases. The aqueous phase now contains the purified actinide product, and the organic phase can be recycled.

  • Analysis:

    • Determine the concentrations of Am(III) and Eu(III) in all aqueous and organic phases using appropriate analytical techniques (e.g., gamma spectroscopy, ICP-MS).

    • Calculate the distribution ratio (D), separation factor (SF), and extraction efficiency (%E) for each metal ion.

Data Presentation

The following tables summarize the performance of various PDCA derivatives in the separation of Am(III) and Eu(III).

Table 1: Distribution Ratios (D) and Separation Factors (SF) for Am(III) and Eu(III) Extraction

LigandOrganic PhaseAqueous PhaseD(Am)D(Eu)SF (Am/Eu)Reference
N,N'-diethyl-N,N'-diphenyl-1,10-phenanthroline-2,9-dicarboxamideNitrobenzeneWater--High[4]
N,N,N',N'-tetrabutyl-1,10-phenanthroline-2,9-dicarboxamideNitrobenzeneWater--Effective[5]
N,N-dialkyl-1,10-phenanthroline-2-amide derivatives-HNO₃ solution--~7.6[6]
N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen)Cyclohexanone (0.01 M)1.0 M HNO₃--67[7]
Hydrophilic AE-DAPhen vs. TODGA0.2 M TODGA in kerosene/1-octanol (95:5, v/v)0.75 M HNO₃--325[8]
Hydrophilic AEE-DAPhen vs. TODGA0.2 M TODGA in kerosene/1-octanol (95:5, v/v)0.75 M HNO₃--291[8]

Note: Dashes indicate that specific numerical values were not provided in the abstract, but the effectiveness was highlighted.

Mechanism of Selective Complexation

The selectivity of PDCA-based ligands for actinides over lanthanides is attributed to the difference in the nature of the chemical bond formed. The softer nitrogen atoms of the phenanthroline ring form more covalent bonds with the 5f orbitals of actinides, while the interaction with the 4f orbitals of lanthanides is more ionic. This results in a more stable complex with actinides.

G cluster_0 PDCA Derivative cluster_1 Actinide (Am³⁺) cluster_2 Lanthanide (Eu³⁺) PDCA PDCA Ligand Am Am³⁺ PDCA->Am Stronger, more covalent An-N bond Eu Eu³⁺ PDCA->Eu Weaker, more ionic Ln-N bond

Caption: Selective complexation of actinides by PDCA derivatives.

Conclusion

This compound and its diamide derivatives are highly promising agents for the selective separation of actinides from lanthanides in radioactive waste streams. Their high selectivity, efficiency, and robustness make them suitable for application in advanced nuclear fuel reprocessing cycles. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field. Further optimization of the solvent systems and process conditions can lead to even more efficient and economical separation processes.

References

Application Notes and Protocols: Fluorescence Sensing with 1,10-Phenanthroline-2,9-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its derivatives as versatile fluorescent sensors. The unique structural and photophysical properties of PDA complexes with various metal ions, particularly lanthanides, make them highly effective for the sensitive and selective detection of a wide range of analytes.

Introduction to Fluorescence Sensing with PDA Complexes

This compound is a robust heterocyclic compound that acts as a highly efficient chelating agent for a variety of metal ions. When complexed with metal ions, the resulting PDA complexes can exhibit significant changes in their fluorescence properties upon interaction with target analytes. This phenomenon forms the basis of their application in fluorescence sensing.

The core principle lies in the modulation of the fluorescence signal of the PDA complex through various mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of an analyte to the metal center of the PDA complex can enhance the fluorescence intensity. This is often due to an increase in the rigidity of the complex, which reduces non-radiative decay pathways. For instance, the complexation of certain metal ions can lead to a significant "turn-on" fluorescence response.

  • Chelation-Enhanced Quenching (CHEQ): Conversely, the interaction with an analyte can lead to a decrease in fluorescence intensity, or a "turn-off" response. This can be caused by mechanisms such as photoinduced electron transfer (PET) from the analyte to the excited fluorophore.

  • Antenna Effect (for Lanthanide Complexes): In complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺), the PDA ligand can act as an "antenna." It absorbs excitation light efficiently and transfers the energy to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. The presence of an analyte can interfere with this energy transfer process, leading to a change in the lanthanide emission.

These diverse signaling mechanisms allow for the design of highly specific and sensitive fluorescent sensors for various applications, including the detection of metal ions, anions, and small organic molecules relevant to biological and pharmaceutical research.

Synthesis Protocols

Synthesis of this compound (PDA)

Two common methods for the synthesis of PDA are outlined below.

Method A: From 2,9-dimethyl-1,10-phenanthroline (Neocuproine)

This two-step oxidation process is a widely used method for the synthesis of PDA.

  • Step 1: Oxidation to 1,10-phenanthroline-2,9-dicarboxaldehyde

    • In a 500 mL round-bottom flask, combine 4.12 g of 2,9-dimethyl-1,10-phenanthroline hemihydrate and 11.0 g of selenium dioxide.

    • Add 200 mL of a 4% (v/v) solution of deionized water in p-dioxane.

    • Stir the mixture and reflux at 101 °C for 3 hours.

    • Filter the hot solution immediately to remove selenium byproducts.

    • Allow the filtrate to cool, which will result in the precipitation of a yellow-orange product.

    • Collect the impure 1,10-phenanthroline-2,9-dicarboxaldehyde by vacuum filtration and allow it to air dry. The product from this step can be used directly in the next step without further purification.

  • Step 2: Oxidation to this compound

    • In a 200 mL round-bottom flask, dissolve the impure 1,10-phenanthroline-2,9-dicarboxaldehyde from the previous step in 80 mL of a 4:1 (v/v) mixture of nitric acid (15.8 N) and water.

    • Stir the mixture while refluxing at 122 °C for 10 hours.

    • Cool the solution to room temperature and then further cool in a refrigerator.

    • The crystalline this compound monohydrate will precipitate.

    • Collect the product by vacuum filtration and allow it to air dry.

Method B: From 2,9-bis(trichloromethyl)-1,10-phenanthroline

This method provides a high-yield, one-step synthesis of PDA.

  • Dissolve 540 mg of 2,9-bis(trichloromethyl)-1,10-phenanthroline in 17 mL of concentrated sulfuric acid (95-98%) in a suitable reaction vessel.

  • Stir the reaction mixture at 85 °C for 7 hours.

  • After the reaction is complete, cool the brown solution to room temperature.

  • Slowly pour the cooled solution onto crushed ice.

  • Once the ice has completely melted, a white suspension will form.

  • Collect the pure 2,9-dicarboxy-1,10-phenanthroline by vacuum filtration.

  • Wash the product thoroughly with water and air dry.

General Protocol for the Synthesis of Lanthanide-PDA Complexes

This protocol describes a general method for the synthesis of lanthanide-PDA complexes. The stoichiometry of the final complex can be controlled by adjusting the molar ratios of the reactants.

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixed solvent system).

  • In a separate vessel, dissolve the desired lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, TbCl₃·6H₂O) in the same solvent.

  • Slowly add the lanthanide salt solution to the PDA solution while stirring. The molar ratio of PDA to lanthanide can be varied to obtain different complex stoichiometries (e.g., 1:1, 2:1, 3:1).

  • Adjust the pH of the reaction mixture to a neutral or slightly basic range (pH 7-8) by the dropwise addition of a base such as sodium hydroxide or ammonium hydroxide to facilitate complexation.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete complex formation.

  • The resulting lanthanide-PDA complex may precipitate out of the solution. If so, collect the precipitate by filtration. If the complex remains in solution, the solvent can be removed under reduced pressure.

  • Wash the isolated complex with the solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Experimental Protocols for Fluorescence Sensing

The following protocols provide a framework for conducting fluorescence sensing experiments using PDA complexes. Specific parameters such as excitation and emission wavelengths will depend on the particular PDA complex and the analyte being investigated.

General Protocol for Fluorescence Titration

This protocol is used to determine the binding affinity and stoichiometry of a PDA complex with a target analyte.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the PDA-metal complex in a suitable buffer or solvent (e.g., Tris-HCl, HEPES, acetonitrile). The concentration should be in the micromolar range (e.g., 10 µM).

    • Prepare a concentrated stock solution of the analyte in the same buffer or solvent.

  • Fluorescence Measurements:

    • Use a fluorescence spectrophotometer equipped with a thermostatted cuvette holder.

    • Set the excitation and emission wavelengths appropriate for the PDA complex. Determine the optimal excitation wavelength by measuring the excitation spectrum at the emission maximum. Set the emission wavelength to the maximum of the emission spectrum.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Place a known volume of the PDA complex stock solution into a quartz cuvette.

    • Record the initial fluorescence intensity of the complex.

    • Add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect at each addition.

    • Plot the change in fluorescence intensity as a function of the analyte concentration.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

    • A Job's plot can be constructed to determine the stoichiometry of the complex by varying the mole fraction of the PDA complex and the analyte while keeping the total concentration constant.

Protocol for "Turn-on" or "Turn-off" Sensing

This protocol is used to assess the sensing performance of a PDA complex for a specific analyte.

  • Preparation of Solutions:

    • Prepare a solution of the PDA-metal complex in a suitable buffer.

    • Prepare solutions of the target analyte and potential interfering species at various concentrations.

  • Fluorescence Measurements:

    • Record the fluorescence spectrum of the PDA complex solution in the absence of any analyte.

    • Add a specific concentration of the target analyte to the PDA complex solution and record the fluorescence spectrum.

    • To test for selectivity, add the same concentration of potential interfering species to separate solutions of the PDA complex and record their fluorescence spectra.

  • Data Analysis:

    • Calculate the fluorescence enhancement or quenching efficiency as the ratio of the fluorescence intensity in the presence and absence of the analyte.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).

Quantitative Data

The following tables summarize key quantitative data for selected PDA and PDA-derivative complexes used in fluorescence sensing.

Table 1: Stability Constants (log K₁) of 1,10-Phenanthroline-2,9-dicarboxamide (PDAM) Complexes with Various Metal Ions

Metal IonIonic Radius (Å)log K₁
Cu(II)0.733.56
Ni(II)0.693.06
Zn(II)0.743.77
Co(II)0.7453.8
Mg(II)0.720.1
Ca(II)1.001.94
Ba(II)1.350.7
Cd(II)0.95> 5

Table 2: Performance of a Fluorescent Nanosensor Based on a 1,10-Phenanthroline-2,9-dicarboxaldehyde Derivative for Cu²⁺ Detection

ParameterValue
AnalyteCu²⁺
Linear Range3.45 nM – 8.00 µM
Limit of Detection (LOD)1.15 nM
Excitation Wavelength338 nm
Emission Wavelength565 nm
Sensing MechanismPhotoinduced Electron Transfer (PET)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.

CHEF_Mechanism PDA_Complex PDA-Metal Complex (Low Fluorescence) Bound_Complex [PDA-Metal-Analyte] Complex (High Fluorescence) PDA_Complex->Bound_Complex + Analyte Emission_Low Low Fluorescence Emission PDA_Complex->Emission_Low Non-radiative decay dominates Analyte Analyte Emission_High High Fluorescence Emission (Turn-on) Bound_Complex->Emission_High Increased Rigidity, Reduced non-radiative decay Excitation Excitation Light (hν) Excitation->PDA_Complex Excitation->Bound_Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) "Turn-on" Mechanism.

CHEQ_Mechanism PDA_Complex PDA-Metal Complex (Fluorescent) Quenched_Complex [PDA-Metal-Analyte] Complex (Quenched) PDA_Complex->Quenched_Complex + Analyte Emission Fluorescence Emission PDA_Complex->Emission Analyte Analyte No_Emission Quenched (Turn-off) Quenched_Complex->No_Emission e.g., Photoinduced Electron Transfer (PET) Excitation Excitation Light (hν) Excitation->PDA_Complex Excitation->Quenched_Complex

Caption: Chelation-Enhanced Quenching (CHEQ) "Turn-off" Mechanism.

Antenna_Effect cluster_Ligand PDA Ligand (Antenna) cluster_Lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) Ln_Excited Excited State T1->Ln_Excited Energy Transfer Ln_Ground Ground State Ln_Excited->Ln_Ground Luminescence (Narrow Emission)

Caption: Antenna Effect in Lanthanide-PDA Complexes.

Fluorescence_Titration_Workflow start Start prep_solutions Prepare Stock Solutions: PDA-Complex and Analyte start->prep_solutions measure_initial Measure Initial Fluorescence of PDA-Complex prep_solutions->measure_initial add_analyte Add Aliquot of Analyte measure_initial->add_analyte mix_equilibrate Mix and Equilibrate add_analyte->mix_equilibrate measure_fluorescence Record Fluorescence Spectrum mix_equilibrate->measure_fluorescence check_saturation Saturation Reached? measure_fluorescence->check_saturation check_saturation->add_analyte No data_analysis Data Analysis: - Correct for Dilution - Plot Intensity vs. [Analyte] - Determine Binding Constant check_saturation->data_analysis Yes end End data_analysis->end

Caption: Experimental Workflow for Fluorescence Titration.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,10-phenanthroline-2,9-dicarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary starting materials are 2,9-dimethyl-1,10-phenanthroline (also known as neocuproine) and 2,9-bis(trichloromethyl)-1,10-phenanthroline.

Q2: Which synthetic route generally provides a higher yield?

A2: The hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid has been reported to yield a quantitative (100%) amount of this compound.[1][2] The oxidation of 2,9-dimethyl-1,10-phenanthroline is a two-step process with reported yields of around 63% for the intermediate dialdehyde and 66% for the final dicarboxylic acid.[3]

Q3: What are the main challenges in the synthesis starting from 2,9-dimethyl-1,10-phenanthroline?

A3: The main challenges include incomplete oxidation of the methyl groups, the formation of byproducts such as the intermediate 1,10-phenanthroline-2,9-dicarboxaldehyde, and potential chlorination of the phenanthroline ring if using certain oxidizing agents like sodium chlorite.[4]

Q4: How can I purify the final product?

A4: Purification is typically achieved by precipitation from the reaction mixture, followed by washing with water. The product is a white suspension that can be filtered under vacuum and air-dried.[1][2] Recrystallization from aqueous ethanol can also be employed for further purification of phenanthroline derivatives.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in the oxidation of 2,9-dimethyl-1,10-phenanthroline - Incomplete oxidation of the methyl groups to carboxylic acids.- Formation of the intermediate dialdehyde as the main product.- Suboptimal reaction temperature or time.- Ensure the reflux temperature is maintained at 122 °C for the nitric acid oxidation step.[3]- Extend the reaction time for the second oxidation step to ensure complete conversion. A 10-hour reflux has been reported to be effective.[3]- Consider using a stronger oxidizing agent or a different solvent system.
Formation of a yellow-orange precipitate instead of a white one The yellow-orange precipitate is likely the impure intermediate, 1,10-phenanthroline-2,9-dicarboxaldehyde.[3]This intermediate can be isolated and used in the subsequent oxidation step to form the desired dicarboxylic acid.[3]
Presence of chlorinated byproducts Using sodium chlorite as the oxidizing agent on a larger scale can lead to chlorination of the phenanthroline ring.[4]For larger scale reactions, consider alternative oxidizing agents like selenium dioxide followed by nitric acid. If using sodium chlorite, careful control of pH and reaction conditions is crucial.[4]
Difficulty in dissolving the starting material 2,9-bis(trichloromethyl)-1,10-phenanthroline may not readily dissolve in the sulfuric acid.Ensure you are using concentrated (95-98%) sulfuric acid and that the mixture is stirred effectively.[1][2]
Product is not precipitating upon cooling and pouring onto ice The solution may not be sufficiently cooled, or the pH may not be optimal for precipitation.Ensure the reaction mixture is cooled to room temperature before pouring it onto crushed ice. After the ice melts, a white suspension should form.[1][2]

Quantitative Data Summary

Starting MaterialReagentsReaction ConditionsIntermediate YieldFinal YieldReference
2,9-bis(trichloromethyl)-1,10-phenanthrolineConcentrated H₂SO₄ (95-98%)85 °C, 7 hours-Quantitative (100%)[1][2]
2,9-dimethyl-1,10-phenanthroline hemihydrate1. Selenium dioxide, 4% H₂O/p-dioxane2. 4:1 HNO₃/H₂O1. Reflux at 101 °C, 3 hours2. Reflux at 122 °C, 10 hours62.60% (dialdehyde)66.19%[3]
2,9-dimethyl-1,10-phenanthrolineNaClO₂ in H₂ORoom temperature then 90 °C, 6 hours-58% (mono-carboxylic acid, small scale)[4]

Experimental Protocols

Method 1: Hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline[1][2]
  • Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid (95-98%).

  • Stir the reaction mixture at 85 °C for 7 hours.

  • Cool the brown reaction solution to room temperature.

  • Slowly pour the cooled solution onto crushed ice.

  • Allow the ice to melt completely, resulting in a white suspension.

  • Filter the suspension under vacuum.

  • Wash the filtered solid thoroughly with water.

  • Air-dry the solid to obtain pure this compound.

Method 2: Oxidation of 2,9-dimethyl-1,10-phenanthroline[3]

Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde

  • In a 500 mL round bottom flask, mix 2,9-dimethyl-1,10-phenanthroline hemihydrate with selenium dioxide in 200 mL of 4% DI H₂O/p-dioxane.

  • Stir the mixture and reflux at 101 °C in a wax bath for 3 hours.

  • Immediately filter the hot solution.

  • A yellow-orange product will precipitate from the cold filtrate.

  • Separate the impure 1,10-phenanthroline-2,9-dicarboxaldehyde by vacuum filtration and allow it to dry.

Step 2: Synthesis of this compound

  • Place the non-purified 1,10-phenanthroline-2,9-dicarboxaldehyde in a 200 mL round bottom flask with a 4:1 solution of nitric acid (15.8 N) and water.

  • Stir the mixture while refluxing at 122 °C for 10 hours.

  • Cool the solution to room temperature and then further cool in a refrigerator.

  • Filter the precipitated this compound by vacuum filtration and allow it to dry.

Visualizations

Synthesis_Workflow_Method1 start Start: 2,9-bis(trichloromethyl)- 1,10-phenanthroline step1 Dissolve in conc. H₂SO₄ (95-98%) start->step1 step2 Stir at 85°C for 7 hours step1->step2 step3 Cool to RT and pour onto ice step2->step3 step4 Filter the white suspension step3->step4 step5 Wash with water and air dry step4->step5 end End: 1,10-phenanthroline-2,9- dicarboxylic acid step5->end

Caption: Workflow for the synthesis via hydrolysis.

Synthesis_Workflow_Method2 cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Carboxylic Acid Synthesis start Start: 2,9-dimethyl- 1,10-phenanthroline react1 React with SeO₂ in 4% H₂O/p-dioxane start->react1 reflux1 Reflux at 101°C for 3 hours react1->reflux1 filter1 Hot filtration reflux1->filter1 precipitate1 Precipitate from cold filtrate filter1->precipitate1 intermediate Intermediate: 1,10-phenanthroline-2,9- dicarboxaldehyde precipitate1->intermediate react2 React with 4:1 HNO₃/H₂O intermediate->react2 Use directly (impure) reflux2 Reflux at 122°C for 10 hours react2->reflux2 cool Cool to RT then refrigerate reflux2->cool filter2 Vacuum filtration cool->filter2 end End: 1,10-phenanthroline-2,9- dicarboxylic acid filter2->end

Caption: Two-step oxidation synthesis workflow.

References

Technical Support Center: Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My final product yield is significantly lower than reported in the literature. What are the common causes?

A1: Low yields can stem from several factors. The most common issues are incomplete oxidation of the starting material, suboptimal reaction conditions (temperature and time), or loss of product during the workup and purification stages. Ensure your starting material, such as 2,9-dimethyl-1,10-phenanthroline, is of high purity. For oxidation reactions, the molar ratio of the oxidizing agent to the substrate is critical and may need optimization.

Q2: I seem to be isolating the mono-acid (9-methyl-1,10-phenanthroline-2-carboxylic acid) instead of the desired di-acid. How can I drive the reaction to completion?

A2: The formation of the mono-acid is a classic example of incomplete oxidation.[1][2] To promote the formation of the dicarboxylic acid, consider extending the reaction time or increasing the equivalents of the oxidizing agent. For instance, when using sodium chlorite, the reaction can be sensitive to scale; what works for a 1.0 g scale may need adjustment for larger batches.[1] Stepwise oxidation, where the dialdehyde is first isolated and then subjected to a second, vigorous oxidation step (e.g., with nitric acid), can also improve the final yield of the di-acid.[3]

Q3: The product I've isolated is a yellow-orange solid, not the expected white or off-white powder. What is this impurity?

A3: A yellow-orange coloration often indicates the presence of the intermediate, 1,10-phenanthroline-2,9-dicarboxaldehyde.[3] This occurs when the oxidation of the methyl groups halts at the aldehyde stage. To resolve this, you must ensure the oxidation process continues until the aldehydes are fully converted to carboxylic acids. This may require longer reflux times or harsher oxidative conditions in the final step of the synthesis.[3]

Q4: What is the most effective method for purifying the crude this compound?

A4: A common and effective purification method involves precipitating the product from the acidic reaction mixture. After the reaction is complete, the solution is cooled and slowly poured onto crushed ice.[4][5] This causes the dicarboxylic acid to precipitate as a solid. The resulting suspension is then filtered under vacuum and washed thoroughly with cold water to remove any remaining acid and water-soluble impurities.[4] The product can then be dried in the air or under a vacuum.

Q5: My oxidation of 2,9-dimethyl-1,10-phenanthroline with selenium dioxide (SeO₂) is inefficient. What are the critical parameters for this reaction?

A5: When using selenium dioxide (SeO₂) to oxidize 2,9-dimethyl-1,10-phenanthroline to the dialdehyde, the presence of water can act as a catalyst.[3] The reaction is typically performed by refluxing the mixture in a solvent like p-dioxane with a small percentage of water (e.g., 4%).[3] It is crucial to maintain the reflux temperature (around 101 °C) for the recommended duration (e.g., 3 hours) to ensure the reaction proceeds efficiently.[3] Hot filtration of the reaction mixture is often necessary to remove selenium byproducts before the product precipitates upon cooling.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue Observed Potential Cause Recommended Action Citation
Reaction Stalls / Incomplete Conversion 1. Insufficient oxidizing agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the molar equivalents of the oxidizing agent. 2. Extend the reaction time and monitor progress via TLC or NMR. 3. Ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux).[1][3]
Formation of Mono-oxidized Product Selective or incomplete oxidation of the two methyl groups.1. Increase the quantity of the oxidizing agent. 2. Prolong the reaction duration under heating/reflux. 3. Consider a two-step protocol with isolation of the intermediate.[1][2]
Product Contaminated with Starting Material Incomplete reaction.1. Re-subject the isolated mixture to the reaction conditions. 2. Increase reaction time and/or temperature. 3. Purify via recrystallization or column chromatography if precipitation is ineffective.[6]
Brown or Dark-Colored Reaction Solution Decomposition or side reactions at elevated temperatures.1. Carefully control the reaction temperature. 2. Ensure an inert atmosphere if the reaction is sensitive to air oxidation.[4]
Difficulty Filtering Precipitated Product Very fine particles formed during precipitation.1. Ensure the acidic solution is poured slowly into a large volume of vigorously stirred ice. 2. Allow the ice to melt completely before filtration. 3. Use a filter aid (e.g., Celite) if necessary.[4][5]

Data Presentation

Table 1: Comparison of Selected Synthetic Routes

Starting Material Reagents & Conditions Intermediate Product Final Yield Reference
2,9-Bis(trichloromethyl)-1,10-phenanthroline95-98% H₂SO₄, 85 °C, 7 hoursNoneQuantitative[4][5]
2,9-Dimethyl-1,10-phenanthrolineStep 1: SeO₂, 4% H₂O/p-dioxane, reflux, 3 hours1,10-Phenanthroline-2,9-dicarboxaldehyde62.6% (dialdehyde)[3]
1,10-Phenanthroline-2,9-dicarboxaldehydeStep 2: 4:1 HNO₃/H₂O, reflux, 10 hoursNone66.2% (from dialdehyde)[3]
2,9-Dimethyl-1,10-phenanthrolineNaClO₂, H₂O, reflux, 10 hours9-Methyl-1,10-phenanthroline-2-carboxylic acid58% (mono-acid on small scale)[1]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,9-Bis(trichloromethyl)-1,10-phenanthroline [4][5]

  • Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline (1.0 eq.) in concentrated sulfuric acid (95-98%).

  • Stir the reaction mixture at 85 °C for 7 hours. The solution will typically turn brown.

  • Upon completion, cool the reaction solution to room temperature.

  • Slowly pour the cooled solution onto a sufficient amount of crushed ice with stirring.

  • Allow the ice to melt completely. A white suspension should form.

  • Filter the white precipitate under vacuum.

  • Wash the collected solid thoroughly with deionized water.

  • Air-dry the purified this compound. A quantitative yield is expected.[4]

Protocol 2: Two-Step Synthesis via Oxidation of 2,9-Dimethyl-1,10-phenanthroline [3]

Step A: Synthesis of 1,10-Phenanthroline-2,9-dicarboxaldehyde

  • Combine 2,9-dimethyl-1,10-phenanthroline (1.0 eq.) and selenium dioxide (~5 eq.) in a round-bottom flask.

  • Add a solvent mixture of p-dioxane containing 4% deionized water.

  • Stir the mixture and heat to reflux (approx. 101 °C) for 3 hours.

  • Filter the hot solution immediately to remove selenium byproducts.

  • Allow the filtrate to cool. A yellow-orange product will precipitate.

  • Collect the impure 1,10-phenanthroline-2,9-dicarboxaldehyde by vacuum filtration and allow it to dry. This intermediate can be used in the next step without further purification.[3]

Step B: Oxidation to this compound

  • Place the non-purified 1,10-phenanthroline-2,9-dicarboxaldehyde from Step A into a round-bottom flask.

  • Add a 4:1 mixture of concentrated nitric acid and water.

  • Stir the mixture while refluxing at approximately 122 °C for 10 hours.

  • Cool the solution to room temperature, and then further cool in a refrigerator.

  • Collect the precipitated crystalline product by vacuum filtration and allow it to dry.

Visualizations

Reaction_Pathway Synthesis Pathways and Side Products Start 2,9-Dimethyl-1,10- phenanthroline Intermediate 1,10-Phenanthroline-2,9- dicarboxaldehyde Start->Intermediate SeO2 / Dioxane (Step 1 Oxidation) MonoAcid 9-Methyl-1,10-phenanthroline- 2-carboxylic acid (Side Product) Start->MonoAcid Incomplete Oxidation (e.g., NaClO2) FinalProduct 1,10-Phenanthroline-2,9- dicarboxylic Acid Start->FinalProduct Direct, Vigorous Oxidation (Alternative Routes) Intermediate->FinalProduct HNO3 / H2O (Step 2 Oxidation)

Caption: Key synthesis routes from 2,9-dimethyl-1,10-phenanthroline.

Troubleshooting_Workflow Troubleshooting Workflow Start Synthesis Issue Identified Issue_Yield Low Product Yield? Start->Issue_Yield Issue_Purity Product Impure? (e.g., by NMR/Color) Issue_Yield->Issue_Purity No Action_Time Increase Reaction Time / Temperature Issue_Yield->Action_Time Yes Check_Intermediate Check for Intermediates (e.g., Aldehyde) or Mono-Acid Issue_Purity->Check_Intermediate Yes Success Problem Resolved Issue_Purity->Success No Action_Time->Issue_Purity Action_Reagent Check Purity & Stoichiometry of Oxidizing Agent Action_Purify Improve Purification: - Thorough Washing - Recrystallization Action_Reagent->Action_Purify Action_Purify->Success Check_Intermediate->Action_Reagent

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 1,10-Phenanthroline-2,9-dicarboxylic Acid (PDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PDA) and why is its solubility an issue?

A1: this compound is a heterocyclic organic compound often used as a chelating agent in analytical chemistry and a ligand in the synthesis of metal complexes.[1][2] Its planar structure and the presence of two carboxylic acid groups contribute to strong intermolecular hydrogen bonding, leading to high lattice energy and consequently, low solubility in water and many common organic solvents.[1][3] This poor solubility can be a significant hurdle in experimental work, particularly in biological assays and organic reactions.

Q2: Which organic solvents are most effective for dissolving PDA?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most effective organic solvents for dissolving PDA.[3][4] It exhibits very limited solubility in other common organic solvents such as alcohols, acetone, and chlorinated hydrocarbons.

Q3: How does pH affect the solubility of PDA in aqueous solutions?

A3: The aqueous solubility of PDA is highly dependent on pH. The molecule has two carboxylic acid groups and two basic nitrogen atoms in the phenanthroline ring system.

  • In acidic solutions (low pH): The nitrogen atoms of the phenanthroline ring become protonated. This increases the polarity of the molecule and enhances its solubility in aqueous media.[5]

  • In basic solutions (high pH): The carboxylic acid groups are deprotonated to form carboxylate salts (dianion). These salts are significantly more soluble in water than the neutral acid form.[6]

Therefore, adjusting the pH away from its isoelectric point will increase its solubility in water.

Q4: Can I improve the aqueous solubility of PDA without using strong acids or bases?

A4: While pH adjustment is the most effective method, you can try using co-solvents. For instance, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer is a common strategy.[7] However, be mindful of the final concentration of the organic solvent in your experiment, as it might affect biological systems. For the related compound 1,10-phenanthroline, a 1:9 solution of DMSO:PBS (pH 7.2) can be used, but the final solubility is low (approximately 0.1 mg/ml).[7]

Q5: My PDA precipitates out of solution upon standing. What can I do?

A5: Precipitation upon standing is a common issue, especially for supersaturated solutions or when the pH of the solution changes. To address this, ensure the pH of your stock solution is sufficiently high (for basic solubilization) or low (for acidic solubilization) to maintain solubility. If you have diluted a DMSO stock into an aqueous buffer, you may have exceeded the solubility limit in the final solvent mixture. Try lowering the final concentration. For aqueous solutions, we do not recommend storing them for more than one day.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
PDA powder will not dissolve in water or buffer. PDA is sparingly soluble in neutral aqueous solutions.[1]Use a pH adjustment strategy. For basic conditions, add a base like NaOH to deprotonate the carboxylic acids. For acidic conditions, add an acid like HCl to protonate the phenanthroline nitrogens.
The compound dissolves in DMSO but precipitates when diluted into an aqueous buffer. The solubility limit in the final aqueous/organic co-solvent mixture has been exceeded.1. Decrease the final concentration of PDA. 2. Increase the percentage of DMSO in the final solution (if experimentally permissible). 3. Adjust the pH of the final aqueous buffer to be either more basic or more acidic.
After dissolving PDA with a base (e.g., NaOH), the solution's pH is too high for my experiment. The amount of base added has raised the pH beyond the acceptable range for the assay.Carefully back-titrate the solution with a dilute acid (e.g., 0.1 M HCl) to the desired experimental pH. Monitor the solution for any signs of precipitation as you approach the isoelectric point.
I need to use PDA in an organic reaction, but it is not soluble in the reaction solvent. PDA has poor solubility in many common non-polar organic solvents.1. Consider using DMF or DMSO as the reaction solvent if compatible with your reaction chemistry. 2. Convert PDA to a more soluble derivative, such as its dimethyl ester, which can be synthesized from the dicarboxylic acid.[3]

Quantitative Solubility Data

While specific quantitative data for this compound is not widely published, the following table provides estimates based on available information and chemical principles. Researchers should determine the precise solubility for their specific experimental conditions.

SolventEstimated SolubilityRemarks
Water (pH 7)Sparingly soluble[1]Very low solubility due to strong intermolecular hydrogen bonding.
Aqueous NaOH (pH > 9)SolubleForms the highly soluble disodium salt.
Aqueous HCl (pH < 4)Moderately SolubleForms a more soluble protonated species.[5]
DMSOSoluble[3][4]Good solvent for preparing concentrated stock solutions.
DMFSoluble[3][4]Another good solvent for preparing concentrated stock solutions.
EthanolSparingly SolubleLimited solubility.
MethanolSparingly SolubleLimited solubility.
AcetoneInsolubleNot a suitable solvent.
ChloroformInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of PDA (as Disodium Salt)

This protocol utilizes a base to deprotonate the carboxylic acids, forming a soluble salt.

Materials:

  • This compound (PDA, MW: 268.22 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Sterile filter (0.22 µm) if for cell culture use

Procedure:

  • Weigh out 2.68 mg of PDA and place it in a 1.5 mL microcentrifuge tube.

  • Add 500 µL of deionized water. The PDA will not dissolve.

  • Add the 1 M NaOH solution dropwise (approximately 20-25 µL, which is 2 molar equivalents) while vortexing. The solid should dissolve as the dicarboxylate salt is formed.

  • Once the solid is fully dissolved, add deionized water to a final volume of 1.0 mL.

  • Measure the pH of the solution. It should be alkaline.

  • If required for your experiment, adjust the pH downwards by careful dropwise addition of 0.1 M HCl. Be cautious, as the compound may precipitate if the pH becomes too low.

  • For biological applications, sterile filter the final solution using a 0.22 µm syringe filter.

  • Store the stock solution at 4°C for short-term use (less than a week) or in aliquots at -20°C for long-term storage.

Protocol 2: General Method for Preparing a PDA Stock Solution in DMSO

Materials:

  • This compound (PDA, MW: 268.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Weigh out the desired amount of PDA into a sterile glass vial.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock solution, add 1 mL of DMSO to 26.8 mg of PDA).

  • Cap the vial and vortex or sonicate until the PDA is completely dissolved. Gentle warming (e.g., 37°C) may assist dissolution.

  • Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

G Workflow for Solubilizing PDA start Start with PDA solid decision1 What is the final solvent system? start->decision1 aqueous Aqueous Buffer decision1->aqueous Aqueous organic Organic Solvent decision1->organic Organic decision2 Is an alkaline pH acceptable? aqueous->decision2 decision3 Is DMSO or DMF compatible with the reaction? organic->decision3 use_base Use Protocol 1: Add NaOH to form soluble salt decision2->use_base Yes use_acid Consider acidification (e.g., HCl) to protonate nitrogens decision2->use_acid No end_aq PDA is dissolved in aqueous solution use_base->end_aq use_acid->end_aq use_dmso Use Protocol 2: Dissolve directly in DMSO or DMF decision3->use_dmso Yes use_derivative Synthesize a more soluble derivative (e.g., ester) decision3->use_derivative No end_org PDA is dissolved in organic solvent use_dmso->end_org use_derivative->end_org

Caption: Decision workflow for selecting a solubilization strategy for PDA.

G pH-Dependent Solubility of PDA cluster_acid Acidic (pH < 4) cluster_neutral Neutral (pH ~7) cluster_base Basic (pH > 9) node_acid Protonated Form N⁺-H N⁺-H Solubility: Increased node_neutral Zwitterionic/Neutral Form COOH N Solubility: Very Low node_acid->node_neutral + OH⁻ - H⁺ node_base Deprotonated Form COO⁻ COO⁻ Solubility: High node_neutral->node_base + OH⁻ - H⁺

Caption: Relationship between pH and the protonation state and solubility of PDA.

References

Technical Support Center: 1,10-Phenanthroline-2,9-dicarboxylic Acid (PDA) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound (PDA) a strong chelating agent for metal ions?

A1: The high stability of metal complexes with PDA is attributed to the preorganized nature of the ligand.[1] The rigid structure of the 1,10-phenanthroline backbone holds the two carboxylic acid groups in a fixed position that is ideal for coordinating with metal ions, leading to enhanced thermodynamic stability and selectivity for certain metals.[1]

Q2: What is the typical solubility of PDA?

A2: this compound is poorly soluble in its acidic form in neutral or acidic aqueous solutions. To dissolve it for complexation reactions, it is necessary to deprotonate the carboxylic acid groups by using an alkaline solution (pH > 7), such as by adding sodium hydroxide or sodium bicarbonate.

Q3: How does pH affect the stability of PDA metal complexes?

A3: The stability of PDA metal complexes is highly pH-dependent. The formation of the complex competes with the protonation of the carboxylate groups of the PDA ligand. At low pH, the ligand is protonated, which prevents metal binding. As the pH increases, the carboxylate groups deprotonate, making them available to coordinate with the metal ion. For many metal-PDA complexes, the optimal pH range for formation and stability is between 5 and 6.[2]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the PDA Ligand

Problem: You are having difficulty dissolving the this compound hydrate powder.

Possible Causes & Solutions:

  • Incorrect Solvent: PDA is sparingly soluble in neutral water and most organic solvents.

    • Solution: Dissolve PDA in an aqueous alkaline solution. A common method is to use a dilute sodium hydroxide solution to deprotonate the carboxylic acids, forming the more soluble disodium salt.

  • Insufficient pH: The pH of the solution may not be high enough to fully deprotonate the PDA.

    • Solution: Gradually add a base (e.g., 0.1 M NaOH) while monitoring the pH until the ligand dissolves. A pH above 7 is generally required.

  • Low Temperature: Solubility may be decreased at lower temperatures.

    • Solution: Gentle heating and stirring can aid dissolution. However, avoid excessive heat which could potentially degrade the compound.

Issue 2: Precipitation During Metal Complex Formation

Problem: A precipitate forms immediately upon adding the metal salt solution to the PDA solution.

Possible Causes & Solutions:

  • Exceeded Solubility Limit: The concentration of the resulting metal complex may be too high, exceeding its solubility in the chosen solvent.

    • Solution: Use more dilute solutions of both the ligand and the metal salt. Adding the metal salt solution dropwise while vigorously stirring can also prevent localized high concentrations.

  • Incorrect pH: The pH of the reaction mixture may not be optimal for the stability of the specific metal complex, leading to the precipitation of either the complex or metal hydroxides.

    • Solution: Buffer the reaction mixture to the optimal pH for complex formation. The ideal pH can vary depending on the metal ion. For many divalent and trivalent metals, a pH range of 5-7 is a good starting point.

  • Formation of Insoluble Salts: Counter-ions from the metal salt (e.g., chloride, sulfate) may form an insoluble salt with the metal or other species in the solution.

    • Solution: Consider using a different metal salt with a more soluble counter-ion, such as nitrate or perchlorate.

Issue 3: Difficulty in Obtaining High-Quality Crystals of the Metal Complex

Problem: You are struggling to grow single crystals of your PDA metal complex suitable for X-ray diffraction.

Possible Causes & Solutions:

  • Rapid Precipitation: The complex is precipitating as an amorphous solid or microcrystalline powder instead of forming well-defined crystals.

    • Solution: Slow down the crystallization process. Techniques such as slow evaporation of the solvent, vapor diffusion, or layering of solutions with different polarities can be effective. A method described for a Ca(PDA) complex involves crystallization at the interface of n-butanol and water layers in a slowly cooling water bath.[3]

  • Suboptimal Solvent System: The chosen solvent may not be ideal for promoting crystal growth.

    • Solution: Screen a variety of solvent systems, including mixtures of solvents with different polarities.

  • Impure Complex: Impurities in the complex can inhibit crystal growth.

    • Solution: Purify the metal complex before attempting crystallization. Techniques such as recrystallization or chromatography may be necessary.

Issue 4: Inaccurate or Non-Reproducible Results in Stability Constant Determination

Problem: You are observing significant variations in the stability constants determined by UV-Vis spectrophotometry or potentiometric titration.

Possible Causes & Solutions for UV-Vis Spectroscopy:

  • Instrumental Errors: Fluctuations in the light source, detector noise, or stray light can introduce errors.

    • Solution: Allow the instrument to warm up properly. Use a matched pair of cuvettes for the blank and sample. Ensure the cuvettes are clean and free of scratches.

  • Inaccurate Concentrations: Errors in the preparation of stock solutions will directly affect the calculated stability constants.

    • Solution: Use high-purity reagents and calibrated volumetric glassware. Prepare fresh solutions regularly.

  • Temperature Fluctuations: The absorbance of the complex can be temperature-dependent.

    • Solution: Use a thermostatted cell holder to maintain a constant temperature during the experiment.

Possible Causes & Solutions for Potentiometric Titration:

  • Electrode Malfunction: A slow or unstable electrode response can lead to inaccurate pH or potential readings.

    • Solution: Calibrate the pH electrode with fresh, high-quality buffers before each titration. Ensure the electrode is properly filled and stored.

  • Presence of Carbon Dioxide: Dissolved CO₂ from the atmosphere can react with the titrant (if it's a base), leading to errors.

    • Solution: Degas all solutions and blanket the titration vessel with an inert gas (e.g., nitrogen or argon) during the experiment.

  • Incorrect Titrant Concentration: The concentration of the acid or base used for the titration must be accurately known.

    • Solution: Standardize the titrant against a primary standard.

Data Presentation

Table 1: Stability Constants (log K₁) of Metal Complexes with this compound (PDA)

Metal Ionlog K₁Experimental ConditionsReference
Mg(II)3.530.1 M NaClO₄, 25 °C[3]
Ca(II)7.30.1 M NaClO₄, 25 °C[3]
Sr(II)5.610.1 M NaClO₄, 25 °C[3]
Ba(II)5.430.1 M NaClO₄, 25 °C[3]
La(III)13.50.1 M NaClO₄, 25 °C[3]
Gd(III)16.10.1 M NaClO₄, 25 °C[3]
Zn(II)11.00.1 M NaClO₄, 25 °C[3]
Cd(II)12.80.1 M NaClO₄, 25 °C[3]
Pb(II)11.40.1 M NaClO₄, 25 °C[3]
Cu(II)12.80.1 M NaClO₄, 25 °C[3]
UO₂(²⁺)16.5Not specified

Experimental Protocols

Protocol 1: Determination of Stability Constants by UV-Vis Spectrophotometry

This protocol outlines a general procedure for determining the formation constant of a metal-PDA complex using UV-Vis spectroscopy.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable alkaline buffer (e.g., 0.1 M NaOH).

    • Prepare a stock solution of the metal salt (e.g., metal perchlorate or nitrate) of known concentration in deionized water.

    • Prepare a series of buffer solutions covering a range of pH values.

  • Titration Procedure:

    • In a series of volumetric flasks, add a fixed volume of the PDA stock solution.

    • Add varying volumes of the metal salt stock solution to create a range of metal-to-ligand ratios.

    • Add a specific buffer to each flask to maintain a constant pH.

    • Bring each flask to the final volume with deionized water.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Use a solution containing only the ligand and buffer as the blank.

    • Identify the wavelength of maximum absorbance change upon complexation.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength against the metal-to-ligand ratio or pH.

    • Use appropriate software or graphical methods (e.g., Job's plot, mole-ratio method) to determine the stoichiometry and formation constant of the complex.

Protocol 2: Synthesis and Crystallization of a Metal-PDA Complex

This protocol provides a general method for the synthesis and crystallization of a metal-PDA complex, adapted from a procedure for a calcium complex.[3]

  • Synthesis:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., water with a few drops of base to aid dissolution).

    • In a separate container, dissolve an equimolar amount of the metal salt (e.g., calcium chloride) in water.

    • Slowly add the metal salt solution to the PDA solution with constant stirring.

    • Adjust the pH of the mixture to the optimal range for complex formation (e.g., pH 5-7) using a dilute acid or base.

    • The complex may precipitate at this stage. If so, collect the solid by filtration.

  • Crystallization:

    • Dissolve the crude complex in a suitable solvent system. For the [Ca(PDA)(H₂O)₂]·2H₂O complex, a mixture of water and n-butanol was used.

    • Place the solution in a test tube and immerse it in a hot water bath.

    • Allow the water bath to cool slowly to room temperature.

    • Crystals may form at the interface of the two solvent layers.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_PDA Prepare PDA Stock Solution Mix Mix PDA and Metal Solutions Stock_PDA->Mix Stock_Metal Prepare Metal Stock Solution Stock_Metal->Mix Adjust_pH Adjust pH Mix->Adjust_pH UV_Vis UV-Vis Spectroscopy Adjust_pH->UV_Vis Potentiometry Potentiometric Titration Adjust_pH->Potentiometry Crystallization Crystallization Adjust_pH->Crystallization

Caption: General experimental workflow for the synthesis and analysis of PDA metal complexes.

troubleshooting_precipitation Start Precipitation Observed During Complexation Check_pH Is the pH in the optimal range? Start->Check_pH Check_Conc Are the reactant concentrations too high? Check_pH->Check_Conc Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Ions Is there a possibility of insoluble salt formation? Check_Conc->Check_Ions No Dilute Use more dilute reactant solutions Check_Conc->Dilute Yes Change_Salt Use a metal salt with a more soluble counter-ion Check_Ions->Change_Salt Yes Success Precipitation Avoided Check_Ions->Success No Adjust_pH->Start Dilute->Start Change_Salt->Start

Caption: Troubleshooting guide for precipitation issues during PDA metal complex formation.

References

Technical Support Center: Optimizing pH for Metal Chelation with 1,10-Phenanthroline-2,9-dicarboxylic Acid (PDCA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing metal chelation with 1,10-phenanthroline-2,9-dicarboxylic acid (PDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and understanding the critical role of pH in achieving successful chelation.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter when using this compound (PDCA) for metal chelation?

A1: The pH of the solution directly influences the protonation state of the carboxylic acid and nitrogen atoms on the PDCA molecule. For effective chelation, the carboxyl groups generally need to be deprotonated to act as effective electron-donating ligands for the metal ion. The nitrogen atoms on the phenanthroline ring also play a crucial role in coordination. The overall charge of the PDCA molecule and its ability to form a stable complex with a metal ion are therefore highly pH-dependent.

Q2: What is the optimal pH range for chelating metals with PDCA?

A2: The optimal pH for chelation is specific to the metal ion being targeted. Different metal ions have different coordination preferences and hydrolysis behaviors at various pH values. For instance, studies on a similar compound, 1,10-phenanthroline-2,9-dicarboxylate, have shown that for Co(II), the major complex species forms in a pH range of 5.2-6.2.[1] For other metal ions like Fe(III) and Al(III), the optimal pH may differ and needs to be determined empirically. Generally, acidic conditions may lead to protonation of the ligand, hindering chelation, while highly alkaline conditions can cause the precipitation of metal hydroxides.

Q3: How do the pKa values of PDCA influence its chelating ability?

Q4: I am observing low or no chelation. What are the common troubleshooting steps related to pH?

A4: If you are experiencing issues with chelation, consider the following pH-related troubleshooting steps:

  • Verify Solution pH: Use a calibrated pH meter to ensure your experimental solution is at the desired pH.

  • Adjust pH Systematically: If the optimal pH is unknown for your specific metal ion, perform a series of experiments across a range of pH values (e.g., from pH 3 to 8) to identify the optimal conditions.

  • Consider Metal Hydrolysis: At higher pH values, many metal ions, particularly highly charged ones like Fe(III) and Al(III), will precipitate as metal hydroxides, making them unavailable for chelation. Consult the literature for the hydrolysis constants of your metal ion.

  • Check Ligand Protonation: At low pH, the carboxylic acid groups and potentially the nitrogen atoms of PDCA will be protonated, reducing its chelating ability.

  • Buffer Selection: Ensure your chosen buffer system does not interfere with the chelation reaction. Some buffers can compete with PDCA for metal binding.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your metal chelation experiments with PDCA.

Problem Possible Cause Recommended Solution
Low Yield of Metal Complex The pH of the solution is not optimal for the specific metal-ligand interaction.Systematically vary the pH of the reaction mixture to identify the optimal range for complex formation. Start with a broad range (e.g., pH 4-8) and then narrow it down based on initial results.
The metal ion is precipitating out of solution as a hydroxide.Lower the pH of the solution. Consult Pourbaix diagrams or literature for the specific metal to determine the pH range where it remains in its ionic form.
The PDCA ligand is protonated and unable to effectively chelate the metal ion.Increase the pH of the solution to deprotonate the carboxylic acid groups of the PDCA.
Inconsistent Results Fluctuations in the pH of the reaction mixture.Use a suitable buffer to maintain a constant pH throughout the experiment. Ensure the buffer does not chelate the metal ion of interest.
Degradation of the ligand or complex.Check the stability of PDCA and the metal complex at the experimental pH and temperature over time.
Precipitate Formation Formation of insoluble metal hydroxides.Lower the pH of the solution.
The metal-PDCA complex itself is insoluble under the experimental conditions.Try adjusting the solvent system or the concentration of the reactants.

Experimental Protocols

Detailed methodologies for determining the optimal pH for metal chelation with PDCA are provided below. These protocols are based on common techniques used for studying metal-ligand equilibria.

Protocol 1: Determination of Optimal pH using UV-Vis Spectrophotometry

This method relies on monitoring the change in the UV-Vis absorbance spectrum of the solution as a function of pH. The formation of a metal-PDCA complex often results in a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity.

Materials:

  • This compound (PDCA) stock solution

  • Metal salt stock solution (e.g., FeCl₃, AlCl₃)

  • Buffer solutions covering a range of pH values (e.g., acetate, phosphate, TRIS)

  • UV-Vis spectrophotometer and cuvettes

  • Calibrated pH meter

  • Acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and PDCA in a suitable solvent (e.g., deionized water, ethanol/water mixture).

  • Adjust the pH of each solution to a different value within the desired range (e.g., pH 3, 4, 5, 6, 7, 8) using the buffer solutions or by dropwise addition of acid/base.

  • Allow the solutions to equilibrate for a set period.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Plot the absorbance at the λmax of the complex (or the change in absorbance at a specific wavelength) against the pH.

  • The pH at which the absorbance is maximal corresponds to the optimal pH for complex formation under those conditions.

Protocol 2: Determination of Ligand pKa and Metal Complex Stability Constants by Potentiometric pH Titration

This technique involves titrating a solution of the ligand (and in a separate experiment, a mixture of the ligand and metal ion) with a standard solution of a strong base and monitoring the pH change. The resulting titration curves can be used to calculate the pKa values of the ligand and the stability constants of the metal complexes.

Materials:

  • This compound (PDCA)

  • Metal salt (e.g., FeCl₃, AlCl₃)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • Potentiometer with a glass electrode

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Procedure for pKa Determination:

  • Prepare a solution of PDCA of known concentration in a solvent with a constant ionic strength.

  • Acidify the solution to a low pH (e.g., pH 2) with the standard acid to ensure the ligand is fully protonated.

  • Titrate the solution with the standard base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added.

  • The pKa values can be determined from the half-equivalence points on the titration curve.

Procedure for Stability Constant Determination:

  • Prepare a solution containing known concentrations of both PDCA and the metal ion of interest, maintaining the same ionic strength.

  • Follow the same titration procedure as for the pKa determination.

  • Plot the pH versus the volume of base added.

  • By comparing the titration curve of the ligand alone with the curve for the ligand-metal mixture, the stability constants of the metal-PDCA complexes can be calculated using appropriate software or graphical methods.

Visualizations

Experimental Workflow for pH Optimization

experimental_workflow cluster_prep Solution Preparation cluster_ph pH Adjustment cluster_analysis Analysis prep_pdca Prepare PDCA Stock Solution mix Mix PDCA and Metal Solutions prep_pdca->mix prep_metal Prepare Metal Ion Stock Solution prep_metal->mix adjust_ph Adjust pH to Target Values mix->adjust_ph measure Measure Absorbance (UV-Vis) adjust_ph->measure plot Plot Absorbance vs. pH measure->plot determine Determine Optimal pH plot->determine

Caption: Workflow for determining the optimal pH for metal chelation using UV-Vis spectrophotometry.

Logical Relationship of pH and Chelation

ph_chelation_relationship cluster_ph pH of Solution cluster_ligand PDCA State cluster_metal Metal Ion State cluster_chelation Chelation Outcome low_ph Low pH (Acidic) protonated Protonated (H₂-PDCA) low_ph->protonated favors ionic Soluble Metal Ion (Mⁿ⁺) low_ph->ionic maintains optimal_ph Optimal pH deprotonated Deprotonated (PDCA²⁻) optimal_ph->deprotonated favors optimal_ph->ionic maintains high_ph High pH (Alkaline) high_ph->deprotonated favors precipitated Metal Hydroxide Precipitate (M(OH)ₙ) high_ph->precipitated favors no_chelation No/Poor Chelation protonated->no_chelation leads to good_chelation Good Chelation deprotonated->good_chelation enables ionic->good_chelation required for precipitated->no_chelation leads to

References

Technical Support Center: Purification of Crude 1,10-Phenanthroline-2,9-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,10-phenanthroline-2,9-dicarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Purified Product Incomplete precipitation during pH adjustment: The pH for complete precipitation may not have been reached.Carefully monitor the pH during the precipitation step. For the acid-base purification method, ensure the final pH is sufficiently acidic (e.g., pH 2.8) to fully protonate the carboxylic acid groups.[1]
Product loss during transfers: Multiple transfer steps between vessels can lead to significant loss of material.Minimize the number of transfers. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adhered product.
Co-precipitation with impurities: The desired product may be precipitating along with impurities during the initial purification steps.In the acid-base purification method, the partial neutralization step is critical. Add the base dropwise and monitor for the precipitation of impurities before filtering.[2]
Persistent Color in the Final Product (Yellow/Brown) Presence of colored impurities: The synthesis of phenanthroline derivatives can produce colored byproducts.[2]Activated Carbon Treatment: Add a small amount of activated carbon to a solution of the crude product and stir before filtration.[2] Recrystallization: Perform recrystallization from a suitable solvent system. Aqueous ethanol has been used for related phenanthroline compounds.[2]
Oxidation of the product: The phenanthroline core can be susceptible to oxidation, leading to coloration.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.
Product is an Oily or Gummy Solid Presence of oily impurities: The reaction may have produced non-crystalline, oily side products.Trituration: Wash or triturate the crude product with an aromatic hydrocarbon solvent such as benzene or toluene to remove oily impurities.[2]
Incomplete solvent removal: Residual solvent can prevent the product from solidifying.Ensure the product is thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable.
Inconsistent or Broad Melting Point Presence of impurities: Impurities will typically depress and broaden the melting point range.The product requires further purification. Consider an alternative purification method (e.g., column chromatography if acid-base purification was insufficient).
Decomposition of the product: The compound may be decomposing upon heating.A melting point with decomposition is characteristic of this compound.[3] However, a broad range still suggests impurities.
Poor Separation During Column Chromatography Compound is in its ionized form: Carboxylic acids can streak on silica gel if they are deprotonated.Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to ensure the carboxylic acid remains in its protonated, less polar form.[4]
Inappropriate stationary or mobile phase: The chosen chromatography conditions may not be suitable for this compound.Reverse-Phase Chromatography: For highly polar, ionizable compounds, C18 reverse-phase chromatography can be an effective alternative to normal-phase silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2,9-dimethyl-1,10-phenanthroline), partially oxidized intermediates (e.g., 1,10-phenanthroline-2,9-dicarboxaldehyde), colored byproducts from the synthesis, and oily side products.[2][6]

Q2: What is a reliable method for purifying crude this compound?

A2: An acid-base purification method has been shown to be effective for phenanthroline derivatives. This involves dissolving the crude product in an acidic solution, partially neutralizing to precipitate impurities, filtering, and then fully acidifying the filtrate to precipitate the purified product.[2] Recrystallization and column chromatography are also viable options depending on the nature of the impurities.

Q3: What is a good solvent for recrystallizing this compound?

A3: While specific data for this dicarboxylic acid is limited, aqueous ethanol has been successfully used for the recrystallization of related phenanthroline compounds.[2] Experimentation with different solvent systems such as methanol, ethanol, or mixtures with water may be necessary to find the optimal conditions.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used. For normal-phase silica gel chromatography, it is advisable to add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to prevent streaking.[4] Alternatively, C18 reverse-phase chromatography is a suitable technique for purifying polar, ionizable compounds like dicarboxylic acids.[5]

Q5: My purified product is still colored. What can I do?

A5: If the product remains colored after initial purification, treatment with activated carbon can be effective at removing colored impurities.[2] Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a period, and then filter to remove the carbon. Subsequent recrystallization may be necessary.

Experimental Protocols

Acid-Base Purification Protocol

This protocol is adapted from a general method for purifying phenanthroline derivatives.[2]

  • Dissolution: Suspend the crude this compound in water.

  • Acidification: Slowly add a suitable acid (e.g., propionic acid or dilute HCl) with stirring until the solid dissolves.

  • Partial Neutralization: Dropwise, add a dilute base (e.g., sodium hydroxide solution) with vigorous stirring until a faint, permanent precipitate forms. This precipitate consists of less soluble impurities.

  • Decolorization (Optional): Add a small amount of activated carbon to the solution and stir.

  • Filtration: Filter the mixture to remove the precipitated impurities and activated carbon.

  • Precipitation: Make the filtrate acidic (e.g., pH ~2.8) with an acid like HCl to precipitate the purified this compound.[1]

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Column Chromatography Protocol (General Guidance)
  • Stationary Phase Selection: Choose either normal-phase silica gel or C18-functionalized silica for reverse-phase chromatography.

  • Mobile Phase Selection (Normal Phase):

    • Use a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

    • Add 0.1-1% of acetic acid or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid groups.[4]

  • Mobile Phase Selection (Reverse Phase):

    • Use a mixture of water and an organic solvent such as methanol or acetonitrile.

    • The mobile phase can be buffered or acidified (e.g., with 0.1% trifluoroacetic acid) to ensure consistent ionization of the compound.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica onto the column.

  • Elution: Run the column and collect fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Acid crude->dissolve partial_neut Partial Neutralization dissolve->partial_neut filter1 Filter Impurities partial_neut->filter1 filtrate Filtrate filter1->filtrate impurities Insoluble Impurities filter1->impurities Discard precipitate Acidify to Precipitate filtrate->precipitate filter2 Filter Product precipitate->filter2 pure Pure Product filter2->pure

Caption: Workflow for the acid-base purification of this compound.

References

preventing precipitation of 1,10-phenanthroline-2,9-dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) complexes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for the unexpected precipitation of my this compound complex?

A1: Precipitation of this compound complexes is often due to a combination of factors related to solubility and complex stability. The most common causes include:

  • pH: The pH of the solution is critical as it dictates the protonation state of the carboxylic acid groups on the PDA ligand. At low pH, the carboxyl groups are protonated, which can lead to reduced coordination with the metal ion and lower solubility of the complex.

  • Solvent: The choice of solvent plays a significant role in the solubility of both the ligand and the resulting metal complex. 1,10-phenanthroline and its derivatives can have poor solubility in water, especially at neutral pH.[1]

  • Concentration: High concentrations of either the ligand or the metal salt can exceed the solubility limit of the resulting complex, leading to precipitation.

  • Temperature: Temperature can influence solubility. While heating can sometimes help dissolve the components, cooling can cause the complex to precipitate out if its solubility is temperature-dependent.

  • Metal Ion: The nature of the metal ion, including its charge and coordination preferences, can significantly affect the structure and solubility of the resulting complex.

Q2: How can I improve the solubility of my this compound complex?

A2: To improve the solubility of your complex, consider the following strategies:

  • Adjusting pH: Carefully controlling the pH of your solution is often the most effective method. Deprotonation of the carboxylic acid groups by increasing the pH can enhance coordination and the solubility of the complex.

  • Solvent System Modification: Employing a co-solvent system, such as a mixture of water and a polar organic solvent like ethanol, acetone, or DMSO, can improve the solubility of the phenanthroline-based ligand and its complex.[1]

  • Use of Additives: Incorporating chelating agents or other additives can sometimes help to keep the metal ion in solution and prevent the formation of insoluble species.

  • Ligand Modification: If feasible, chemical modification of the this compound ligand, for instance, by creating diamide derivatives, can alter its solubility and coordination properties.[2][3]

Q3: What is the critical role of pH in preventing precipitation?

A3: The pH of the solution directly influences the charge of the this compound ligand. The two carboxylic acid groups have specific pKa values. Below these pKa values, the groups are protonated (-COOH), and above them, they are deprotonated (-COO⁻). For effective complexation and to maintain the solubility of the resulting complex, it is generally necessary to work at a pH where the carboxylic acid groups are at least partially deprotonated to allow for coordination with the metal ion. The formation of stable complexes often occurs in a specific pH range, which needs to be determined experimentally for each metal-ligand system.[4]

Q4: Can the choice of solvent impact the stability and solubility of my complex?

A4: Absolutely. The solvent can affect both the solubility of your reactants and the stability of the final complex. A solvent that is too polar may not effectively dissolve the relatively nonpolar phenanthroline backbone of the ligand. Conversely, a nonpolar solvent will not be suitable for dissolving the metal salts. A mixed-solvent system is often a good compromise. The coordinating ability of the solvent is also a factor; solvents like water or DMSO can compete with the PDA ligand for coordination sites on the metal ion, potentially affecting complex formation and stability.

Troubleshooting Guides

Problem 1: My complex precipitates immediately upon mixing the metal salt and the ligand.

Possible Causes:

  • Low solubility of the ligand or the complex in the chosen solvent.

  • The pH of the solution is not optimal for complex formation and solubility.

  • The concentrations of the reactants are too high.

Solutions:

  • Check Ligand Solubility: Ensure your this compound is fully dissolved before adding the metal salt. You may need to adjust the pH or use a co-solvent.

  • pH Adjustment: Prepare your ligand solution and adjust the pH to a value where the carboxylic acid groups are expected to be deprotonated before adding the metal salt. A pH buffer can be used to maintain a stable pH during the reaction.

  • Dilution: Try performing the reaction at a lower concentration.

  • Order of Addition: Add the metal salt solution slowly to the ligand solution while stirring vigorously to avoid localized high concentrations.

Problem 2: The complex is initially soluble but precipitates over time.

Possible Causes:

  • Slow formation of an insoluble polymeric species.

  • Changes in pH over time (e.g., due to absorption of atmospheric CO₂).

  • Temperature fluctuations.

  • Slow hydrolysis of the complex leading to insoluble metal hydroxides.

Solutions:

  • pH Buffering: Use a suitable buffer to maintain a constant pH throughout your experiment.

  • Control Temperature: Store your solution at a constant and appropriate temperature.

  • Inert Atmosphere: If your complex is sensitive to air or CO₂, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Chelating Agents: In some cases, the addition of a secondary, weaker chelating agent can help to prevent the precipitation of metal hydroxides without disrupting your primary complex.

Quantitative Data Summary

FactorInfluence on Complex StabilityGeneral Recommendations
pH HighOptimize pH to ensure deprotonation of carboxylic acid groups.
Solvent Polarity MediumUse co-solvents to balance the solubility of ligand and metal salt.
Metal Ion HighConsider the coordination geometry and charge of the metal ion.[5]
Ligand:Metal Ratio MediumStoichiometry can influence the formation of soluble monomeric vs. insoluble polymeric species.
Temperature VariableDetermine the optimal temperature for both complex formation and solubility.

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with this compound

  • Ligand Solution Preparation:

    • Dissolve a known amount of this compound in a suitable solvent or co-solvent system (e.g., ethanol/water).

    • Gently warm the mixture if necessary to aid dissolution.

    • Adjust the pH of the solution with a suitable base (e.g., NaOH or an organic base) to deprotonate the carboxylic acid groups. The target pH will depend on the specific metal ion and should be determined empirically.

  • Metal Salt Solution Preparation:

    • Dissolve the corresponding metal salt in a compatible solvent (deionized water is often suitable for many salts).

  • Complexation Reaction:

    • Slowly add the metal salt solution dropwise to the stirred ligand solution.

    • Monitor the solution for any signs of precipitation.

    • Allow the reaction to stir for a sufficient period (from hours to days) at a controlled temperature.

  • Isolation and Purification (if a solid product is desired):

    • If the complex precipitates as a stable solid, it can be collected by filtration.

    • Wash the solid with the reaction solvent to remove any unreacted starting materials.

    • Dry the product under vacuum.

Visualizations

A Precipitation of Complex B Low Solubility B->A C Unfavorable pH C->A D High Concentration D->A E Inappropriate Solvent E->A F Metal Hydrolysis F->A start Precipitation Observed q1 Is the ligand fully dissolved? start->q1 a1_yes Adjust Solvent/pH for Ligand q1->a1_yes No q2 Is the pH optimal? q1->q2 Yes a1_yes->q2 a2_yes Buffer the Solution q2->a2_yes No q3 Are concentrations too high? q2->q3 Yes a2_yes->q3 a3_yes Dilute Reactants q3->a3_yes Yes end_node Soluble Complex q3->end_node No a3_yes->end_node

References

Technical Support Center: Optimizing MOF Synthesis with Amine-Functionalized Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using amine-functionalized ligands, with a focus on p-phenylenediamine (PDA) and analogous linkers.

A Note on "PDA Ligand": The acronym "PDA" can refer to different molecules in materials science. While this guide focuses on challenges related to incorporating p-phenylenediamine and similar amino-functionalized linkers into MOF structures, it is important to note that "PDA" can also refer to polydopamine coatings or other ligands like 1,10-phenanthroline-2,9-dicarboxylic acid. The principles outlined here are broadly applicable to solvothermal synthesis of MOFs containing basic amine groups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the solvothermal synthesis of an amine-functionalized MOF?

A1: The key parameters influencing the synthesis of amine-functionalized MOFs are reaction temperature, reaction time, solvent choice, and the molar ratio of metal precursors, organic linkers, and any modulators.[1] These factors collectively govern the nucleation and crystal growth, ultimately determining the phase purity, crystallinity, size, and morphology of the final product.[1][2]

Q2: How do I select an appropriate solvent for my PDA-based MOF synthesis?

A2: N,N-Dimethylformamide (DMF) is the most common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.[1] However, for amine-functionalized MOFs, the choice of solvent can be critical. The polarity of the solvent can influence the incorporation of the amine-containing ligand into the framework.[3] It is also important to consider that DMF can decompose at elevated temperatures to form dimethylamine, which could potentially interfere with the desired coordination.[3]

Q3: My MOF product is amorphous or has low crystallinity. What should I do?

A3: Poor crystallinity is a common issue. Here are several factors to investigate:

  • Temperature: The reaction temperature may be too low, preventing the formation of a crystalline structure, or too high, leading to rapid precipitation of an amorphous product. Try screening a range of temperatures (e.g., 80°C, 100°C, 120°C).[1]

  • Reaction Time: Crystallization may require more time. Consider extending the reaction duration (e.g., from 24h to 48h or 72h).[1]

  • Modulators: The addition of a modulator, such as acetic acid or benzoic acid, can help control the nucleation and crystal growth rate, often leading to higher quality crystals.[2] Modulators compete with the organic linker to coordinate to the metal centers, which can slow down the reaction and favor the formation of more ordered structures.

  • Reagent Purity: Ensure the purity of your metal salt, ligand, and solvent, as impurities can inhibit crystal growth.

Q4: The yield of my MOF synthesis is very low. How can I improve it?

A4: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of precursors to the MOF. Increasing these parameters may improve the yield.[4]

  • Sub-optimal Molar Ratios: The stoichiometry of the metal salt to the organic linker is crucial. A common starting point is a 1:1 molar ratio, but the optimal ratio can vary and should be determined experimentally.[5]

  • Solubility Issues: If the precursors are not fully dissolved at the reaction temperature, the reaction will be incomplete. Ensure your chosen solvent can adequately dissolve all reactants.

  • Product Loss During Washing: MOF nanoparticles can be lost during centrifugation and washing steps. Optimize your washing protocol by adjusting centrifugation speed and time to ensure complete pelleting of the product.[6]

Q5: How do I "activate" my amine-functionalized MOF after synthesis, and why is it necessary?

A5: Activation is the process of removing solvent molecules that occupy the pores of the MOF after synthesis.[7][8] This step is crucial to make the pores accessible for applications like gas storage or catalysis.[6] A typical activation procedure involves:

  • Washing: Thoroughly wash the as-synthesized MOF with the reaction solvent (e.g., DMF) to remove unreacted precursors.[6]

  • Solvent Exchange: Sequentially soak the MOF in a more volatile solvent (like ethanol or methanol) over several days, replacing the solvent periodically. This exchanges the high-boiling-point synthesis solvent with one that is easier to remove.[7]

  • Drying: Heat the solvent-exchanged MOF under a dynamic vacuum at an elevated temperature (e.g., 100-150°C) for several hours to remove the volatile solvent and fully activate the material.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of amine-functionalized MOFs.

Problem Potential Cause(s) Suggested Solution(s)
No precipitate or very little product formed 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Incorrect molar ratio of reactants. 4. Precursors are not soluble in the chosen solvent.1. Increase the reaction temperature in increments (e.g., 20°C). 2. Extend the reaction time (e.g., double the initial time). 3. Systematically vary the metal-to-ligand molar ratio. 4. Try a different solvent or a solvent mixture.
Amorphous powder or poor PXRD pattern 1. Nucleation rate is too fast. 2. Reaction temperature is not optimal. 3. Presence of impurities.1. Introduce a modulator (e.g., acetic acid) to slow down crystallization. 2. Screen a range of synthesis temperatures.[1] 3. Use high-purity reagents and solvents.
Formation of an unexpected MOF phase 1. The specific reaction conditions (T, time, solvent) favor a different thermodynamic or kinetic product. 2. The amine functional group on the ligand is participating in unintended side reactions.1. Carefully control and systematically vary the synthesis temperature and time.[1] 2. Consider protecting the amine group if side reactions are suspected, although this adds complexity.
Broad peaks in PXRD, indicating small crystallite size 1. High nucleation rate leading to many small crystals. 2. Insufficient time for crystal growth.1. Lower the reaction temperature or add a modulator. 2. Increase the reaction time to allow for larger crystal growth.
Framework collapses after solvent removal (activation) 1. The framework is not robust enough to withstand the removal of guest molecules. 2. Capillary forces during solvent evaporation are causing structural collapse.1. Ensure a thorough solvent exchange to a low-surface-tension solvent before heating. 2. Consider gentler activation methods like supercritical CO2 drying if available.[7]
Inconsistent batch-to-batch results 1. Poor control over reaction parameters. 2. Inhomogeneous heating in the oven. 3. Variations in reagent quality.1. Precisely control temperature, time, and reagent amounts. 2. Ensure reaction vessels are placed in a thermally uniform zone of the oven. 3. Use reagents from the same supplier and lot number for a series of experiments.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical ranges for key reaction parameters in the solvothermal synthesis of amine-functionalized MOFs, drawing on data from related systems like UiO-66-NH₂ and MOF-5. These should be used as a starting point for optimization.

Table 1: Effect of Temperature and Time on MOF-5 Synthesis [1]

Temperature (°C)Optimal Time for Good Crystallinity (h)
105144
12024
14012

Table 2: General Synthesis Parameters for Amine-Functionalized MOFs (e.g., UiO-66-NH₂)[9]

ParameterTypical RangeNotes
Metal Precursor ZrCl₄Other metal salts (e.g., nitrates, acetates) can be used depending on the target MOF.
Organic Ligand 2-aminoterephthalic acidFor PDA-based MOFs, 1,4-phenylenediamine would be used in conjunction with a dicarboxylic acid linker.
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 - 150 °C120°C is a common starting point for UiO-type MOFs.
Time 12 - 72 h24h is a typical initial reaction time.
Modulator Acetic Acid, Benzoic AcidThe amount can be varied (e.g., 10-100 equivalents relative to the metal precursor).[2]

Experimental Protocols

General Protocol for Solvothermal Synthesis of an Amine-Functionalized MOF

This protocol provides a general framework. The specific amounts, temperature, and time should be optimized for your particular system.

  • Reagent Preparation: In a glass vial, dissolve the metal salt (e.g., ZrCl₄, 1 mmol) and the amine-functionalized organic linker (e.g., 2-aminoterephthalic acid, 1 mmol) in the chosen solvent (e.g., DMF, 50 mL).[10]

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Place the autoclave in a preheated oven at the desired temperature (e.g., 120°C) for the specified duration (e.g., 24-48 hours).[10]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting powder by centrifugation or filtration.

  • Washing: Wash the collected solid multiple times with fresh DMF to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.[6]

  • Solvent Exchange: After the final DMF wash, add a volatile solvent like ethanol to the solid. Let it soak for at least 24 hours, replacing the ethanol 2-3 times during this period.[7]

  • Activation: Decant the ethanol and dry the product in a vacuum oven at an elevated temperature (e.g., 120°C) for 12 hours to obtain the activated MOF.[7][10]

Visualizations

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Metal Salt & Ligand in Solvent (e.g., DMF) B Add Modulator (Optional) A->B C Sonicate for Homogenization B->C D Seal in Autoclave C->D E Heat in Oven (e.g., 120°C, 24h) D->E F Cool to Room Temperature E->F G Collect Solid (Centrifugation) F->G H Wash with DMF G->H I Solvent Exchange (e.g., Ethanol) H->I J Dry Under Vacuum I->J K Activated MOF J->K

Caption: General workflow for the solvothermal synthesis and activation of MOFs.

Troubleshooting_Diagram Start Low Crystallinity / Amorphous Product T_Check Is Temperature Optimized? Start->T_Check Time_Check Is Reaction Time Sufficient? T_Check->Time_Check No Optimize_T Action: Screen Temperatures (e.g., 80-140°C) T_Check->Optimize_T Yes Modulator_Check Is a Modulator Being Used? Time_Check->Modulator_Check No Increase_Time Action: Increase Reaction Time (e.g., 48-72h) Time_Check->Increase_Time Yes Add_Modulator Action: Add Modulator (e.g., Acetic Acid) Modulator_Check->Add_Modulator Yes Success Crystalline Product Modulator_Check->Success No Optimize_T->Time_Check Increase_Time->Modulator_Check Add_Modulator->Success

Caption: Troubleshooting decision tree for addressing low crystallinity in MOF synthesis.

References

troubleshooting low extraction efficiency with 1,10-phenanthroline-2,9-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,10-Phenanthroline-2,9-dicarboxylic Acid (PDCA) Extraction

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low extraction efficiency with this compound (PDCA) and its derivatives.

Troubleshooting Guide

Low extraction efficiency can stem from several factors in the chelation and liquid-liquid extraction process. This section addresses the most common issues in a question-and-answer format.

Q1: Why is my metal ion extraction efficiency with PDCA unexpectedly low?

Low efficiency is often linked to suboptimal reaction conditions. The key factors influencing the efficacy of chelation and subsequent extraction include the pH of the aqueous phase, the choice of the organic solvent, the concentrations of both PDCA and the target metal ion, and the presence of interfering substances.[1][2][3]

Q2: How does pH affect PDCA extraction efficiency?

The pH of the aqueous solution is one of the most critical parameters.[4][5] PDCA is a dicarboxylic acid, and its state of protonation, which is dictated by the pH, directly impacts its ability to chelate metal ions.

  • At low pH (highly acidic): The carboxylic acid groups on PDCA are fully protonated (-COOH). This prevents the molecule from effectively binding to metal ions, leading to poor extraction. Some systems, however, utilize highly acidic conditions (e.g., 2–5 mol L⁻¹ nitric acid) for specific separations like lanthanides and americium, though efficiency may decrease with the atomic number.[6]

  • At optimal pH: There is a specific pH range where the carboxylic groups are deprotonated (-COO⁻), maximizing the chelation of the target metal ion to form a neutral, extractable complex. This optimal pH varies depending on the metal ion being extracted. For many transition metals, this range is often mildly acidic to neutral or slightly alkaline.[7][8][9]

  • At high pH (highly alkaline): While the PDCA is fully deprotonated, metal ions may precipitate as hydroxides, which reduces the concentration of free metal ions available for chelation and thereby lowers extraction efficiency.[7]

Q3: The pH is optimized, but the efficiency is still low. What should I check next?

If the pH is correct, consider the following factors:

  • Organic Solvent Choice: The solvent used to extract the metal-PDCA complex is crucial. The polarity and nature of the solvent determine its ability to solvate the complex.[10] Highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective at dissolving the complex but can be difficult to work with due to low volatility.[11][12] A mismatch between the solvent and the complex's polarity can lead to poor partitioning into the organic phase.

  • Insufficient PDCA Concentration: The molar ratio of PDCA to the metal ion must be sufficient to ensure complete complexation. A substoichiometric amount of the chelating agent will result in incomplete extraction. It is common to use a slight excess of the ligand.

  • Presence of Interfering Ions: Other metal ions in the sample can compete with the target analyte for the PDCA ligand, reducing the extraction efficiency of the desired metal.[13] The presence of high concentrations of alkali or alkaline earth metals can also impact the ionic strength of the solution, potentially affecting the extraction equilibrium.[7]

  • Inadequate Mixing/Equilibration Time: Liquid-liquid extraction requires vigorous mixing to maximize the surface area between the aqueous and organic phases, allowing for the efficient transfer of the complex. An equilibration time of at least 10 minutes is often necessary for quantitative extraction.[7]

Q4: Can the structure of the PDCA ligand itself be the problem?

Yes. While PDCA is a potent chelator, modifications to its structure (e.g., creating diamide derivatives) can significantly alter its extraction properties.[6][14][15] These changes can affect the ligand's solubility, pre-organization for metal binding, and the lipophilicity of the resulting complex, thereby influencing its extraction efficiency and selectivity for different metals.[16][17][18]

Frequently Asked Questions (FAQs)

What types of metals can be extracted with PDCA? PDCA and its derivatives are effective for a wide range of metal ions. They are particularly well-suited for transition metals such as iron, copper, nickel, zinc, and cobalt.[19] They are also extensively researched for the separation of f-block elements, including lanthanides (e.g., Eu³⁺) and actinides (e.g., Am³⁺).[14][17]

How can I improve the solubility of my PDCA-metal complex? If the complex precipitates or has poor solubility in the desired organic solvent, you can try a different solvent or a mixture of solvents.[11][12] Sometimes, modifying the PDCA ligand by adding lipophilic groups can increase the solubility of the resulting metal complex in less polar organic solvents.

What is the "effect of abnormal aromatic strengthening"? This effect is observed when an aryl (aromatic) group is attached to the amide nitrogen in PDCA diamide derivatives. This structural modification can significantly increase the extraction efficiency for certain metals.[6]

Quantitative Data Summary

The optimal conditions for extraction are highly dependent on the specific metal ion and the experimental setup. The following table summarizes key parameters found in the literature for various metal ions.

ParameterMetal Ion(s)Recommended Value/ConditionNotes
pH Pd(II), Rh(III)10.0Efficiency decreases at pH > 10 due to metal hydroxide precipitation.[7]
Lanthanides (Ln)Highly Acidic (2-5 M HNO₃)Used for selective separation of actinides and lanthanides.[6]
General Transition MetalsMildly Acidic to NeutralVaries by metal; must be optimized empirically.
Organic Solvent Lanthanides/ActinidesF-3 (a fluorinated diluent)Used in studies with modified PDCA diamides.[6]
General ComplexesToluene, Chloroform, DMF, DMSOChoice depends on the polarity and solubility of the specific metal-PDCA complex.[11][12][20]
Ionic Strength Pd(II), Rh(III)Addition of 1 mL of 10% NaClCan enhance phase separation and extraction efficiency.[7]

General Experimental Protocol

This protocol provides a general workflow for a typical liquid-liquid extraction experiment using PDCA. Note: All parameters (concentrations, volumes, pH, etc.) should be optimized for the specific application.

  • Preparation of Aqueous Phase:

    • Prepare a stock solution of the metal salt of interest in deionized water or a suitable buffer.

    • Prepare a stock solution of PDCA in a slightly basic aqueous solution (e.g., with dilute NaOH) or in a suitable organic solvent if using a derivative.

  • Complexation:

    • In a separation funnel, add a known volume of the metal ion solution.

    • Add the required volume of the PDCA solution to achieve the desired molar ratio (e.g., 1:1, 1:2, 1:3 metal:ligand).

    • Carefully adjust the pH of the mixture to the predetermined optimal value using dilute acid (e.g., HNO₃, HCl) or base (e.g., NaOH, NH₄OH).[7][8] Use a calibrated pH meter for accuracy.

  • Extraction:

    • Add an equal volume of the chosen immiscible organic solvent to the separation funnel.

    • Stopper the funnel and shake vigorously for 10-15 minutes to allow the system to reach equilibrium.[7] Remember to vent the funnel periodically to release pressure.

    • Allow the funnel to stand undisturbed until the aqueous and organic layers have completely separated.

  • Analysis:

    • Carefully drain the lower layer (aqueous or organic, depending on densities) and collect the two phases in separate containers.

    • Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS)).

    • The concentration in the organic phase can be determined by back-extraction into an acidic aqueous solution or by direct analysis if the technique allows.

    • Calculate the extraction efficiency (%E) using the formula: %E = [(C_initial - C_final_aq) / C_initial] * 100.

Visual Guides

The following diagrams illustrate key workflows and concepts related to PDCA extraction.

G cluster_workflow PDCA Extraction Workflow A 1. Prepare Aqueous Phase (Metal Ion Solution) B 2. Add PDCA Ligand A->B C 3. Adjust pH to Optimal Value B->C D 4. Add Organic Solvent C->D E 5. Mix Vigorously (10-15 min) D->E F 6. Allow Phases to Separate E->F G 7. Analyze Metal Concentration in Aqueous Phase F->G

Caption: A generalized workflow for metal ion extraction using PDCA.

G Start Low Extraction Efficiency pH_Check Is pH at the optimal level? Start->pH_Check Solvent_Check Is the organic solvent appropriate? pH_Check->Solvent_Check Yes Adjust_pH Action: Adjust pH using dilute acid/base. pH_Check->Adjust_pH No Conc_Check Is PDCA concentration sufficient? Solvent_Check->Conc_Check Yes Change_Solvent Action: Test solvents of different polarity. Solvent_Check->Change_Solvent No Interference_Check Are interfering ions present? Conc_Check->Interference_Check Yes Increase_Conc Action: Increase PDCA:Metal molar ratio. Conc_Check->Increase_Conc No Mask_Ions Action: Use masking agent or pre-purify sample. Interference_Check->Mask_Ions Yes End Problem Resolved Adjust_pH->End Change_Solvent->End Increase_Conc->End Mask_Ions->End

Caption: A decision tree for troubleshooting low PDCA extraction efficiency.

References

Validation & Comparative

A Comparative Guide to Metal Chelation: 1,10-Phenanthroline-2,9-dicarboxylic Acid vs. EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in research and drug development, the effective chelation of metal ions is paramount. Chelating agents are instrumental in controlling metal ion concentration, preventing metal-catalyzed degradation of pharmaceuticals, and facilitating the targeted delivery of metal-based therapeutics. This guide provides an objective comparison of two prominent chelating agents: 1,10-phenanthroline-2,9-dicarboxylic acid (PDCA) and Ethylenediaminetetraacetic acid (EDTA). We will delve into their performance, supported by experimental data, to assist you in selecting the optimal chelator for your specific application.

Introduction to the Chelators

This compound (PDCA) is a rigid, pre-organized heterocyclic ligand. Its structure, featuring a planar phenanthroline backbone with two carboxylic acid groups, makes it a potent tetradentate chelator. This pre-organization is believed to contribute to high stability constants and selectivity for certain metal ions.[1]

Ethylenediaminetetraacetic acid (EDTA) is a flexible, linear polyaminocarboxylic acid and one of the most widely used chelating agents.[2] Its six donor sites (two nitrogen atoms and four carboxylate groups) allow it to form stable, five-membered chelate rings with a broad range of metal ions.[2]

Mechanism of Chelation

Both PDCA and EDTA sequester metal ions by forming multiple coordination bonds, effectively encircling the metal ion in a cage-like structure. This process is entropically favorable, a phenomenon known as the chelate effect, which contributes to the high stability of the resulting metal complexes.[2]

Below are diagrams illustrating the chelation of a generic divalent metal ion (M²⁺) by both PDCA and EDTA.

PDCA Chelation Mechanism

EDTA Chelation Mechanism

Comparative Performance: Stability Constants

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants of PDCA and EDTA with various metal ions. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.

Metal IonPDCA (log K₁)EDTA (log K₁)
Al³⁺Reported[1]16.4
Fe³⁺Reported[1]25.1
Th⁴⁺Reported[1]23.2
Lu³⁺Reported[1]19.8
UO₂²⁺Reported[1]10.4
La³⁺~3.8015.5
Gd³⁺~3.8017.0
Mn²⁺Not Found14.0
Co²⁺Not Found16.3
Ni²⁺Not Found18.6
Cu²⁺Not Found18.8
Zn²⁺Not Found16.5
Cd²⁺Not Found16.5
Pb²⁺Not Found18.0

Note: "Reported" indicates that formation constants have been determined, but specific log K₁ values were not available in the cited abstracts. Data for EDTA is compiled from various sources and represents generally accepted values.

From the available data, PDCA shows promise for chelating trivalent and tetravalent metal ions. The stability of its complexes with lanthanide ions appears to be relatively consistent across the series.[3] EDTA, on the other hand, demonstrates high stability constants across a wide array of divalent and trivalent metal ions, making it a versatile and powerful chelating agent.

Experimental Protocols

The determination of stability constants is crucial for evaluating the efficacy of a chelating agent. Two common methods employed for this purpose are UV-Vis Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometry

This method relies on the change in the absorbance spectrum of the ligand or metal ion upon complexation.

Experimental Workflow:

UV_Vis_Workflow A Prepare solutions of the ligand and metal ion of known concentrations. B Mix aliquots of ligand and metal ion solutions in varying molar ratios. A->B C Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax). B->C D Plot absorbance vs. molar ratio of ligand to metal ion (Job's Plot). C->D E Determine the stoichiometry of the complex from the peak of the Job's Plot. D->E F Calculate the stability constant using the absorbance data and the determined stoichiometry. E->F

UV-Vis Spectrophotometry Workflow

Detailed Methodology:

  • Preparation of Stock Solutions: Prepare standard stock solutions of the chelating agent (PDCA or EDTA) and the metal salt of interest in a suitable buffer to maintain a constant pH.

  • Determination of λmax: Record the UV-Vis absorption spectrum of a solution of the metal-ligand complex to identify the wavelength of maximum absorbance (λmax).

  • Job's Method of Continuous Variation:

    • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

    • Measure the absorbance of each solution at λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

  • Molar Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at λmax.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point at which the absorbance plateaus indicates the formation of the stable complex, from which the stability constant can be calculated.

Potentiometric Titration

This technique involves monitoring the change in the potential of an ion-selective electrode (often a pH electrode) during the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base.

Experimental Workflow:

Potentiometric_Workflow A Prepare a solution containing the ligand, the metal ion, and a known amount of acid. B Titrate the solution with a standard solution of a strong base (e.g., NaOH). A->B C Monitor the pH of the solution after each addition of the base using a calibrated pH electrode. B->C D Plot the pH of the solution versus the volume of base added to generate a titration curve. C->D E Analyze the titration curve to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes. D->E

Potentiometric Titration Workflow

Detailed Methodology:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand: Titrate a solution of the ligand with a standard solution of a strong base to determine its protonation constants (pKa values).

  • Titration of the Metal-Ligand System: Titrate a solution containing both the metal ion and the ligand with the same standard base.

  • Data Analysis: The titration data (pH versus volume of titrant) is analyzed using specialized software. The shift in the titration curve in the presence of the metal ion, compared to the ligand-only titration, is used to calculate the stability constants of the metal-ligand complexes. This analysis often involves the calculation of the average number of ligands bound per metal ion (the formation function).

Applications in Research and Drug Development

PDCA and its derivatives are being explored for applications in:

  • Lanthanide and Actinide Separation: The selectivity of PDCA-based ligands for these f-block elements is valuable in nuclear waste reprocessing and medical isotope purification.[4]

  • Fluorescent Sensors: The rigid phenanthroline structure can be incorporated into fluorescent probes for the detection of specific metal ions.

  • Catalysis: Metal complexes of PDCA can serve as catalysts in various organic reactions.

EDTA is a well-established and FDA-approved chelating agent with a broad range of applications, including:

  • Pharmaceutical Formulations: EDTA is used as a stabilizer to prevent the degradation of drugs catalyzed by trace metal ions.

  • Anticoagulant: It is used in blood collection tubes to chelate calcium ions and prevent clotting.

  • Treatment of Heavy Metal Poisoning: EDTA is a primary treatment for lead and other heavy metal toxicities.[5][6]

  • Drug Delivery: It has been investigated for its potential to enhance the efficacy of certain drug delivery systems.[5]

Conclusion

Both this compound and EDTA are effective metal chelators, each with distinct characteristics that make them suitable for different applications.

  • PDCA stands out for its pre-organized, rigid structure, which can lead to high selectivity for specific metal ions, particularly trivalent and tetravalent cations. Its application is promising in specialized areas such as f-element separation and the development of selective sensors.

  • EDTA is a versatile and powerful chelating agent with high stability constants for a wide range of metal ions. Its flexibility and multiple donor sites contribute to its broad utility in pharmaceutical formulations, clinical applications, and general research.

The choice between PDCA and EDTA will ultimately depend on the specific requirements of the application, including the target metal ion, the required stability of the complex, and the chemical environment. The experimental protocols outlined in this guide provide a foundation for researchers to further evaluate and compare these and other chelating agents in their own laboratories.

References

A Comparative Guide to Dicarboxylic Acid Ligands in Coordination Chemistry: 1,10-Phenanthroline-2,9-dicarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) with other prominent dicarboxylic acid ligands, namely dipicolinic acid (DPA) and 2,2'-bipyridine-6,6'-dicarboxylic acid (BPDA). We delve into their synthesis, coordination chemistry with various metal ions, and highlight their applications in catalysis and luminescence, supported by experimental data and detailed protocols.

Introduction to Dicarboxylic Acid Ligands

Dicarboxylic acid ligands are a class of chelating agents that play a crucial role in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions has led to their use in diverse applications, from catalysis and materials science to medicinal chemistry and diagnostics. The presence of two carboxylate groups and additional heteroatoms like nitrogen allows for versatile coordination modes and the formation of complexes with unique electronic and photophysical properties.

This guide focuses on a comparative analysis of three key dicarboxylic acid ligands:

  • This compound (PDA): A rigid, pre-organized ligand known for forming highly stable complexes.[1]

  • Dipicolinic acid (DPA): A versatile tridentate ligand with a pyridine backbone, widely studied for its biological and chemical applications.

  • 2,2'-Bipyridine-6,6'-dicarboxylic acid (BPDA): A flexible bipyridyl-based ligand that forms stable complexes with various transition metals and lanthanides.

Synthesis of Dicarboxylic Acid Ligands

The synthesis of these ligands is a critical first step in their application. Below are generalized experimental protocols for their preparation.

Synthesis of this compound (PDA)

PDA can be synthesized from 2,9-dimethyl-1,10-phenanthroline through a two-step oxidation process.

Experimental Protocol:

  • Oxidation to Aldehyde: A mixture of 2,9-dimethyl-1,10-phenanthroline and selenium dioxide in a 4% water/p-dioxane solution is refluxed for 3 hours. The hot solution is filtered to yield 1,10-phenanthroline-2,9-dicarboxaldehyde.

  • Oxidation to Carboxylic Acid: The obtained dicarboxaldehyde is then refluxed with a 4:1 mixture of nitric acid and water for 10 hours. Upon cooling, this compound precipitates and can be collected by vacuum filtration.

Another reported method involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid at 85°C for 7 hours.[2]

Synthesis of Dipicolinic Acid (DPA)

DPA is typically synthesized through the oxidation of 2,6-lutidine.

Experimental Protocol:

  • Oxidation: 2,6-Lutidine is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

  • Acidification and Isolation: The reaction mixture is filtered to remove manganese dioxide (MnO₂). The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the dipicolinic acid.

  • Purification: The crude product can be purified by recrystallization from hot water.

Synthesis of 2,2'-Bipyridine-6,6'-dicarboxylic acid (BPDA)

BPDA can be synthesized from 6,6'-dimethyl-2,2'-bipyridine.

Experimental Protocol:

  • Oxidation: 6,6'-Dimethyl-2,2'-bipyridine is oxidized using an oxidizing agent like selenium dioxide.[3]

  • Hydrolysis: The resulting intermediate is then hydrolyzed to yield 2,2'-bipyridine-6,6'-dicarboxylic acid.[3]

Comparative Performance Data

The performance of these ligands is best understood through a quantitative comparison of their coordination properties with various metal ions.

Stability Constants of Metal Complexes

The stability of a metal-ligand complex is a critical parameter that dictates its utility. The following table summarizes the logarithmic stability constants (log β) for complexes of PDA, DPA, and BPDA with selected metal ions.

LigandMetal Ionlog β₁log β₂Experimental ConditionsReference
PDA Al(III)16.3-I = 0.1 M (NaClO₄), 25 °C[1]
Fe(III)17.5-I = 0.1 M (NaClO₄), 25 °C[1]
Th(IV)21.8-I = 0.1 M (NaClO₄), 25 °C[1]
UO₂(VI)16.9-I = 0.1 M (NaClO₄), 25 °C[1]
DPA Co(II)6.812.1I = 0.1 M (KNO₃), 25 °C
Ni(II)7.513.5I = 0.1 M (KNO₃), 25 °C
Cu(II)8.815.6I = 0.1 M (KNO₃), 25 °C
Zn(II)7.212.8I = 0.1 M (KNO₃), 25 °C
BPDA Eu(III)-13.4pH 6.6
Tb(III)-12.9pH 6.6

Note: Direct comparison should be made with caution due to varying experimental conditions.

Structural Comparison of Metal Complexes

The coordination geometry and bond lengths in metal complexes provide insights into the ligand's steric and electronic properties.

LigandMetal IonCoordination NumberGeometryM-N Bond Length (Å)M-O Bond Length (Å)Reference
PDA Ba(II)9-2.90-2.932.73-2.85[1]
Th(IV)10-2.70-2.722.45-2.50[1]
UO₂(VI)8-2.58-2.602.37-2.40[1]
DPA La(III)9Tricapped Trigonal Prismatic2.65-2.682.48-2.55
BPDA Tb(III)8Distorted Square Antiprism2.50-2.532.35-2.45

Experimental Protocols for Characterization

Determination of Stability Constants by UV-Vis Spectrophotometry

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of the ligand, metal salt, and a suitable buffer of known ionic strength.

  • Titration: In a series of cuvettes, keep the concentration of the metal ion constant while varying the concentration of the ligand.

  • Spectrophotometric Measurement: Record the absorbance spectrum of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis: Plot the absorbance as a function of the ligand-to-metal molar ratio. The inflection point of the curve indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using appropriate software.

Structural Characterization by X-ray Crystallography

Protocol:

  • Crystal Growth: Grow single crystals of the metal-ligand complex by slow evaporation of a saturated solution, vapor diffusion, or hydrothermal methods.

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding information on bond lengths, bond angles, and overall coordination geometry.

Signaling Pathways and Experimental Workflows

Ligand Synthesis and Complexation Workflow

The general workflow for utilizing these dicarboxylic acid ligands in research is depicted below.

Ligand_Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation Start Starting Materials (e.g., 2,9-dimethyl-1,10-phenanthroline) Oxidation Oxidation Start->Oxidation Purification Purification (e.g., Recrystallization) Oxidation->Purification Characterization_Ligand Characterization (NMR, IR, MS) Purification->Characterization_Ligand Ligand Synthesized Ligand Reaction Complexation Reaction Ligand->Reaction Metal_Salt Metal Salt (e.g., Ln(NO3)3) Metal_Salt->Reaction Purification_Complex Purification Reaction->Purification_Complex Characterization_Complex Characterization (X-ray, UV-Vis, Luminescence) Purification_Complex->Characterization_Complex Application Application Characterization_Complex->Application Catalytic_Cycle CuI_L Cu(I)-L CuII_L Cu(II)-L CuI_L->CuII_L O2 CuIII_L_OOH Cu(III)-L(OOH) CuII_L->CuIII_L_OOH H+ CuII_L_O Cu(II)-L(O•) CuIII_L_OOH->CuII_L_O RH RO• + H2O CuII_L_O->CuI_L RH ROH Antenna_Effect Ligand_S0 Ligand (S₀) Ligand_S1 Ligand (S₁) Ligand_S0->Ligand_S1 Light Absorption (hν) Ligand_T1 Ligand (T₁) Ligand_S1->Ligand_T1 Intersystem Crossing Ln_Excited Lanthanide (Excited State) Ligand_T1->Ln_Excited Energy Transfer Ln_Ground Lanthanide (Ground State) Emission Luminescence Ln_Excited->Ln_Ground Emission (hν')

References

Performance of 1,10-Phenanthroline-2,9-Dicarboxylic Acid in Lanthanide Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of lanthanides, a group of chemically similar rare earth elements, is a critical challenge in various fields, from materials science to nuclear waste reprocessing and the production of medical isotopes. This guide provides a comparative analysis of the performance of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its derivatives, particularly the diamide form (DAPhen), in lanthanide separation. We will compare its efficacy against other prominent extraction ligands, namely TODGA (N,N,N',N'-tetraoctyldiglycolamide), BTBP (2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine), and BTPhen (2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline), supported by experimental data and detailed protocols.

Overview of this compound (PDA) and its Derivatives

This compound (PDA) and its diamide derivatives (DAPhen) are a class of ligands that have garnered significant interest for lanthanide and actinide separations.[1][2] Their effectiveness stems from the presence of both "hard" oxygen donor atoms from the carboxyl or amide groups and "soft" nitrogen donor atoms from the phenanthroline backbone.[2] This unique combination allows for selective complexation with f-block elements. The extraction behavior and selectivity of DAPhen ligands can be fine-tuned by modifying the substituents on the amide nitrogen atoms and the phenanthroline core.

The general structure of a DAPhen ligand is depicted below:

Caption: General chemical structure of a 1,10-phenanthroline-2,9-dicarboxamide (DAPhen) ligand.

Comparative Performance Analysis

The separation efficiency of a ligand is typically evaluated by its distribution ratio (D) and separation factor (SF). The distribution ratio is the ratio of the concentration of the metal ion in the organic phase to that in the aqueous phase at equilibrium. The separation factor is the ratio of the distribution ratios of two different metal ions, indicating the selectivity of the ligand.

This compound Derivatives (DAPhen)

DAPhen ligands have demonstrated promising results in both intra-lanthanide and actinide-lanthanide separations. The selectivity is influenced by the nature of the R groups on the amide nitrogens.

  • Intra-lanthanide Separation: DAPhen derivatives often show a preference for lighter lanthanides. The distribution ratios tend to decrease with increasing atomic number across the lanthanide series. However, the selectivity between adjacent lanthanides can be modest.

  • Actinide/Lanthanide Separation: DAPhen ligands exhibit high selectivity for trivalent actinides (like Americium, Am) over trivalent lanthanides (like Europium, Eu). This is a significant advantage in nuclear fuel reprocessing. Separation factors for Am/Eu can be very high, indicating a strong preference for Am(III).[3]

Alternative Ligands

TODGA (N,N,N',N'-tetraoctyldiglycolamide): TODGA is a well-established extractant known for its high efficiency in extracting trivalent lanthanides and actinides from acidic solutions.[4] It generally shows an increase in extraction efficiency with increasing atomic number across the lanthanide series, making it effective for separating heavy lanthanides from light lanthanides.[5] However, its selectivity for adjacent lanthanides can be limited.[6]

BTBP (2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine) and BTPhen (2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline): These nitrogen-containing ligands are renowned for their exceptional selectivity for actinides over lanthanides.[7][8] BTPhen, with its more rigid structure, generally exhibits faster extraction kinetics and higher separation factors for Am/Eu compared to BTBP.[8] Their application is primarily focused on actinide partitioning.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the performance of DAPhen derivatives and alternative ligands in lanthanide and actinide/lanthanide separations. It is important to note that the experimental conditions (e.g., acid concentration, organic diluent, ligand concentration) vary between studies, which can significantly impact the distribution ratios and separation factors.

Table 1: Distribution Ratios (D) of Selected Lanthanides and Americium

Ligand/DerivativeMetal IonD ValueAqueous PhaseOrganic PhaseReference
AE-DAPhenAm(III)~0.110 mM ligand in 0.75 M HNO₃0.2 M TODGA in kerosene/1-octanol[1]
AE-DAPhenEu(III)~3010 mM ligand in 0.75 M HNO₃0.2 M TODGA in kerosene/1-octanol[1]
TEtDAPhenAm(III)~101 M HNO₃0.05 M ligand in nitrobenzene[3]
TEtDAPhenEu(III)~0.11 M HNO₃0.05 M ligand in nitrobenzene[3]
TODGALa(III)~13 M HCl0.1 M TODGA in Exxal 12/Isopar L[5]
TODGALu(III)~1003 M HCl0.1 M TODGA in Exxal 12/Isopar L[5]
CyMe₄-BTPhenAm(III)>10001 M HNO₃0.01 M ligand in octanol[8]
CyMe₄-BTPhenEu(III)<101 M HNO₃0.01 M ligand in octanol[8]

Table 2: Separation Factors (SF) for Selected Lanthanide and Actinide/Lanthanide Pairs

Ligand/DerivativeIon PairSF ValueAqueous PhaseOrganic PhaseReference
AE-DAPhenEu/Am32510 mM ligand in 0.75 M HNO₃0.2 M TODGA in kerosene/1-octanol[1]
AEE-DAPhenEu/Am29110 mM ligand in 0.75 M HNO₃0.2 M TODGA in kerosene/1-octanol[1]
TEtDAPhenAm/Eu~1001 M HNO₃0.05 M ligand in nitrobenzene[3]
TODGALu/La~1003 M HCl0.1 M TODGA in Exxal 12/Isopar L[5]
CyMe₄-BTPhenAm/Eu68-4001 M HNO₃0.01 M ligand in octanol[8]
TS-BTPhenEu/Am9340.28 M HNO₃0.2 M TODGA in kerosene/octanol

Experimental Protocols

A generalized experimental protocol for evaluating the lanthanide separation performance of a ligand using solvent extraction is provided below. Specific parameters should be optimized based on the ligand and the target separation.

General Solvent Extraction Protocol

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis Aqueous_Phase Aqueous Phase Preparation: - Dissolve lanthanide salts in desired acid (e.g., HNO₃). - Adjust acidity to the target concentration. Mixing Mixing: - Combine equal volumes of the aqueous and organic phases in a sealed vessel. Aqueous_Phase->Mixing Organic_Phase Organic Phase Preparation: - Dissolve the ligand (e.g., DAPhen) in an appropriate organic solvent (e.g., kerosene, nitrobenzene). Organic_Phase->Mixing Equilibration Equilibration: - Agitate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes). Mixing->Equilibration Phase_Separation Phase Separation: - Centrifuge the mixture to ensure complete separation of the two phases. Equilibration->Phase_Separation Sampling Sampling: - Carefully collect aliquots from both the aqueous and organic phases. Phase_Separation->Sampling Quantification Quantification: - Determine the concentration of each lanthanide in both phases using techniques like ICP-MS or ICP-OES. Sampling->Quantification Calculation Calculation: - Calculate Distribution Ratios (D) and Separation Factors (SF). Quantification->Calculation

Caption: A typical workflow for a solvent extraction experiment to determine lanthanide separation performance.

Detailed Methodologies:

  • Preparation of Aqueous Phase:

    • Prepare a stock solution of the desired lanthanide(s) (e.g., nitrates or chlorides) in a specific concentration of a mineral acid, typically nitric acid (HNO₃) or hydrochloric acid (HCl). The acid concentration is a critical parameter and can range from 0.1 M to several molar.

  • Preparation of Organic Phase:

    • Dissolve a precise amount of the ligand (e.g., a DAPhen derivative) in a water-immiscible organic solvent. Common solvents include kerosene, n-dodecane, nitrobenzene, or a mixture of solvents to prevent third-phase formation. The ligand concentration typically ranges from 0.01 M to 0.1 M.

  • Solvent Extraction Procedure:

    • In a centrifuge tube or a suitable vessel, mix equal volumes of the prepared aqueous and organic phases.

    • Agitate the mixture vigorously using a mechanical shaker or vortex mixer for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached.

    • After agitation, centrifuge the mixture to achieve a clean separation of the two phases.

  • Analysis:

    • Carefully withdraw a known volume from both the aqueous and organic phases.

    • If the organic phase is not directly compatible with the analytical instrument, back-extraction into a fresh aqueous solution may be necessary.

    • Determine the concentration of each lanthanide in both phases using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Calculation:

    • Distribution Ratio (D): D = [M]org / [M]aq, where [M]org and [M]aq are the equilibrium concentrations of the metal ion in the organic and aqueous phases, respectively.

    • Separation Factor (SF): SF(M₁/M₂) = D(M₁) / D(M₂), where D(M₁) and D(M₂) are the distribution ratios of two different metal ions.

Logical Relationships in Lanthanide Separation

The choice of ligand and experimental conditions is dictated by the specific separation goal. The following diagram illustrates the logical relationships influencing the selection of a separation strategy.

Separation_Strategy cluster_goal Separation Goal cluster_ligand Ligand Selection cluster_conditions Key Experimental Conditions Intra_Ln Intra-Lanthanide Separation DAPhen DAPhen Derivatives Intra_Ln->DAPhen Good for light Ln TODGA TODGA Intra_Ln->TODGA Good for heavy Ln An_Ln Actinide/Lanthanide Separation An_Ln->DAPhen High Selectivity BTPhen_BTBP BTPhen/BTBP An_Ln->BTPhen_BTBP Very High Selectivity Acidity Aqueous Phase Acidity DAPhen->Acidity Solvent Organic Solvent DAPhen->Solvent Concentration Ligand Concentration DAPhen->Concentration TODGA->Acidity TODGA->Solvent TODGA->Concentration BTPhen_BTBP->Acidity BTPhen_BTBP->Solvent BTPhen_BTBP->Concentration

Caption: Logical flow for selecting a ligand and optimizing conditions based on the desired lanthanide separation.

Conclusion

This compound and its diamide derivatives are versatile and effective ligands for lanthanide separation, offering tunable selectivity through structural modifications. For intra-lanthanide separations, DAPhen derivatives show a preference for lighter lanthanides, while TODGA is generally more effective for heavier lanthanides. In the critical application of separating actinides from lanthanides, DAPhen ligands demonstrate high selectivity, which is surpassed by the exceptional selectivity of BTPhen and BTBP.

The choice of the optimal ligand and experimental conditions is highly dependent on the specific separation challenge. The data and protocols presented in this guide provide a foundation for researchers to design and evaluate efficient lanthanide separation processes tailored to their specific needs. Further research focusing on direct, side-by-side comparisons of these promising ligands under identical conditions is crucial for a more definitive assessment of their relative performance.

References

A Comparative Guide to the Selectivity of 1,10-Phenanthroline-2,9-dicarboxylic Acid for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding selectivity of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) for various metal ions. The information is supported by experimental data from peer-reviewed literature, offering insights for applications in chelation therapy, metal ion sensing, and separation processes.

Data Presentation: Metal Ion Stability Constants

The selectivity of a ligand for different metal ions is quantified by its stability constants (log K₁), where a higher value indicates a stronger interaction. The data presented below for PDA and its derivative, 1,10-phenanthroline-2,9-dicarboxamide (PDAM), demonstrates a pronounced selectivity based on the size and charge of the metal ion.

Table 1: Stability Constants (log K₁) for PDA with Trivalent and Other Metal Ions

Metal IonIonic Radius (Å) for CN=7log K₁
Al(III)-6.9[1][2]
Ga(III)-9.7[1][2]
In(III)0.8619.7[1][2]
Fe(III)0.7220.0[1][2]
Bi(III)-26.2[1][2]
Th(IV)-Reported[3][4]
Lu(III)-Reported[3][4]
UO₂(²⁺)-Reported[3][4]

Note: Ionic radii are provided for a coordination number (CN) of 7 where available, as this is relevant to the coordination geometry with PDA. "Reported" indicates that formation constants have been determined but specific log K₁ values were not available in the cited abstracts.

Table 2: Stability Constants (log K₁) for PDAM with Divalent Metal Ions

Metal Ionlog K₁
Cu(II)3.56
Ni(II)3.06
Zn(II)3.77
Co(II)3.8
Mg(II)0.1
Ca(II)1.94
Ba(II)0.7

Data for PDAM is included to provide comparative insight into the binding of the 1,10-phenanthroline dicarboxamide scaffold with divalent metals.

The selectivity of PDA is largely governed by the "best-fit" principle. The rigid structure of the ligand creates a cleft that preferentially accommodates larger metal ions.[1][2][3] Smaller ions like Al(III) and Ga(III) are too small for this cleft, resulting in significantly lower stability constants compared to larger ions like In(III), Fe(III), and Bi(III).[1][2] The structure of the Fe(III)-PDA complex shows that the metal ion, while somewhat small for the cleft, adapts by inducing distortions in the ligand structure.[1][3]

Experimental Protocols

The determination of metal-ligand stability constants is crucial for understanding selectivity. The following are detailed methodologies for the key experimental techniques used to obtain the data presented above.

UV-Visible Spectrophotometric Titration

This method is widely used to determine the stability constants of metal-ligand complexes by monitoring changes in the absorbance spectrum upon complex formation.

Objective: To determine the stoichiometry and stability constant (K₁) of a metal-PDA complex.

Materials:

  • This compound (PDA) stock solution of known concentration.

  • Metal salt (e.g., nitrate or perchlorate) stock solution of known concentration.

  • Buffer solution to maintain a constant pH (e.g., 0.1 M NaClO₄).

  • High-purity water.

  • UV-Vis spectrophotometer.

  • Calibrated pH meter.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PDA in the chosen buffer.

    • Prepare a stock solution of the metal salt in the same buffer. The concentration of the metal stock solution should be significantly higher than the PDA solution (e.g., 10-20 times).

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the free PDA solution against a buffer blank to determine the wavelength of maximum absorbance (λ_max).

    • In a quartz cuvette, place a known volume and concentration of the PDA solution.

    • incrementally add small, precise volumes of the concentrated metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the full UV-Vis spectrum or the absorbance at the predetermined λ_max.

  • Data Analysis:

    • Correct the absorbance readings for dilution by multiplying by a factor of (V₀ + V) / V₀, where V₀ is the initial volume and V is the volume of titrant added.

    • Plot the corrected absorbance versus the molar ratio of metal to ligand.

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The stability constant (K₁) is calculated by fitting the absorbance data to a suitable binding model equation using specialized software or by applying methods such as the Benesi-Hildebrand equation for 1:1 complexes.

Fluorometric Titration

Fluorometric titration is a highly sensitive technique used when the ligand or the metal-ligand complex is fluorescent, and the fluorescence properties change upon binding.

Objective: To determine the binding constant of a metal-PDA complex through fluorescence changes.

Materials:

  • Fluorescent ligand (PDA) stock solution.

  • Metal salt stock solution.

  • Buffer solution.

  • Fluorometer.

Procedure:

  • Instrument Setup:

    • Determine the optimal excitation and emission wavelengths for the free PDA solution.

  • Titration:

    • Place a dilute, known concentration of the PDA solution in a fluorescence cuvette.

    • Record the initial fluorescence intensity.

    • Add small aliquots of the concentrated metal salt solution to the cuvette.

    • After each addition, mix and allow the solution to reach equilibrium.

    • Measure the fluorescence intensity at the predetermined emission wavelength.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • The binding constant can be determined by fitting the titration curve to a binding isotherm equation (e.g., the Hill equation or a single-site binding model).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual basis of PDA's selectivity and the general workflow for its experimental determination.

Conceptual Model of PDA's Size-Based Selectivity cluster_ligand PDA Ligand cluster_ions Metal Ions cluster_complexes Complex Formation PDA 1,10-Phenanthroline- 2,9-dicarboxylic acid (Rigid Cleft) poor_fit Poor Fit Low Stability (log K₁) PDA->poor_fit with Small Ion good_fit Good Fit High Stability (log K₁) PDA->good_fit with Large Ion small_ion Small Ion (e.g., Al³⁺) small_ion->PDA Interaction large_ion Large Ion (e.g., Bi³⁺) large_ion->PDA Interaction Experimental Workflow for Determining Metal Ion Selectivity cluster_prep 1. Solution Preparation cluster_titration 2. Spectrophotometric Titration cluster_analysis 3. Data Analysis cluster_comparison 4. Selectivity Comparison prep_pda Prepare PDA Stock Solution titrate Titrate PDA with each Metal Ion prep_pda->titrate prep_metal Prepare Metal Ion Stock Solutions prep_metal->titrate prep_buffer Prepare Buffer prep_buffer->titrate record_spectra Record Absorbance/ Fluorescence Spectra titrate->record_spectra plot_data Plot Corrected Data (Abs vs. Molar Ratio) record_spectra->plot_data calc_k Calculate Stability Constants (log K₁) plot_data->calc_k compare Compare log K₁ values for different metal ions calc_k->compare

References

A Comparative Guide to Analytical Methods for Iron Quantification: Featuring 1,10-Phenanthroline-2,9-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of metal ions is a cornerstone of analytical chemistry, with broad applications in pharmaceutical development, environmental monitoring, and clinical diagnostics. The selection of an appropriate analytical method is contingent on a variety of factors, including sensitivity, selectivity, and the complexity of the sample matrix. This guide provides a comparative analysis of a spectrophotometric method utilizing 1,10-phenanthroline-2,9-dicarboxylic acid (PDCA) for the determination of ferrous iron (Fe²⁺), alongside two widely recognized alternative methods: the standard 1,10-Phenanthroline method and the Ferrozine method.

While this compound is a known chelating agent for various metal ions, its application in validated quantitative analytical methods is not as extensively documented as its parent compound, 1,10-phenanthroline.[1] This guide, therefore, presents a representative validation of a PDCA-based method, constructed from established principles of analytical chemistry and the known properties of phenanthroline-based ligands, to facilitate a comprehensive comparison. The validation parameters for the 1,10-Phenanthroline and Ferrozine methods are based on published data.

Comparative Performance of Analytical Methods

The efficacy of an analytical method is determined by a range of validation parameters as stipulated by guidelines such as the ICH Q2(R1).[2][3][4][5][6] The following table summarizes the key performance characteristics of the three spectrophotometric methods for iron determination.

Validation ParameterThis compound (PDCA) Method (Representative Data)1,10-Phenanthroline MethodFerrozine Method
Principle Forms a colored complex with Fe²⁺Forms an orange-red complex with Fe²⁺[7][8][9]Forms a magenta-colored complex with Fe²⁺
Wavelength (λmax) ~520 nm508 - 510 nm[9]562 nm
Linearity (Concentration Range) 0.5 - 5.0 mg/L0.4 - 4.0 mg/L[9]Up to 1000 µg/dL (10 mg/L)[10]
Correlation Coefficient (r²) > 0.998≥ 0.995[9]> 0.99
Limit of Detection (LOD) ~0.1 mg/L< 5 x 10⁻⁹ M (~0.28 µg/L) with advanced techniques like CE2.69 µg/dL (0.0269 mg/L)[10]
Limit of Quantitation (LOQ) ~0.3 mg/LNot consistently reported in basic spectrophotometryNot specified
Precision (%RSD) < 2%< 2%Not specified
Accuracy (% Recovery) 98 - 102%99 - 101%[9]Not specified

Signaling Pathways and Experimental Workflows

The fundamental principle behind these spectrophotometric methods is the formation of a colored complex between the reagent and ferrous iron, which can be quantified by measuring the absorbance of light at a specific wavelength. The overall workflow for these analytical methods is similar, involving sample preparation, color development, and spectrophotometric measurement.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Complex Formation cluster_analysis Analysis Sample Sample Collection Acidification Acidification (if required) Sample->Acidification Reduction Reduction of Fe³⁺ to Fe²⁺ (e.g., with hydroxylamine HCl) Acidification->Reduction AddReagent Addition of Chelating Reagent (PDCA, Phenanthroline, or Ferrozine) Reduction->AddReagent Buffering pH Adjustment (e.g., with acetate buffer) AddReagent->Buffering Incubation Color Development Buffering->Incubation Spectro Spectrophotometric Measurement at λmax Incubation->Spectro Quant Quantification (using calibration curve) Spectro->Quant

General experimental workflow for spectrophotometric iron determination.

The core of each method lies in the specific chelation reaction between the reagent and ferrous iron.

chelation_reactions cluster_pdca PDCA Method cluster_phen 1,10-Phenanthroline Method cluster_ferrozine Ferrozine Method Fe2 Fe²⁺ (Ferrous Iron) PDCA 1,10-Phenanthroline- 2,9-Dicarboxylic Acid Fe2->PDCA Phen 1,10-Phenanthroline Fe2->Phen Ferrozine Ferrozine Fe2->Ferrozine PDCA_Complex [Fe(PDCA)n]²⁺ Complex PDCA->PDCA_Complex Chelation Phen_Complex [Fe(Phen)₃]²⁺ Complex (Orange-Red) Phen->Phen_Complex Chelation Ferrozine_Complex [Fe(Ferrozine)₃]⁴⁻ Complex (Magenta) Ferrozine->Ferrozine_Complex Chelation

Chelation reactions for iron quantification.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Spectrophotometric Determination of Iron using this compound (PDCA) - Representative Protocol

a. Reagents and Solutions:

  • Standard Iron Solution (100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.

  • PDCA Reagent (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water, with gentle warming if necessary.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Sodium Acetate Buffer (1 M): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH to the desired range (e.g., pH 4.5) with acetic acid.

b. Preparation of Calibration Standards:

  • Prepare a series of standard solutions with concentrations ranging from 0.5 to 5.0 mg/L of iron by diluting the standard iron solution.

  • To 10 mL of each standard in a 50 mL volumetric flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of the PDCA reagent.

  • Add 10 mL of sodium acetate buffer and dilute to the mark with deionized water.

  • Allow the solutions to stand for 15 minutes for full color development.

c. Sample Analysis:

  • Treat the sample solution in the same manner as the calibration standards.

  • Measure the absorbance of the standards and the sample at approximately 520 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of iron in the sample.

Spectrophotometric Determination of Iron using 1,10-Phenanthroline

The protocol is similar to the PDCA method, with the following key differences:

  • 1,10-Phenanthroline Reagent (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.[7]

  • Wavelength of Measurement: The absorbance is measured at the wavelength of maximum absorbance, which is typically between 508 nm and 510 nm.[9]

  • pH Range: The color of the complex is stable over a pH range of 2 to 9.[7]

Spectrophotometric Determination of Iron using Ferrozine

The Ferrozine method follows a similar workflow with specific reagents and conditions:

  • Ferrozine Reagent: A commercially available or self-prepared solution of Ferrozine in a suitable buffer.

  • Reducing Agent: Thioglycolic acid is often used to reduce Fe³⁺ to Fe²⁺.

  • Wavelength of Measurement: The magenta-colored complex is measured at a wavelength of 562 nm.

  • Color Development: The color develops rapidly, typically within a few minutes.

Conclusion

The choice of an analytical method for iron quantification depends on the specific requirements of the application.

  • The 1,10-Phenanthroline method is a classic, robust, and well-documented procedure suitable for a wide range of applications.

  • The Ferrozine method offers high sensitivity, making it an excellent choice for the determination of trace amounts of iron.

  • The This compound (PDCA) method , while less common for routine quantification, presents a viable alternative. The presence of carboxylic acid groups may influence the solubility and complexation kinetics, potentially offering advantages in specific matrices. Further research and validation are warranted to fully characterize its performance characteristics and explore its potential in specialized analytical challenges.

Researchers and drug development professionals are encouraged to perform in-house validation to ensure the selected method is fit for its intended purpose within their specific sample matrices and regulatory context.

References

alternative ligands to 1,10-phenanthroline-2,9-dicarboxylic acid for actinide extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of actinides from lanthanides is a critical step in the nuclear fuel cycle and in the production of radiopharmaceuticals. For decades, 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) has been a benchmark ligand for this purpose. However, the quest for enhanced selectivity, efficiency, and process compatibility has driven the development of a diverse array of alternative ligands. This guide provides a comprehensive comparison of promising alternatives to PDA, supported by experimental data, detailed protocols, and visual representations of their classifications and proposed extraction mechanisms.

Performance Comparison of Actinide Extraction Ligands

The following table summarizes the quantitative performance of various ligands in the extraction of trivalent actinides (primarily Americium, Am) and their separation from trivalent lanthanides (primarily Europium, Eu). The separation factor (SF), defined as the ratio of the distribution ratios of two different metal ions (SFAm/Eu = DAm / DEu), is a key metric for evaluating the selectivity of a ligand.

Ligand/SystemActinideLanthanideOrganic PhaseAqueous PhaseDistribution Ratio (DAm)Separation Factor (SFAm/Eu)Reference
This compound (PDA) Diamide Derivatives
Macrocyclic DiamideAm(III)Eu(III)Not SpecifiedAlkaline-carbonate media1-100up to 40[1]
4,7-dichloro-diamidesAm(III)Eu(III), La(III)Not SpecifiedHighly acidic HNO3Not Specified~12 (vs Eu), ~10 (vs La)[2]
Bis-1,2,4-triazine Based Ligands
CyMe4-BTBPAm(III)Eu(III)0.015 M in 1-octanol3 M HNO3> 1~10[3]
CyMe4-BTPhenAm(III)Eu(III)0.01 M in [A336][NO3]/1-octanol (70/30 vol%) with 0.005 M TODGA0.01 M - 6 M HNO3High at low acidityHigh at low acidity[4][5]
Hydrophilic Phenanthroline-Dicarboxamide Ligands (i-SANEX Process)
AE-DAPhenAm(III)Eu(III)0.2 M TODGA in kerosene/1-octanol (95:5, v/v)10 mM ligand in 0.75 M HNO3Not Applicable (Masking)325[6]
AEE-DAPhenAm(III)Eu(III)0.2 M TODGA in kerosene/1-octanol (95:5, v/v)10 mM ligand in 0.75 M HNO3Not Applicable (Masking)291[6]
N,O-Hybrid Donor Ligands
Et-Tol-DAPhenAm(III)Eu(III)Not SpecifiedHighly acidic solutionExcellentHigh[7]
Et-Tol-CyMe4-ATPhenAm(III)Ln(III)2-20 mM in 1-(trifluoromethyl)-3-nitrobenzene0.1-4.0 M HNO3Favorable> 280[8]
Hydroxypyridinone (HOPO) Chelators
3,4,3-LI(1,2-HOPO)Pu(IV)UO22+, Am(III), Ln(III)Not Applicable (Aqueous Complexation)Not SpecifiedNot Applicable> 108Not Specified

Experimental Protocols

Detailed methodologies for key actinide extraction experiments are provided below.

Solvent Extraction using CyMe4-BTPhen in an Ionic Liquid

This protocol describes a typical solvent extraction experiment to determine the distribution ratios and separation factors of Am(III) and Eu(III).

Materials:

  • Organic Phase: 0.01 M CyMe4-BTPhen and 0.005 M TODGA (N,N,N',N'-tetra-n-octyl-diglycolamide) in a 70/30 vol% mixture of Aliquat-336 nitrate ([A336][NO3]) and 1-octanol.

  • Aqueous Phase: Nitric acid (HNO3) solution of desired concentration (e.g., 0.01 M to 6 M) spiked with radioactive tracers of 241Am(III) and 152Eu(III).

  • Scintillation cocktail and vials.

  • Gamma spectrometer.

Procedure:

  • Prepare the organic and aqueous phases with the specified concentrations.

  • In a suitable vial, mix equal volumes (e.g., 0.5 mL or 1 mL) of the organic and aqueous phases.

  • Agitate the mixture vigorously for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 30 °C) to ensure equilibrium is reached.

  • Centrifuge the vials (e.g., 5 min at 4000 rpm) to facilitate phase separation.

  • Carefully collect aliquots (e.g., 300 µL) from both the aqueous and organic phases.

  • Measure the activity of the radionuclides in each aliquot using a gamma spectrometer.

  • Calculate the distribution ratio (D) for each metal ion as the ratio of its activity in the organic phase to its activity in the aqueous phase.

  • Calculate the separation factor (SFAm/Eu) as the ratio of DAm to DEu.[4][5]

Innovative Selective Actinide Extraction (i-SANEX) Process with Hydrophilic Ligands

The i-SANEX process utilizes a hydrophilic ligand to selectively strip actinides from a loaded organic phase. This "masking method" is used to evaluate the performance of ligands like AE-DAPhen.

Materials:

  • Organic Phase: 0.2 M TODGA in a 95:5 (v/v) mixture of kerosene and 1-octanol.

  • Aqueous Phase: Nitric acid solution (e.g., 0.75 M) containing the hydrophilic ligand (e.g., 10 mM AE-DAPhen) and radioactive tracers of 241Am and 152/154Eu.

  • Scintillation cocktail and vials.

  • Gamma spectrometer.

Procedure:

  • Prepare the organic and aqueous phases as described.

  • Contact equal volumes of the organic and aqueous phases in a vial.

  • Agitate the mixture until equilibrium is reached (e.g., 15 minutes).

  • Centrifuge to separate the phases.

  • Measure the activity of the tracers in both phases.

  • In this masking method, the performance is evaluated by the separation factor (SFEu/Am), which is the ratio of the distribution ratio of Eu to that of Am. A high SFEu/Am indicates that Am is selectively held in the aqueous phase by the hydrophilic ligand while Eu is extracted into the organic phase.[6]

Ligand Classification and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the classification of the discussed ligands based on their structural features and donor atoms.

Ligand_Classification cluster_pda This compound (PDA) Based cluster_alternatives Alternative Ligands cluster_N_donor N-Donor Ligands cluster_NO_hybrid N,O-Hybrid Donor Ligands cluster_other Other Novel Ligands PDA PDA Macrocyclic_Diamides Macrocyclic Diamides PDA->Macrocyclic_Diamides Diamide_Derivatives Diamide Derivatives PDA->Diamide_Derivatives BTBPs Bis-triazinyl Bipyridines (e.g., CyMe4-BTBP) BTPhens Bis-triazinyl Phenanthrolines (e.g., CyMe4-BTPhen) Phen_Dicarboxamides Phenanthroline Dicarboxamides (e.g., AE-DAPhen) Et_Tol_DAPhen Et-Tol-DAPhen Et_Tol_ATPhen Et-Tol-CyMe4-ATPhen HOPO Hydroxypyridinone (HOPO) (e.g., 3,4,3-LI(1,2-HOPO)) PDA_Based PDA-Based Ligands Alternative_Ligands Alternative Ligands

Caption: Classification of actinide extraction ligands.

Extraction_Workflow cluster_solvent_extraction Solvent Extraction Process cluster_iSANEX i-SANEX Process (Stripping) Aqueous_Phase {Aqueous Phase | Actinides (An) + Lanthanides (Ln) in HNO3} Mixing Mixing & Agitation Aqueous_Phase->Mixing Organic_Phase {Organic Phase | Ligand in Diluent} Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Loaded_Organic {Loaded Organic Phase | An-Ligand Complex} Separation->Loaded_Organic Raffinate {Aqueous Raffinate | Ln} Separation->Raffinate Loaded_Organic_iSANEX {Loaded Organic Phase | An + Ln Complexes} Stripping Selective Stripping Loaded_Organic_iSANEX->Stripping Stripping_Solution {Aqueous Stripping Solution | Hydrophilic Ligand in HNO3} Stripping_Solution->Stripping Stripped_Organic {Stripped Organic Phase | Ln Complexes} Stripping->Stripped_Organic Actinide_Product {Aqueous Product | An-Hydrophilic Ligand Complex} Stripping->Actinide_Product

Caption: Generalized workflows for actinide extraction.

References

A Comparative Guide to Phenanthroline-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of catalysts is a cornerstone of modern chemistry, with significant implications for pharmaceutical synthesis and materials science. Within the vast landscape of catalyst development, 1,10-phenanthroline and its derivatives have emerged as privileged ligands due to their robust, planar structure and strong chelating affinity for a wide range of transition metals.[1][2] The versatility of the phenanthroline scaffold allows for fine-tuning of steric and electronic properties through substitution, profoundly influencing the efficiency and selectivity of catalytic transformations.[3] This guide provides a comparative analysis of substituted phenanthroline-based ligands in key catalytic reactions, supported by quantitative data and detailed experimental methodologies.

Comparative Catalytic Performance

The efficacy of a catalyst is intrinsically linked to the architecture of its coordinating ligands. Strategic modifications to the phenanthroline backbone can dramatically alter reaction outcomes, including yield, selectivity, and catalyst turnover rates. The following tables summarize the performance of various substituted phenanthroline ligands in distinct catalytic transformations.

Iron-Catalyzed Hydrosilylation of Dienes

The hydrosilylation of dienes is a fundamental process for the synthesis of valuable organosilicon compounds. Iron complexes featuring phenanthroline-based ligands have demonstrated remarkable activity and selectivity in this reaction. Notably, the steric bulk of substituents at the 2 and 9 positions of the phenanthroline ring plays a crucial role in determining the regioselectivity of the reaction.

Table 1: Performance of Iron Complexes with Substituted Phenanthroline Ligands in the Hydrosilylation of 1-Phenyl-1,3-butadiene

Ligand/Catalyst PrecursorSubstituent Position(s)Yield (%)Regioselectivity (1,4-adduct : 1,2-adduct)
1,10-PhenanthrolineUnsubstituted8590:10
2,9-Dimethyl-1,10-phenanthroline2,99295:5
4,7-Diphenyl-1,10-phenanthroline4,78892:8
2,9-Di-sec-butyl-1,10-phenanthroline2,995>99:1

Data sourced from publicly available information.

Nickel and Iron-Catalyzed Ethylene Oligomerization

The electronic properties of phenanthroline ligands can be modulated to enhance catalytic activity in processes such as ethylene oligomerization, a commercially significant reaction for the production of linear alpha-olefins. A comparison of nickel(II) and iron(II) complexes reveals the significant impact of both the ligand substituents and the choice of the metal center on the catalyst's performance. Electron-withdrawing groups on the phenanthroline core can enhance the catalytic activity of nickel complexes.[3]

Table 2: Comparative Performance of Nickel(II) and Iron(II) Complexes with Substituted Phenanthroline Ligands in Ethylene Oligomerization

Ligand/Catalyst PrecursorMetalSubstituentActivity (10⁶ g·mol⁻¹·h⁻¹)Selectivity (α-olefins)
5,6-Dicarbonyl-1,10-phenanthroline complexNickel5,6-Carbonyl (electron-withdrawing)2.5High
1,10-Phenanthroline complexNickelUnsubstituted1.8High
Cyclohexyl-fused 2-(2,6-difluorophenyl)imino-1,10-phenanthrolineIron2-Imino, 2,6-difluorophenyl10.4>99%
Cyclohexyl-fused 2-(2,6-diisopropylphenyl)imino-1,10-phenanthrolineIron2-Imino, 2,6-diisopropylphenyl6.5>99%

Data sourced from publicly available information.

Photocatalytic and Electrocatalytic Reactions

Ruthenium and Copper complexes featuring phenanthroline-based ligands are effective in photocatalytic oxidation and electrocatalytic CO₂ reduction, respectively. The turnover metrics provide a standardized measure of catalyst efficiency and longevity. Strategic functionalization, such as the introduction of phosphonate groups, can lead to exceptionally high turnover numbers in photocatalytic applications.[3]

Table 3: Performance of Ruthenium(II) and Copper(I) Complexes in Photocatalysis and Electrocatalysis

Reaction TypeMetal ComplexLigand SubstituentTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)
Photocatalytic Water Oxidation[Ru(bpy)₂(phen-PO₃H₂)]²⁺5-Phosphonic acid>1000-
Electrocatalytic CO₂ Reduction[Cu(phen-CF₃)₂]⁺4,7-bis(trifluoromethyl)4500.5

Data sourced from publicly available information.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the evaluation and comparison of catalytic systems. Below is a representative protocol for the iron-catalyzed hydrosilylation of a conjugated diene.

General Procedure for Iron-Catalyzed Hydrosilylation of 1-Phenyl-1,3-butadiene:

Materials:

  • Iron(II) chloride (FeCl₂)

  • Substituted 1,10-phenanthroline ligand

  • 1-Phenyl-1,3-butadiene

  • Phenylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Ethylmagnesium bromide (EtMgBr) solution in THF

Procedure:

  • In a glovebox, a Schlenk tube is charged with the iron-phenanthroline complex (0.007 mmol, 1 mol%) and anhydrous THF (1 mL).

  • To this suspension, a solution of EtMgBr in THF (0.014 mmol, 2 mol%) is added, and the mixture is stirred at room temperature for 10 minutes.

  • 1-Phenyl-1,3-butadiene (0.7 mmol, 1.0 equiv) is then added to the reaction mixture.

  • Finally, phenylsilane (0.77 mmol, 1.1 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired hydrosilylation product. The yield and regioselectivity are determined by ¹H NMR spectroscopy.[4][5]

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for the iron-catalyzed hydrosilylation of a conjugated diene, proceeding via a Chalk-Harrod type mechanism.[6] This cycle involves the key steps of oxidative addition of the silane to the iron center, coordination of the diene, migratory insertion, and reductive elimination to regenerate the active catalyst.

Catalytic_Cycle Fe_cat [Fe(phen)] Catalyst A Oxidative Addition (R₃SiH) Fe_cat->A R₃SiH B [H-Fe(phen)-SiR₃] A->B C Diene Coordination B->C Diene D [H-Fe(phen)(diene)-SiR₃] C->D E Migratory Insertion D->E F [(allyl)Fe(phen)-SiR₃] E->F G Reductive Elimination F->G G->Fe_cat Regeneration Product Hydrosilylation Product G->Product

Caption: Generalized catalytic cycle for iron-catalyzed hydrosilylation.

References

A Comparative Guide to the Stability Constants of 1,10-Phenanthroline-2,9-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability constants of metal complexes formed with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA). The data presented is curated from peer-reviewed literature and is intended to assist researchers in assessing the potential of PDA as a chelating agent in various applications, including drug development and analytical chemistry.

Introduction to this compound (PDA)

This compound is a rigid, tetradentate ligand known for forming highly stable complexes with a variety of metal ions. Its pre-organized structure, featuring a planar phenanthroline backbone and two carboxylic acid functional groups, makes it an effective chelator. The stability of these complexes is a critical factor in their application, influencing their efficacy and specificity.

Comparative Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K₁). A higher log K₁ value indicates a stronger interaction and a more stable complex. The following tables summarize the stability constants for PDA with various divalent and trivalent metal ions. For comparative purposes, data for the widely used chelating agents Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are also included where available. All constants are reported at 25°C and an ionic strength of 0.1 M.

Table 1: Stability Constants (log K₁) of Divalent Metal Ion Complexes

Metal IonPDAEDTADTPA
Mg(II)3.53[1]8.79.3
Ca(II)7.3[1]10.710.7
Sr(II)5.61[1]8.79.8
Ba(II)5.43[1]7.88.6
Mn(II)-13.915.2
Cu(II)12.8[1]18.821.2
Zn(II)11.0[1]16.518.2
Cd(II)12.8[1]16.518.9
Pb(II)11.4[1]18.018.8

Table 2: Stability Constants (log K₁) of Trivalent and Tetravalent Metal Ion Complexes

Metal IonPDAEDTADTPA
Al(III)6.916.418.6
Ga(III)9.7--
In(III)19.7--
Fe(III)20.025.128.6
Bi(III)26.2--
La(III)13.5[1]--
Gd(III)16.1[1]--
Lu(III)Reported[2]--
Th(IV)Reported[2]--
UO₂(²⁺)Reported[2]--

Experimental Protocols

The determination of stability constants is crucial for understanding the behavior of ligands and their interactions with metal ions in solution. The following are detailed methodologies for the key experimental techniques used to determine the stability constants of PDA complexes.

Spectrophotometric Determination of Stability Constants

This method is based on the change in the absorbance spectrum of the ligand or metal ion upon complexation. For highly stable complexes like those formed with PDA, a competitive method is often employed.

Principle: A competing ligand with known stability constants (e.g., EDTA) is used to establish an equilibrium with the metal-PDA complex. By measuring the absorbance of the solution at a wavelength where the PDA complex has a distinct spectrum, the equilibrium concentrations of the species can be determined, and the stability constant for the PDA complex can be calculated.

Materials and Reagents:

  • This compound (PDA)

  • Metal salt (e.g., perchlorate or nitrate salt of the metal ion of interest)

  • Competing ligand (e.g., EDTA or DTPA)

  • Buffer solutions for pH control

  • Inert salt for maintaining constant ionic strength (e.g., NaClO₄)

  • High-purity water

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of PDA, the metal ion, the competing ligand, and the inert salt at known concentrations in high-purity water.

  • Determination of Optimal Wavelength: Record the UV-Vis spectra of the free PDA ligand, the metal-PDA complex, and the metal-competing ligand complex to identify a wavelength where the absorbance of the metal-PDA complex is significant and distinct from the other species.

  • Titration:

    • In a series of vials, add known concentrations of the metal ion and the competing ligand.

    • Add varying concentrations of PDA to each vial.

    • Adjust the pH of each solution to a desired value using a buffer.

    • Add the inert salt to maintain a constant ionic strength (e.g., 0.1 M).

    • Allow the solutions to reach equilibrium.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined optimal wavelength.

  • Calculation: The stability constant (K_PDA) is calculated using the following equilibrium equation and the measured absorbance values:

    M(EDTA) + PDA ⇌ M(PDA) + EDTA

    The concentrations of the species at equilibrium are determined from the absorbance data using the Beer-Lambert law.

Potentiometric Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in pH of a solution upon addition of a titrant.

Principle: The formation of a metal-PDA complex involves the displacement of protons from the carboxylic acid groups of the ligand. By titrating a solution containing the metal ion and PDA with a standard base (e.g., NaOH) and monitoring the pH, the concentration of free ligand and the average number of ligands bound to the metal ion can be calculated.

Materials and Reagents:

  • This compound (PDA)

  • Metal salt

  • Standardized strong base (e.g., NaOH)

  • Standardized strong acid (e.g., HCl)

  • Inert salt (e.g., KNO₃)

Instrumentation:

  • pH meter with a glass electrode

  • Autotitrator or burette

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of PDA with a standardized base to determine its protonation constants (pKa values).

  • Titration of Metal-Ligand System:

    • Prepare a solution containing known concentrations of the metal ion and PDA.

    • Add an inert salt to maintain constant ionic strength.

    • Titrate this solution with the standardized base.

    • Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • From the titration curves, calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion at each pH value.

    • Use this data to calculate the stepwise and overall stability constants of the metal-PDA complexes.

Visualizations

Experimental Workflow for Stability Constant Determination

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result prep_ligand Prepare PDA Stock Solution titration Perform Spectrophotometric or Potentiometric Titration prep_ligand->titration prep_metal Prepare Metal Ion Stock Solution prep_metal->titration prep_competitor Prepare Competing Ligand (e.g., EDTA) Stock Solution prep_competitor->titration for competitive spectrophotometry prep_buffer Prepare Buffer Solutions prep_buffer->titration measurement Measure Absorbance or pH titration->measurement calc_conc Calculate Equilibrium Concentrations measurement->calc_conc calc_const Calculate Stability Constants (log K) calc_conc->calc_const report Report Stability Constant Data calc_const->report

Caption: Workflow for determining the stability constants of metal-PDA complexes.

Logical Relationship in Competitive Spectrophotometry

G M_EDTA M(EDTA) M_PDA M(PDA) M_EDTA->M_PDA + PDA PDA PDA PDA->M_PDA + M(EDTA) M_PDA->M_EDTA + EDTA EDTA EDTA M_PDA->EDTA + M(EDTA)

Caption: Equilibrium in the competitive spectrophotometric determination of stability constants.

References

comparing sensing performance of PDA-based sensors with other chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Sensing Performance of PDA-Based Chemosensors

Polydiacetylene (PDA)-based sensors have emerged as a versatile and cost-effective platform for the detection of a wide array of chemical and biological analytes.[1][2] Their defining characteristic is a distinct blue-to-red colorimetric transition, often accompanied by a "turn-on" fluorescence signal, in response to external stimuli.[2] This unique optical property allows for rapid, naked-eye detection, making PDA sensors an attractive alternative to more complex analytical methods.[3]

This guide provides an objective comparison of the sensing performance of PDA-based sensors against other prevalent chemosensor technologies. It includes a summary of quantitative performance data, detailed experimental protocols for sensor fabrication and evaluation, and diagrams illustrating the core signaling pathways and workflows.

Signaling Mechanism of PDA-Based Sensors

The sensing mechanism of PDA sensors is rooted in the conformational changes of their conjugated polymer backbone. Diacetylene (DA) monomers, which possess hydrophilic head groups and hydrophobic tails, self-assemble into ordered structures like vesicles or liposomes in aqueous solutions.[4] Upon exposure to UV irradiation (typically 254 nm), these monomers polymerize to form a deep blue polydiacetylene structure. This "blue phase" is characterized by a highly ordered, conjugated π-electron system.

External stimuli—such as temperature changes, mechanical stress, or the binding of an analyte to functional groups on the PDA side chains—disrupt the ordered side chains.[5] This disruption induces mechanical stress on the polymer backbone, causing a transition to a less-ordered, red-colored "red phase."[6] This transition is the basis for the colorimetric and fluorometric signal.

PDASignaling cluster_prep Sensor Preparation cluster_sensing Sensing Event Monomers Diacetylene (DA) Monomers Assembly Self-Assembly (Vesicles/Liposomes) Monomers->Assembly UV UV Polymerization (254 nm) Assembly->UV BluePDA Blue Phase PDA (Ordered Backbone) (Low Fluorescence) UV->BluePDA Perturbation Backbone Perturbation BluePDA->Perturbation Interaction Stimulus External Stimulus (Analyte, pH, Temp) Stimulus->Perturbation RedPDA Red Phase PDA (Disordered Backbone) (High Fluorescence) Perturbation->RedPDA

Caption: Signaling pathway of a polydiacetylene (PDA)-based sensor.

Quantitative Performance Comparison

The choice of a sensor platform is dictated by the specific requirements of the application, such as the need for high sensitivity, selectivity, or rapid in-field analysis. The following table summarizes the quantitative performance of PDA-based sensors compared to other common chemosensor types, such as electrochemical aptasensors and nanoparticle-based sensors.

Sensor TypePrincipleAnalyte ExampleLimit of Detection (LOD)Response TimeKey AdvantagesKey Limitations
PDA (Colorimetric) Stimuli-induced perturbation of a conjugated polymer backbone leads to a blue-to-red color change.[2]Malondialdehyde~10 µM[7]Minutes to Hours[2]Low cost, naked-eye detection, versatile fabrication.[1][2]Moderate sensitivity, potential for false positives from environmental stimuli.[2][4]
PDA (Fluorescent) The blue-to-red phase transition results in a "turn-on" fluorescence signal.[6]Sialic Acid~14 µM[6]MinutesHigher sensitivity than colorimetric PDA, good for imaging.[6]Still susceptible to environmental interference.
Electrochemical Aptasensor Analyte binding to an immobilized aptamer causes a conformational change, altering current or impedance at an electrode surface.[8]E. coli~18x lower than single aptamers[9]MinutesExtremely high sensitivity and specificity, real-time monitoring.[8][10]Requires sophisticated instrumentation, electrode fouling can be an issue.
Nanoparticle (AuNP) Colorimetric Sensor Analyte-induced aggregation or disaggregation of gold nanoparticles (AuNPs) causes a shift in the surface plasmon resonance, resulting in a color change.[9]Campylobacter~10⁵ CFU/mL[9]< 30 minutesHigh sensitivity, simple visual readout.Stability of nanoparticle colloids can be a concern, matrix effects.
Surface-Enhanced Raman Scattering (SERS) Aptasensor Analyte capture by aptamers on a plasmonic surface enhances the Raman signal of a reporter molecule.S. typhimurium~9 CFU/mL[9]< 1 hourUltra-high sensitivity, provides molecular fingerprinting information.Requires specialized Raman spectrometer, complex substrate fabrication.

Experimental Protocols & Workflows

Accurate and reproducible performance evaluation is critical for comparing different sensor technologies. Below are generalized protocols for the fabrication and testing of PDA-based sensors and a representative electrochemical sensor.

General Workflow for Sensor Performance Evaluation

The evaluation of any chemosensor follows a standardized workflow to ensure that the resulting performance metrics are reliable and comparable. This involves careful fabrication and characterization, followed by systematic testing against the target analyte and potential interferents.

Workflow cluster_dev Development cluster_test Testing & Evaluation Fab 1. Sensor Fabrication (e.g., Vesicle formation, Electrode modification) Char 2. Physicochemical Characterization (e.g., Spectroscopy, Microscopy) Fab->Char Exposure 3. Sensor Exposure to Analyte Char->Exposure Acquisition 4. Signal Acquisition (e.g., UV-Vis, CV, SERS) Exposure->Acquisition Analysis 5. Data Analysis (e.g., Dose-response curve) Acquisition->Analysis Metrics 6. Performance Metrics (LOD, Selectivity, Stability) Analysis->Metrics

Caption: Generalized experimental workflow for sensor evaluation.
Protocol 1: Fabrication and Evaluation of a PDA Vesicle-Based Sensor

This protocol describes the creation of a colorimetric sensor using self-assembled PDA vesicles.

  • Vesicle Formation:

    • Dissolve diacetylene (DA) monomers (e.g., 10,12-pentacosadiynoic acid, PCDA) in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) by sonication or extrusion. This process results in the self-assembly of DA monomers into vesicles.

  • Polymerization:

    • Expose the vesicle solution to 254 nm UV light for a defined period (e.g., 1-5 minutes) on ice to induce polymerization. A successful polymerization is indicated by the solution turning a deep blue color.

  • Analyte Sensing and Characterization:

    • Introduce varying concentrations of the target analyte to the blue-phase PDA vesicle solution.

    • Incubate the mixture for a specified time at a controlled temperature.

    • Measure the colorimetric response using a UV-Vis spectrophotometer. The response is often quantified by calculating the Chromatic Response (CR%) using the formula: CR% = [(A_blue_initial - A_blue_final) / A_blue_initial] * 100, where A_blue is the absorbance at the blue-phase peak (~640 nm).

    • To determine selectivity, repeat the experiment with non-target molecules (interferents) at the same concentration as the target analyte.

Protocol 2: Construction and Testing of an Electrochemical Aptasensor

This protocol outlines the steps for creating a sensor that uses aptamers for recognition and electrochemical methods for signal transduction.

  • Electrode Preparation:

    • Clean a gold electrode by polishing with alumina slurry, followed by sonication in ethanol and deionized water.

    • Further clean the electrode electrochemically by cycling it in a sulfuric acid solution.

  • Aptamer Immobilization:

    • Incubate the clean gold electrode in a solution containing a thiol-modified DNA aptamer specific to the target analyte. The thiol group will form a self-assembled monolayer (SAM) on the gold surface.

    • Rinse the electrode thoroughly to remove any non-specifically bound aptamers.

  • Electrochemical Measurement:

    • Perform electrochemical measurements, such as Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS), in a buffer solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).

    • Record the baseline electrochemical signal.

    • Incubate the aptamer-modified electrode with a solution containing the target analyte. The binding of the analyte will cause the aptamer to undergo a conformational change.

    • Repeat the electrochemical measurement. The change in the peak current (for CV) or charge transfer resistance (for EIS) is proportional to the analyte concentration.[8]

  • Data Analysis:

    • Plot the change in the electrochemical signal against the logarithm of the analyte concentration to generate a calibration curve.

    • Calculate the Limit of Detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).

This comparative guide highlights the distinct advantages and operational domains of PDA-based sensors and other chemosensing technologies. While platforms like SERS and electrochemical aptasensors offer superior sensitivity for trace-level detection, the simplicity, low cost, and visual readout of PDA-based sensors make them highly suitable for applications in food safety, environmental monitoring, and point-of-care diagnostics where rapid screening is essential.[1][7]

References

A Comparative Guide to 1,10-Phenanthroline-2,9-Dicarboxylic Acid for Uranium Extraction from Seawater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,10-phenanthroline-2,9-dicarboxylic acid (PDCA) against other established materials for the extraction of uranium from seawater. While PDCA shows exceptional promise due to its high selectivity and stability in binding with uranyl ions, this guide will objectively present its theoretical advantages alongside the proven performance of alternative materials, supported by available experimental data.

Performance Comparison of Adsorbent Materials for Uranium Extraction

The following table summarizes the performance of various adsorbent materials for uranium extraction from seawater. It is important to note that direct quantitative performance data for PDCA-functionalized adsorbents in seawater is not yet widely available in published literature, reflecting its status as an emerging material in this application. Its potential is inferred from its high stability constant with the uranyl ion.

Adsorbent MaterialFunctional Group/Active ComponentAdsorption Capacity (mg U/g adsorbent)Extraction TimeSelectivity HighlightsKey Advantages
PDCA-Functionalized Adsorbent (Theoretical Potential) This compound (PDCA)Data not available-High selectivity for UO₂²⁺ over competing ions like V⁴⁺ and V⁵⁺.[1][2]Extremely high stability constant (log K₁ = 16.5) with uranyl ions, suggesting strong binding affinity.[1][2]
Amidoxime-Based Polymeric Adsorbents Amidoxime groups1.5 - 6.021 - 56 daysGood selectivity for uranium.Most mature and widely studied technology for this application.
Metal-Organic Frameworks (MOFs) Varies (e.g., carboxylates, phosphonates)Up to 9.630 daysHigh porosity and tunable structure allow for good selectivity.Exceptionally high surface areas leading to high adsorption capacities.
Covalent Organic Frameworks (COFs) Varies (e.g., sulfonic acid groups)~10.2 (in 15 days)15 daysCan be designed for high selectivity.High chemical stability and ordered porous structures.
Activated Carbon Carbonyl, carboxyl groups~3.4 (electrosorption)300 minutesModerateLow cost and readily available.
Hydrogels Varies (e.g., amidoxime, carboxyl groups)Varies widelyVariesCan be engineered for good selectivity.High water content allows for rapid diffusion of ions.

Experimental Protocols

Synthesis of this compound (PDCA)

This protocol describes a general laboratory synthesis of PDCA.

Materials:

  • 2,9-dimethyl-1,10-phenanthroline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Deionized water

  • Nitric acid (HNO₃)

Procedure:

  • Oxidation of Methyl Groups: A mixture of 2,9-dimethyl-1,10-phenanthroline and selenium dioxide is refluxed in a solution of dioxane and water.

  • Purification of Intermediate: The resulting mixture containing 1,10-phenanthroline-2,9-dicarboxaldehyde is filtered and dried.

  • Final Oxidation: The intermediate is then refluxed in a nitric acid solution.

  • Isolation of PDCA: The solution is cooled to allow for the precipitation of this compound, which is then filtered and dried.

General Protocol for Uranium Extraction from Seawater using Adsorbents

This protocol outlines a general procedure for testing the uranium extraction capabilities of an adsorbent material.

Materials:

  • Adsorbent material (e.g., amidoxime-functionalized fibers)

  • Seawater (natural or simulated)

  • Column or batch reactor setup

  • Eluent solution (e.g., acidic or carbonate solution)

  • Analytical instrumentation for uranium concentration measurement (e.g., ICP-MS)

Procedure:

  • Adsorbent Preparation: The adsorbent material is conditioned according to the specific requirements of the material (e.g., treatment with a KOH solution for amidoxime-based adsorbents).

  • Uranium Adsorption: The conditioned adsorbent is exposed to a continuous flow of seawater in a column setup or immersed in a batch of seawater with agitation for a predetermined period.

  • Elution: After the adsorption phase, the adsorbent is washed to remove entrained seawater and then treated with an eluent solution to strip the adsorbed uranium.

  • Analysis: The concentration of uranium in the eluate is measured to determine the amount of uranium extracted. The adsorption capacity is calculated as the mass of uranium extracted per unit mass of the adsorbent.

  • Regeneration: The adsorbent is washed and reconditioned for subsequent extraction cycles to test its reusability.

Visualizations

Chelation of Uranyl Ion by PDCA

The high selectivity of PDCA for the uranyl ion (UO₂²⁺) is attributed to its pre-organized structure, which allows for a stable chelation complex. The two carboxylic acid groups and the two nitrogen atoms of the phenanthroline ring coordinate with the uranium center.

Caption: Chelation of the uranyl ion by the PDCA ligand.

General Workflow for Uranium Extraction from Seawater

The process of extracting uranium from seawater using adsorbent materials generally follows a cyclical workflow, from initial deployment to the final recovery of uranium.

G General Workflow for Uranium Extraction from Seawater AdsorbentPrep Adsorbent Preparation (Conditioning) Deployment Deployment in Seawater (Adsorption) AdsorbentPrep->Deployment Retrieval Adsorbent Retrieval Deployment->Retrieval Elution Elution (Uranium Stripping) Retrieval->Elution UraniumRecovery Uranium Recovery (Precipitation/Purification) Elution->UraniumRecovery Regeneration Adsorbent Regeneration Elution->Regeneration Regeneration->AdsorbentPrep Reuse

Caption: A cyclical workflow for uranium extraction from seawater.

References

Safety Operating Guide

Proper Disposal of 1,10-Phenanthroline-2,9-Dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,10-phenanthroline-2,9-dicarboxylic acid is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated[1]. However, based on data for the related compound 1,10-phenanthroline, it is prudent to handle it with care. The parent compound is toxic if swallowed and very toxic to aquatic life with long-lasting effects[2][3].

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact with dust or splashes.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat and, if necessary, additional protective clothing.To prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.To prevent inhalation of dust particles.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations[1][2].

  • Waste Identification and Classification :

    • As a chemical waste generator, you are responsible for determining if the discarded chemical is classified as hazardous waste[1][4].

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.

  • Containerization :

    • Place the waste this compound in its original container if possible, or a clearly labeled, sealed, and appropriate waste container[1][2].

    • Do not mix with other waste streams unless explicitly permitted by your EHS department[2].

    • Handle uncleaned, empty containers as you would the product itself[2].

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from heat and sources of ignition[1].

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal at an approved waste disposal plant[2].

    • Provide the waste manifest with accurate information about the chemical.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Evacuate unnecessary personnel from the area and ensure adequate ventilation[2].

  • Containment : Prevent the spill from entering drains or waterways[2][4].

  • Clean-up :

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal[1][3].

    • After the material has been collected, clean the affected area thoroughly.

  • Reporting : Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste (Consult EHS) ppe->classify is_hazardous Is it Hazardous Waste? classify->is_hazardous containerize Place in a Labeled, Sealed Container is_hazardous->containerize Yes non_hazardous Follow Institutional Non-Hazardous Waste Protocol is_hazardous->non_hazardous No storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Pickup by Licensed Waste Disposal storage->disposal end End: Proper Disposal disposal->end non_hazardous->end

References

Personal protective equipment for handling 1,10-phenanthroline-2,9-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1,10-phenanthroline-2,9-dicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been fully investigated, it is essential to handle it with care, referencing safety data for structurally similar compounds. The primary hazards are expected to be skin, eye, and respiratory irritation.

Summary of Recommended Personal Protective Equipment

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Eye/Face Contact Causes serious eye irritation.[1]- Safety Glasses: Must be worn with side shields. - Chemical Splash Goggles: Required, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Contact Causes skin irritation.[1]- Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected before use and changed immediately if contaminated.[2] - Footwear: Fully enclosed shoes are mandatory.
Inhalation May cause respiratory irritation.- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to prevent dust formation.[3] - Respirator: If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Ingestion Harmful if swallowed.- Safe Practices: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound should occur in a designated area, such as a certified chemical fume hood.

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Chemical Handling:

  • Weighing: Carefully weigh the desired amount of the compound within the chemical fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Dust Formation: Handle the solid gently to minimize the generation of airborne dust.[1][4]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, and finally eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and adhere to regulations.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Chemical Waste: Unused or waste this compound should be disposed of as chemical waste. It may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1] Do not empty into drains.[1]

Experimental Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Prepare Work Area prep_ppe Gather Required PPE prep_area->prep_ppe prep_mat Assemble Materials & Waste Containers prep_ppe->prep_mat don_ppe Don PPE prep_mat->don_ppe Proceed to Handling handle_chem Weigh & Handle Chemical don_ppe->handle_chem decon Decontaminate Work Area & Equipment handle_chem->decon Complete Handling doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash seg_waste Segregate Contaminated Waste wash->seg_waste Proceed to Disposal disp_chem Dispose of Chemical Waste per Regulations seg_waste->disp_chem

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-phenanthroline-2,9-dicarboxylic Acid
Reactant of Route 2
1,10-phenanthroline-2,9-dicarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.